UDP-N-acetylmuramic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28N3O19P2-3 |
|---|---|
Molecular Weight |
676.4 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI Key |
NQBRVZNDBBMBLJ-MQTLHLSBSA-K |
SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyms |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of UDP-N-acetylmuramic Acid in Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its intricate biosynthesis pathway presents a rich landscape of targets for antimicrobial drug development. This technical guide delves into the pivotal role of UDP-N-acetylmuramic acid (UDP-MurNAc), a key precursor molecule at the heart of peptidoglycan synthesis. We will explore the enzymatic steps leading to its formation, its function as the scaffold for the peptide stem, and its subsequent utilization in the construction of the peptidoglycan monomer. This document provides a comprehensive overview of the relevant biochemical pathways, quantitative enzymatic data, and detailed experimental protocols to facilitate further research and the development of novel therapeutics targeting this crucial pathway.
Introduction
The bacterial cell wall is a unique and essential structure, making the enzymes involved in its synthesis prime targets for antibiotics. Peptidoglycan, a hallmark of the bacterial cell wall, is a massive polymer composed of glycan strands cross-linked by short peptides. The biosynthesis of this complex macromolecule is a highly coordinated process that begins in the cytoplasm with the synthesis of nucleotide-activated precursors.
At the core of this cytoplasmic phase is the synthesis of this compound (UDP-MurNAc) and its subsequent elaboration into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide. This guide focuses on the critical functions of UDP-MurNAc, from its synthesis to its role as the molecular anchor for the peptide side chain that is essential for the cross-linking of the peptidoglycan mesh.
The Cytoplasmic Phase of Peptidoglycan Precursor Synthesis
The journey to building the bacterial cell wall begins in the cytoplasm. The initial steps involve the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate. The committed step towards peptidoglycan synthesis is the conversion of UDP-GlcNAc to UDP-MurNAc, which then serves as the acceptor for the sequential addition of amino acids.
Synthesis of this compound (UDP-MurNAc)
The formation of UDP-MurNAc from UDP-GlcNAc is a two-step enzymatic process catalyzed by MurA and MurB.[1]
-
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction forms UDP-N-acetylglucosamine-enolpyruvate.[2] MurA is the target of the antibiotic fosfomycin.
-
MurB (UDP-N-acetylenolpyruvylglucosamine reductase): This enzyme reduces the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate to a lactyl group, using NADPH as a cofactor, thereby forming UDP-MurNAc.[2]
The Role of UDP-MurNAc as the Scaffold for the Peptide Stem
UDP-MurNAc is the crucial branching point where the glycan and peptide components of peptidoglycan are linked. The lactyl group of UDP-MurNAc provides the attachment site for the sequential addition of amino acids, a process catalyzed by a series of ATP-dependent ligases known as the Mur ligases (MurC, MurD, MurE, and MurF).[2]
-
MurC (UDP-N-acetylmuramate:L-alanine ligase): Adds the first amino acid, L-alanine, to UDP-MurNAc.
-
MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase): Adds D-glutamate to the C-terminus of the L-alanine.[2]
-
MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase): Adds a diamino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria or L-lysine in many Gram-positive bacteria, to the D-glutamate.
-
MurF (UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate:D-alanyl-D-alanine ligase): Adds the dipeptide D-alanyl-D-alanine to the C-terminus of the peptide chain, completing the formation of UDP-MurNAc-pentapeptide.
The resulting UDP-MurNAc-pentapeptide is the final cytoplasmic precursor for peptidoglycan synthesis.
Data Presentation: Quantitative Analysis of Mur Enzymes
Understanding the kinetic parameters of the Mur enzymes is crucial for the development of effective inhibitors. The following tables summarize the available quantitative data for the Mur enzymes, primarily from Escherichia coli.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| MurA | UDP-GlcNAc | 15 | - | - | E. coli | [3] |
| Phosphoenolpyruvate | - | - | - | E. coli | ||
| MurC | UDP-MurNAc | 44 ± 3 | 16.3 ± 0.7 | 3.7 x 105 | E. coli | [1][4] |
| L-alanine | 48 ± 6 | 16.3 ± 0.7 | 3.4 x 105 | E. coli | [1][4] | |
| ATP | 130 ± 10 | 16.3 ± 0.7 | 1.3 x 105 | E. coli | [1][4] | |
| MurD | UDP-MurNAc-L-alanine | 7.5 | - | - | E. coli | [5] |
| D-glutamate | 55 | - | - | E. coli | [5] | |
| ATP | 138 | - | - | E. coli | [5] |
Mandatory Visualizations
Biochemical Pathway of Peptidoglycan Precursor Synthesis
Caption: Cytoplasmic and membrane-associated steps of peptidoglycan precursor synthesis.
Experimental Workflow: Mur Ligase Activity Assay (Malachite Green)
Caption: General workflow for a Mur ligase activity assay using the Malachite Green method.
Experimental Protocols
Malachite Green Assay for Mur Ligase Activity
This colorimetric assay is widely used to measure the activity of ATP-dependent ligases, such as the Mur ligases, by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at approximately 635 nm, is directly proportional to the amount of Pi released, and thus to the enzyme activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl2, and 0.005% Triton X-100.
-
Substrates: Prepare stock solutions of the specific UDP-MurNAc derivative, the corresponding amino acid or dipeptide, and ATP in the assay buffer. Final concentrations in the assay will vary depending on the specific Mur ligase and the experimental goals (e.g., for Km determination or inhibitor screening).
-
Enzyme: Dilute the purified Mur ligase to the desired final concentration in the assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in sulfuric acid. Commercial kits are also available and recommended for consistency.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control wells.
-
Add the UDP-MurNAc substrate and the amino acid/dipeptide substrate.
-
Initiate the reaction by adding the Mur ligase enzyme.
-
The final reaction volume is typically 50 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 635 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.
-
For kinetic analysis, generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
HPLC Purification of UDP-MurNAc-pentapeptide
This protocol describes the purification of UDP-MurNAc-pentapeptide from bacterial cell extracts after treatment with an antibiotic that causes its accumulation.
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. UDP-MurNAc-pentapeptide is a polar molecule, but the uridine (B1682114) and peptide moieties provide sufficient hydrophobicity for retention on a C18 column. Isocratic or gradient elution with an appropriate buffer allows for its separation from other cellular components.
Detailed Methodology:
-
Bacterial Culture and Precursor Accumulation:
-
Grow a suitable bacterial strain (e.g., Bacillus cereus) in a large volume of culture medium.
-
In the exponential growth phase, add an inhibitor of a late step in peptidoglycan synthesis, such as vancomycin, to induce the accumulation of UDP-MurNAc-pentapeptide.
-
Continue incubation for a short period to allow for precursor accumulation.
-
-
Extraction of Nucleotide Precursors:
-
Harvest the bacterial cells by centrifugation.
-
Extract the soluble nucleotide precursors by resuspending the cell pellet in boiling water and incubating for a defined time.
-
Cool the extract on ice and remove cell debris by centrifugation.
-
Remove high molecular weight contaminants by acid precipitation (e.g., with trichloroacetic acid) followed by centrifugation.
-
-
HPLC Purification:
-
Column: A reverse-phase C18 column (e.g., Hypersil ODS).
-
Mobile Phase: An isocratic mobile phase of a suitable buffer, such as 50 mM sodium phosphate, with the pH adjusted to around 5.2.
-
Flow Rate: A typical flow rate is 1-2 mL/min.
-
Detection: Monitor the eluate by UV absorbance at 262 nm, the absorbance maximum for the uridine base.
-
Injection and Fraction Collection: Inject the prepared extract onto the column and collect the fractions corresponding to the UDP-MurNAc-pentapeptide peak, which can be identified by comparing its retention time to a known standard or by subsequent mass spectrometry analysis.
-
-
Desalting and Quantification:
-
The collected fractions will contain buffer salts that may need to be removed. This can be achieved by another round of RP-HPLC using a volatile buffer (e.g., ammonium formate) or by size-exclusion chromatography.
-
Quantify the purified UDP-MurNAc-pentapeptide by measuring its absorbance at 262 nm and using the molar extinction coefficient for UDP.
-
Conclusion and Future Directions
This compound stands as a linchpin in the cytoplasmic synthesis of peptidoglycan precursors. Its formation and subsequent modification by the Mur ligases represent a series of essential and highly regulated enzymatic steps that are prime targets for the development of novel antibacterial agents. The data and protocols presented in this guide provide a foundation for researchers to further investigate this critical pathway.
Future research should focus on obtaining a complete set of kinetic parameters for the Mur enzymes from various pathogenic bacteria to aid in the rational design of species-specific inhibitors. Furthermore, the development of high-throughput screening assays and the exploration of the structural biology of the Mur enzyme complexes will be instrumental in discovering and optimizing new classes of antibiotics that can combat the growing threat of antibiotic resistance. The intricate and essential nature of UDP-MurNAc's role ensures that it will remain a focal point of antibacterial research for the foreseeable future.
References
- 1. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
The Discovery of UDP-N-acetylmuramic Acid: A Cornerstone in Bacterial Cell Wall Biosynthesis and Antibiotic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) was a landmark achievement in microbiology and biochemistry, fundamentally shaping our understanding of bacterial cell wall structure and providing a critical target for the development of life-saving antibiotics. This technical guide delves into the core of this discovery, presenting the key experimental evidence, detailed methodologies, and the biosynthetic pathways that were unveiled. For drug development professionals, this guide offers a foundational understanding of a critical pathway that remains a target for novel antibacterial agents.
The Seminal Discovery: Park's Nucleotides
In the early 1950s, James T. Park made a pivotal observation while studying the effects of penicillin on Staphylococcus aureus. He found that penicillin-treated bacteria accumulated a set of novel uridine nucleotide compounds within their cytoplasm. These compounds, which became known as "Park's nucleotides," were the first tangible evidence of the building blocks of the bacterial cell wall. The most complex of these was later identified as UDP-N-acetylmuramic acid linked to a pentapeptide, the immediate precursor to the peptidoglycan polymer. This discovery was the key that unlocked the secrets of bacterial cell wall biosynthesis.
Experimental Evidence: Accumulation of UDP-MurNAc Precursors
Park's initial experiments demonstrated a significant accumulation of these uridine derivatives in the presence of penicillin, suggesting that the antibiotic was blocking a late stage in cell wall synthesis and causing the precursors to build up.
Table 1: Accumulation of Uridine Nucleotides in Penicillin-Treated S. aureus
| Treatment | Uridine Nucleotide Pool (relative units) |
| Control (no penicillin) | 1.0 |
| Penicillin (100 units/mL) | 15.0 |
This table provides an illustrative representation of the quantitative data from Park's early experiments, showing a significant increase in the uridine nucleotide pool upon penicillin treatment.
The Biosynthetic Pathway of this compound
Subsequent research, notably by scientists like Jack Strominger, elucidated the enzymatic pathway responsible for the synthesis of UDP-MurNAc. This cytoplasmic pathway begins with the common precursor UDP-N-acetylglucosamine (UDP-GlcNAc).
Caption: Biosynthetic pathway of this compound and its peptide derivative.
The synthesis of UDP-MurNAc is a two-step enzymatic process:
-
MurA (enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.
-
MurB (reductase): The resulting UDP-GlcNAc-enolpyruvate is then reduced by MurB, using NADPH as a cofactor, to form UDP-MurNAc.
Following its synthesis, a series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the lactyl group of UDP-MurNAc, culminating in the formation of UDP-MurNAc-pentapeptide.
Key Experimental Protocols
The isolation and characterization of UDP-MurNAc in the 1950s relied on techniques that were state-of-the-art for the time. Below are detailed methodologies representative of those used in the original discovery.
Extraction of Uridine Nucleotides from S. aureus
This protocol outlines the general steps for extracting the accumulated nucleotide precursors from penicillin-treated bacterial cells.
The Central Role of UDP-MurNAc in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Biosynthesis, Function, and Inhibition of a Key Peptidoglycan Precursor
Executive Summary
Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is an indispensable precursor in the biosynthesis of bacterial peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection. The cytoplasmic pathway leading to the formation of UDP-MurNAc and its subsequent elaboration into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide, involves a series of enzymatic reactions catalyzed by the Mur ligase family (MurA-F). Due to its essentiality in bacteria and absence in eukaryotes, this pathway represents a fertile ground for the discovery and development of novel antibacterial agents. This technical guide provides a comprehensive overview of the function of UDP-MurNAc, detailing the enzymatic steps of its formation, presenting key quantitative data, outlining experimental protocols for studying this pathway, and discussing its significance as a therapeutic target.
Introduction to the UDP-MurNAc Pathway
The bacterial cell wall is a complex and dynamic structure, with peptidoglycan forming its primary load-bearing element. The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm with the synthesis of the soluble precursor, UDP-MurNAc-pentapeptide.[1][2] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus. The cytoplasmic segment of this pathway, responsible for the synthesis of UDP-MurNAc and its peptide appendage, is of particular interest to researchers and drug developers. The enzymes catalyzing these steps, the Mur ligases, are highly conserved across a broad range of bacterial species and are essential for bacterial viability.[3][4]
The Biosynthetic Pathway of UDP-MurNAc-Pentapeptide (Park's Nucleotide)
The synthesis of UDP-MurNAc-pentapeptide begins with the ubiquitous precursor UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of six enzymatic steps catalyzed by MurA through MurF.
Synthesis of UDP-MurNAc
Step 1: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)
The first committed step in peptidoglycan biosynthesis is the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc, forming UDP-N-acetylglucosamine-enolpyruvate (UNAG-EP).[5] This reaction is catalyzed by the MurA enzyme.
Step 2: MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)
The enolpyruvyl moiety of UNAG-EP is then reduced to a D-lactyl group by the NADPH-dependent enzyme MurB, yielding UDP-MurNAc.[6]
Synthesis of UDP-MurNAc from UDP-GlcNAc.
Addition of the Pentapeptide Chain
Following the synthesis of UDP-MurNAc, a pentapeptide chain is sequentially added by the ATP-dependent Mur ligases MurC, MurD, MurE, and MurF.[7]
-
MurD (UDP-MurNAc-L-alanine:D-glutamate ligase): Adds D-glutamate.
-
MurE (UDP-MurNAc-L-alanyl-D-glutamate:meso-diaminopimelate ligase): Adds meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria).
-
MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase): Adds the dipeptide D-alanyl-D-alanine.[10]
Synthesis of Park's Nucleotide.
Quantitative Data
A thorough understanding of the UDP-MurNAc pathway requires quantitative analysis of enzyme kinetics and inhibitor potencies. The following tables summarize key data from the literature.
Intracellular Concentrations of Precursors in E. coli
| Metabolite | Intracellular Concentration (µM) | Reference |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | ~100 | [3][4] |
| UDP-N-acetylglucosamine-enolpyruvate | ~2 | [3][4] |
Kinetic Parameters of Mur Enzymes from E. coli
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax | Reference |
| MurA | UDP-GlcNAc | 15 | - | - | [5] |
| MurC | ATP | 130 ± 10 | 980 ± 40 | - | [8][9] |
| MurC | UDP-MurNAc | 44 ± 3 | 980 ± 40 | - | [8][9] |
| MurC | L-alanine | 48 ± 6 | 980 ± 40 | - | [8][9] |
Specific Activities of Mur Ligases from Mycobacterium tuberculosis
| Enzyme | Specific Activity (µmol of Pi formed/min/mg of protein) | Reference |
| MurC | 1.2 | [11][12][13] |
| MurD | 0.8 | [11][12][13] |
| MurE | 1.3 | [11][12][13] |
| MurF | 0.9 | [11][12][13] |
Inhibition Constants (IC50 and Ki) of Selected Mur Enzyme Inhibitors
| Enzyme | Inhibitor | Organism | IC50 (µM) | Ki (µM) | Reference |
| MurA | Fosfomycin | E. coli | 2.8 | - | [11] |
| MurA | Compound 28 | E. coli | 47 | - | [11] |
| MurD | Compound 9 | E. coli | 8.2 | - | [14] |
| MurD | Compound 9 | S. aureus | 6.4 | - | [14] |
| MurD | Aza-stilbene derivative 1 | E. coli | 104 | 65.5 ± 4.9 | [1] |
| MurE | Compound 9 | E. coli | 180 | - | [14] |
| MurE | Compound 9 | S. aureus | 17 | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the UDP-MurNAc pathway.
MurA Enzyme Activity Assay (Malachite Green Method)
This assay measures the release of inorganic phosphate (B84403) (Pi) from the reaction of PEP and UDP-GlcNAc.[15][16]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in 4 N HCl
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, UDP-GlcNAc (e.g., 100 µM), and MurA enzyme (e.g., 50 nM).
-
To test inhibitors, pre-incubate the enzyme with the compound for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding PEP (e.g., 100 µM).
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding the Malachite Green Working Solution.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.
References
- 1. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial kinetic and mechanistic characterization of Escherichia coli fumarase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Mur ligase - Proteopedia, life in 3D [proteopedia.org]
- 8. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of the Escherichia coli UDPMurNAc-tripeptide D-alanyl-D-alanine-adding enzyme: use of a glutathione S-transferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. merckmillipore.com [merckmillipore.com]
The Dawn of a Discovery: An In-depth Technical Guide to the Early Identification of UDP-N-acetylmuramic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that led to the identification of Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc), a pivotal molecule in bacterial cell wall biosynthesis. The discovery of this compound, initially termed "Park's nucleotide," was a direct consequence of investigating the mechanism of action of penicillin and laid the groundwork for decades of research in antibacterial drug development. This document provides a detailed look at the experimental protocols, quantitative data, and logical frameworks from the seminal early studies, primarily the work of James T. Park in the early 1950s.
Introduction: The Penicillin Puzzle and the Accumulation of a Mysterious Nucleotide
In the late 1940s, the potent antibacterial effects of penicillin were well-established, but its precise mechanism of action remained elusive. A critical breakthrough came from the observation that penicillin-treated Staphylococcus aureus accumulated a series of previously unknown uridine nucleotide compounds within their cytoplasm. This accumulation hinted that penicillin was blocking a metabolic pathway for which these compounds were precursors. These molecules, later identified as UDP-N-acetylmuramic acid and its peptide derivatives, became the key to understanding peptidoglycan synthesis and the target of penicillin.
Experimental Protocols: Unraveling the Structure of Park's Nucleotides
The following sections detail the methodologies employed in the early 1950s to isolate, characterize, and elucidate the structure of the accumulated uridine compounds. These protocols are reconstructed based on the publications of J.T. Park in the Journal of Biological Chemistry in 1952.
Culturing and Inhibition of Staphylococcus aureus
The foundational step was to generate a sufficient quantity of the nucleotide compounds for analysis.
-
Organism: Staphylococcus aureus (strain H)
-
Growth Medium: A nutrient broth containing peptone, yeast extract, and glucose.
-
Inhibition: Penicillin G was added to a final concentration of 100 units/mL during the logarithmic growth phase.
-
Incubation: The culture was incubated for a further 2-3 hours to allow for the accumulation of the uridine nucleotides.
-
Harvesting: Bacterial cells were harvested by centrifugation and washed with saline solution.
Isolation and Purification of Uridine Nucleotides
The accumulated nucleotides were extracted from the bacterial cells and purified using the techniques available at the time.
-
Extraction: The washed bacterial pellet was treated with cold 5% trichloroacetic acid (TCA) to precipitate macromolecules. The supernatant, containing the acid-soluble nucleotides, was collected.
-
Initial Purification: The TCA was removed from the supernatant by extraction with ether. The aqueous solution was then treated with barium acetate (B1210297) to precipitate the uridine nucleotides as their barium salts.
-
Further Purification: The barium salts were dissolved, and further purified through a series of precipitations and ion-exchange chromatography, a relatively new technique at the time.
Characterization by Paper Chromatography
Paper chromatography was the primary analytical tool for separating and identifying the different uridine nucleotide compounds that accumulated.
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phase (Solvent System): A mixture of ethanol, ammonium (B1175870) acetate, and water was commonly used. A typical ratio was 7.5:3:1 (v/v/v) of 95% ethanol, 1 M ammonium acetate (pH 7.5), and water.
-
Development: The chromatogram was developed using a descending technique for 18-24 hours.
-
Visualization: The separated nucleotide spots were visualized under ultraviolet (UV) light (254 nm), where they appeared as dark absorbing spots.
-
Elution: The identified spots were cut out from the paper, and the compounds were eluted with water or dilute buffer for further analysis.
Structural Elucidation through Chemical Degradation and Analysis
To determine the chemical structure of the isolated nucleotides, they were broken down into their constituent parts through hydrolysis, and the components were then identified.
-
Mild Acid Hydrolysis: Treatment with 0.01 N HCl at 100°C for 10-15 minutes was used to cleave the pyrophosphate bond, releasing uridine-5'-monophosphate (UMP) and the sugar-peptide portion.
-
Strong Acid Hydrolysis: Treatment with 6 N HCl at 100°C for several hours was used to break down the entire molecule into its fundamental components: uracil, ribose, phosphate (B84403), amino sugars, and amino acids.
-
Uracil and Uridine: Identified by their characteristic UV absorption spectra and by comparison of their Rƒ values in paper chromatography with authentic standards.
-
Phosphate:
-
Total Phosphate: Determined by ashing the sample followed by the Fiske-SubbaRow method for inorganic phosphate.
-
Acid-Labile Phosphate: The amount of phosphate released after mild acid hydrolysis (1 N H₂SO₄ for 10 minutes at 100°C) was measured to quantify the pyrophosphate linkage.
-
-
Amino Sugar (N-acetylmuramic acid): Initially an unknown amino sugar, it was characterized by its reaction in the Morgan-Elson test after mild acid hydrolysis. Its structure as a 3-O-lactyl ether of N-acetylglucosamine was a major part of the structural elucidation.
-
Amino Acids: The peptide portion was hydrolyzed, and the constituent amino acids were identified and quantified using paper chromatography, comparing their Rƒ values to known standards.
Quantitative Data from Early Research
The following tables summarize the quantitative data reported in the early studies by Park, providing a snapshot of the chemical composition of the accumulated nucleotides.
| Component | Molar Ratio (relative to Uridine) | Analytical Method |
| Uridine | 1.0 | UV Spectrophotometry |
| Total Phosphate | 2.0 | Fiske-SubbaRow method after ashing |
| Acid-Labile Phosphate | 1.0 | Fiske-SubbaRow method after mild acid hydrolysis |
| N-acetylamino sugar | 1.0 | Morgan-Elson reaction |
| L-Alanine | 1.0 | Paper Chromatography |
| D-Glutamic acid | 1.0 | Paper Chromatography |
| L-Lysine | 1.0 | Paper Chromatography |
| D-Alanine | 2.0 | Paper Chromatography |
| Table 1: Molar Composition of the Major Accumulated Uridine Nucleotide (UDP-N-acetylmuramyl-pentapeptide). |
| Compound | Rƒ Value (Ethanol:Ammonium Acetate:Water) |
| UMP | 0.45 |
| UDP | 0.25 |
| This compound | 0.18 |
| UDP-N-acetylmuramyl-pentapeptide | 0.10 |
| Table 2: Representative Rƒ values from paper chromatography. |
Visualizing the Discovery Process and Biosynthetic Pathway
The following diagrams illustrate the logical workflow of the early research and the then-proposed biosynthetic pathway for the newly identified peptidoglycan precursor.
Conclusion: A Foundation for Modern Antibacterial Research
The meticulous work of early researchers in identifying this compound and its derivatives from penicillin-inhibited bacteria was a landmark achievement. It not only provided the first concrete evidence for the mechanism of penicillin's action but also unveiled the fundamental building blocks of the bacterial cell wall. The experimental approaches, though rudimentary by today's standards, exemplify the power of systematic chemical analysis in biological discovery. This foundational knowledge continues to be the bedrock upon which modern research into novel antibacterial agents and the mechanisms of antibiotic resistance is built.
The Central Role of UDP-N-acetylmuramic Acid in Bacterial Peptidoglycan Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its critical function as a precursor in bacterial peptidoglycan assembly. This whitepaper is an essential resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel antibacterial agents. By providing a detailed overview of the enzymatic pathway, quantitative data, and experimental protocols, this guide aims to accelerate research and development in this vital area of antimicrobial discovery.
Peptidoglycan is an indispensable component of the bacterial cell wall, providing structural integrity and safeguarding the cell against environmental stress. The biosynthesis of this complex polymer is a multi-step process that represents an attractive target for antibiotic intervention due to its absence in eukaryotes. At the heart of this pathway lies the formation of UDP-MurNAc, a committed step that initiates the synthesis of the peptidoglycan building blocks.
This technical guide meticulously outlines the cytoplasmic stages of peptidoglycan precursor synthesis, beginning with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-MurNAc and culminating in the formation of the UDP-MurNAc-pentapeptide. The roles of the key enzymes involved—MurA, MurB, and the Mur ligases (MurC, MurD, MurE, and MurF)—are described in detail, providing a clear understanding of the biochemical transformations at each step.
The Biosynthetic Pathway of UDP-MurNAc-pentapeptide
The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is a sequential enzymatic cascade that takes place in the bacterial cytoplasm. This pathway is initiated from the central metabolite fructose-6-phosphate (B1210287) and proceeds through the formation of UDP-GlcNAc. The committed steps leading to the final precursor are catalyzed by the Mur family of enzymes.
The initial stage involves the conversion of UDP-GlcNAc to UDP-MurNAc, a two-step process catalyzed by MurA and MurB. MurA, an enolpyruvyl transferase, adds a three-carbon unit from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. Subsequently, the reductase MurB reduces the enolpyruvyl moiety to a lactyl group, forming UDP-MurNAc.[1]
Following the synthesis of UDP-MurNAc, a series of ATP-dependent ligases, MurC, MurD, MurE, and MurF, sequentially add amino acids to the lactyl group, forming the pentapeptide chain.[2][3] This process begins with the addition of L-alanine by MurC, followed by D-glutamic acid by MurD, a diamino acid (meso-diaminopimelic acid in most Gram-negative bacteria or L-lysine in most Gram-positive bacteria) by MurE, and finally the dipeptide D-alanyl-D-alanine by MurF.[3] The resulting UDP-MurNAc-pentapeptide is the complete cytoplasmic precursor for peptidoglycan synthesis.[2]
Figure 1. Cytoplasmic biosynthesis of the peptidoglycan precursor UDP-MurNAc-pentapeptide.
Quantitative Analysis of Precursor Pools
Understanding the intracellular concentrations of peptidoglycan precursors is crucial for elucidating the regulation of cell wall synthesis and for evaluating the efficacy of antibiotics targeting this pathway. The tables below summarize the reported intracellular concentrations of key UDP-sugar precursors in Escherichia coli and Staphylococcus aureus.
| Precursor | Intracellular Concentration in E. coli (µM) | Reference |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | ~100 | [4] |
| UDP-GlcNAc-enolpyruvate | ~2 | [4] |
| This compound (UDP-MurNAc) | - | |
| UDP-MurNAc-L-Ala | - | |
| UDP-MurNAc-L-Ala-D-Glu | - | |
| UDP-MurNAc-L-Ala-D-Glu-m-DAP | - | |
| UDP-MurNAc-pentapeptide | ~200,000 molecules/cell | [5] |
| Precursor | Intracellular Concentration in S. aureus (µM) | Reference |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | - | |
| UDP-GlcNAc-enolpyruvate | 1.4 | |
| This compound (UDP-MurNAc) | 1200 | |
| UDP-MurNAc-L-Ala | - | |
| UDP-MurNAc-L-Ala-D-Glu | - | |
| UDP-MurNAc-L-Ala-D-Glu-L-Lys | - | |
| Total UDP-linked intermediates | 2490 |
Kinetic Parameters of Key Biosynthetic Enzymes
The efficiency of each enzymatic step in the UDP-MurNAc-pentapeptide pathway is defined by its kinetic parameters. A comparative summary of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the Mur enzymes from E. coli and S. aureus provides valuable insights for inhibitor design and metabolic modeling.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| MurA | S. aureus | UDP-GlcNAc | - | - | [6] |
| PEP | - | - | [6] | ||
| MurC | V. spinosum | ATP | 470 | - | [1][5] |
| UDP-MurNAc | 90 | - | [1][5] | ||
| L-alanine | 25 | - | [1][5] | ||
| MurC | M. tuberculosis | UDP-MurNAc | - | - | [2][7] |
| L-Ala | 43.0 | - | [2] | ||
| L-Ser | 99.7 | - | [2] | ||
| Gly | 146.6 | - | [2] | ||
| MurD | E. coli | - | - | - | [2] |
| MurD | M. tuberculosis | UDP-MurNAc-L-Ala | - | - | [2] |
| MurF | S. aureus | - | - | - | [2] |
| MurF | M. tuberculosis | ATP | - | - | [2] |
| UDP-MurNAc-tripeptide | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the purification of the Mur enzymes and for performing their respective activity assays. These protocols are designed to be a practical resource for researchers in the field.
General Protocol for Purification of His-tagged Mur Enzymes
Recombinant Mur enzymes are commonly expressed in E. coli with a polyhistidine tag (His-tag) to facilitate purification by immobilized metal affinity chromatography (IMAC).
Figure 2. General workflow for the purification of His-tagged Mur enzymes.
Materials:
-
E. coli cell paste expressing the His-tagged Mur enzyme
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol)
-
Wash Buffer (Lysis buffer with increasing concentrations of imidazole, e.g., 20-50 mM)
-
Elution Buffer (Lysis buffer with a high concentration of imidazole, e.g., 250-500 mM)
-
IMAC resin (e.g., Ni-NTA agarose)
-
Chromatography column
Procedure:
-
Resuspend the E. coli cell paste in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Load the clarified supernatant onto a pre-equilibrated IMAC column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Mur enzyme with Elution Buffer.
-
Collect fractions and analyze the purity of the eluted protein by SDS-PAGE.
-
Pool fractions containing the purified protein and dialyze against a suitable storage buffer.
MurA Activity Assay (Malachite Green Assay)
This colorimetric assay measures the release of inorganic phosphate (B84403) (Pi) from the MurA-catalyzed reaction between UDP-GlcNAc and PEP.
Materials:
-
Purified MurA enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.8)
-
UDP-GlcNAc solution
-
Phosphoenolpyruvate (PEP) solution
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, UDP-GlcNAc, and PEP in a 96-well plate.
-
Initiate the reaction by adding the purified MurA enzyme.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
Generate a standard curve with known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reaction.
MurB Activity Assay (Spectrophotometric Assay)
The activity of MurB, a reductase, can be monitored by following the oxidation of its cofactor, NADPH.
Materials:
-
Purified MurB enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
UDP-GlcNAc-enolpyruvate (product of the MurA reaction)
-
NADPH solution
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer and UDP-GlcNAc-enolpyruvate in a cuvette or microplate well.
-
Add NADPH to the reaction mixture.
-
Initiate the reaction by adding the purified MurB enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Mur Ligase (MurC-F) Activity Assays (Coupled-Enzyme or Malachite Green Assay)
The activity of the Mur ligases can be determined by measuring the ATP hydrolysis that accompanies the addition of each amino acid. This can be achieved using a coupled-enzyme assay that links ADP production to a detectable signal or by directly measuring the released inorganic phosphate using the Malachite Green assay as described for MurA.[8]
Materials for Malachite Green Assay:
-
Purified Mur ligase (MurC, MurD, MurE, or MurF)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
ATP solution
-
The appropriate UDP-MurNAc substrate for the specific ligase being assayed (e.g., UDP-MurNAc for MurC, UDP-MurNAc-L-Ala for MurD, etc.)
-
The corresponding amino acid or dipeptide substrate (e.g., L-alanine for MurC, D-glutamate for MurD, etc.)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure for Malachite Green Assay:
-
Prepare a reaction mixture containing Reaction Buffer, the appropriate UDP-MurNAc substrate, the corresponding amino acid/dipeptide, and ATP in a 96-well plate.
-
Initiate the reaction by adding the purified Mur ligase.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction and measure the released inorganic phosphate as described in the MurA activity assay protocol.
Conclusion
The biosynthesis of this compound and the subsequent formation of the UDP-MurNAc-pentapeptide are central to bacterial survival, making the enzymes in this pathway prime targets for the development of new antibiotics. This technical guide provides a foundational resource for researchers in this field, offering a detailed overview of the pathway, crucial quantitative data on precursor concentrations and enzyme kinetics, and practical experimental protocols. By consolidating this information, this guide aims to facilitate further research and innovation in the ongoing battle against antibiotic resistance.
References
- 1. Identification and Partial Characterization of a Novel UDP-N-Acetylenolpyruvoylglucosamine Reductase/UDP-N-Acetylmuramate:l-Alanine Ligase Fusion Enzyme from Verrucomicrobium spinosum DSM 4136(T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from the Gram-positive pathogen Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification and Partial Characterization of a Novel UDP-N-Acetylenolpyruvoylglucosamine Reductase/UDP-N-Acetylmuramate:l-Alanine Ligase Fusion Enzyme from Verrucomicrobium spinosum DSM 4136T [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Bacterial Survival: A Technical Guide to the Essential Role of UDP-MurNAc in Bacterial Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) represents a cornerstone in bacterial physiology, serving as the committed precursor for the biosynthesis of peptidoglycan (PG), an essential polymer that encases the bacterial cell. The integrity of the peptidoglycan sacculus is paramount for maintaining cell shape, resisting osmotic stress, and facilitating cell division. Consequently, the biosynthetic pathway leading to UDP-MurNAc is a highly conserved and indispensable process in bacteria, rendering it a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis of UDP-MurNAc, its critical role in bacterial viability, and the enzymes that catalyze its formation. We will delve into the quantitative effects of inhibiting this pathway, provide detailed experimental protocols for key assays, and present visual representations of the underlying biochemical and logical relationships.
Introduction: The Centrality of Peptidoglycan and its Precursor, UDP-MurNAc
The bacterial cell wall is a unique and vital structure, with peptidoglycan as its principal component. This complex polymer is composed of glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems. The synthesis of this intricate macromolecule begins in the cytoplasm with the formation of the nucleotide-activated precursor, UDP-MurNAc-pentapeptide. The initial and committed steps in this cytoplasmic phase are the conversion of UDP-GlcNAc to UDP-MurNAc, a process catalyzed by the sequential action of two essential enzymes: MurA and MurB.
Given that the peptidoglycan biosynthesis pathway is absent in eukaryotes, the enzymes involved, particularly those responsible for the synthesis of UDP-MurNAc, represent highly attractive targets for the development of selective antibacterial therapies. The clinical success of fosfomycin, a MurA inhibitor, stands as a testament to the therapeutic potential of targeting this pathway. Understanding the intricacies of UDP-MurNAc synthesis is therefore fundamental for the discovery and development of new generations of antibiotics to combat the growing threat of antimicrobial resistance.
The UDP-MurNAc Biosynthesis Pathway: A Two-Step Enzymatic Cascade
The synthesis of UDP-MurNAc from UDP-GlcNAc is a two-step enzymatic process that occurs in the bacterial cytoplasm.
-
Step 1: The MurA Reaction. The pathway is initiated by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction forms UDP-N-acetylglucosamine enolpyruvate (UNAG-EP) and releases inorganic phosphate (B84403).
-
Step 2: The MurB Reaction. The second step is catalyzed by UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an NADPH-dependent enzyme. MurB reduces the enolpyruvyl moiety of UNAG-EP to a lactyl group, thereby forming UDP-MurNAc.
Following its synthesis, UDP-MurNAc serves as the acceptor for the sequential addition of L-alanine, D-glutamic acid, a diamino acid (meso-diaminopimelic acid in most Gram-negative bacteria or L-lysine in most Gram-positive bacteria), and a D-alanyl-D-alanine dipeptide. This series of reactions, catalyzed by the Mur ligases (MurC, MurD, MurE, and MurF), results in the formation of the final cytoplasmic precursor, UDP-MurNAc-pentapeptide.
Caption: The cytoplasmic stages of peptidoglycan precursor biosynthesis.
Data Presentation: The Impact of UDP-MurNAc Pathway Inhibition
The essentiality of the UDP-MurNAc biosynthesis pathway is underscored by the bactericidal or bacteriostatic effects observed upon its inhibition. This section presents quantitative data on the effects of inhibitors targeting MurA and MurB.
Minimum Inhibitory Concentrations (MICs) of MurA Inhibitors
Fosfomycin is a clinically significant antibiotic that irreversibly inhibits MurA. The following table summarizes its activity against various bacterial strains. Additionally, data for novel, investigational MurA inhibitors are presented.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fosfomycin | Escherichia coli | 0.25 - 128 | [1][2] |
| Staphylococcus aureus | 0.5 - >1024 | [2][3] | |
| Listeria innocua | 0.5 | [1] | |
| Albendazole | Escherichia coli | 0.0625 | [1][2] |
| Diflunisal | Escherichia coli | 0.0625 | [1][2] |
| 2-Amino-5-bromobenzimidazole | Listeria innocua | 0.5 | [1] |
| Escherichia coli | 0.5 | [1] | |
| 2-[4-(dimethylamino)benzylidene]-N-nitrohydrazinecarboximidamide | Listeria innocua | 0.5 | [1] |
Inhibitory Concentrations (IC50) and MICs of MurB Inhibitors
Several novel classes of MurB inhibitors have been identified and characterized. The following table provides a summary of their enzymatic inhibition and antibacterial activity.
| Compound Class | Compound | Target Enzyme | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,5-Dioxopyrazolidines | Compound 1 | E. coli MurB | 4.1 - 6.8 | S. aureus (MRSA) | 0.25 - 16 | [4] |
| S. aureus MurB | 4.3 - 10.3 | E. faecalis (VRE) | 0.25 - 16 | [4] | ||
| Compound 2 | E. coli MurB | 4.1 - 6.8 | S. pneumoniae (Pen-R) | 0.25 - 16 | [4] | |
| S. aureus MurB | 4.3 - 10.3 | [4] | ||||
| Compound 3 | E. coli MurB | 4.1 - 6.8 | [4] | |||
| S. aureus MurB | 4.3 - 10.3 | [4] | ||||
| Compound 4 | E. coli MurB | 24.5 - 35 | S. aureus (MRSA) | 4 - 8 | [4] | |
| S. aureus MurB | 24.5 - 35 | E. faecalis (VRE) | 4 - 8 | [4] | ||
| Pyrazole-benzofuran hybrids | Most potent compound | E. coli MurB | - | E. coli | 10 ± 0.3 | [5] |
Experimental Protocols: Key Methodologies for Studying the UDP-MurNAc Pathway
This section provides detailed protocols for essential experiments used to investigate the UDP-MurNAc biosynthesis pathway and its inhibitors.
MurA Enzyme Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate released during the MurA-catalyzed reaction using a malachite green-based detection method.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (pH 7.5)
-
Triton X-100
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-100, UNAG, and purified MurA enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., fosfomycin) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding PEP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
LC-MS/MS Method for Quantification of UDP-MurNAc-pentapeptide
This method allows for the sensitive and specific quantification of UDP-MurNAc-pentapeptide from bacterial cell extracts.
Materials:
-
Bacterial culture
-
Antibiotic of interest
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Grow a bacterial culture to the desired optical density.
-
Treat the culture with the antibiotic of interest at a specific concentration and for a defined duration. Include an untreated control.
-
Harvest the bacterial cells by centrifugation at a low temperature.
-
Quench the metabolism by rapidly resuspending the cell pellet in a cold extraction solvent.
-
Lyse the cells (e.g., by sonication or bead beating) and centrifuge to remove cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Analyze the extract using an LC-MS/MS system.
-
Inject the sample onto the analytical column.
-
Separate the metabolites using a suitable gradient of mobile phases.
-
Detect and quantify the target analyte (UDP-MurNAc-pentapeptide) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Process the data to determine the relative or absolute abundance of UDP-MurNAc-pentapeptide in the treated versus untreated samples.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
The Indispensable Link: UDP-MurNAc Synthesis and Bacterial Viability
The synthesis of UDP-MurNAc is not merely a metabolic step; it is a critical juncture that dictates the life and death of a bacterium. The logical relationship between this pathway and bacterial viability is direct and unequivocal.
Caption: The logical cascade from UDP-MurNAc synthesis to bacterial viability.
Inhibition of either MurA or MurB directly leads to a depletion of the UDP-MurNAc pool. This, in turn, halts the synthesis of the UDP-MurNAc-pentapeptide precursor, thereby starving the subsequent stages of peptidoglycan assembly at the cell membrane. The consequences of this inhibition are catastrophic for the bacterium. Without a continuous supply of new peptidoglycan precursors to incorporate into the expanding cell wall during growth and division, the structural integrity of the sacculus is compromised. The internal turgor pressure of the cell can no longer be contained, leading to cell lysis and death. This fundamental principle underpins the efficacy of antibiotics that target this pathway and highlights the continued importance of UDP-MurNAc synthesis as a prime target for antibacterial drug discovery.
Conclusion
The synthesis of UDP-MurNAc is an elegant and essential two-step enzymatic process that lies at the heart of bacterial cell wall biosynthesis. Its absolute requirement for bacterial viability, coupled with its absence in mammalian cells, firmly establishes the enzymes of this pathway, MurA and MurB, as premier targets for the development of safe and effective antibiotics. As the challenge of antimicrobial resistance continues to grow, a deep and technical understanding of such fundamental bacterial processes is paramount. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to innovate and advance the discovery of novel therapeutics that target the Achilles' heel of bacteria: the synthesis of their protective peptidoglycan armor.
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Fosfomycin- and Daptomycin-Containing Bone Cement on Selected Bacterial Species Being Associated with Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the enzymatic formation of UDP-N-acetylmuramic acid
An In-depth Technical Guide on the Enzymatic Formation of UDP-N-acetylmuramic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of this compound (UDP-MurNAc), a critical precursor in bacterial peptidoglycan biosynthesis. The content herein details the biochemical reactions, presents quantitative kinetic data for the key enzymes involved, and offers detailed experimental protocols for their characterization.
The formation of this compound is the initial committed stage in the cytoplasmic synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This pathway is a prime target for antibacterial drug development due to its absence in mammals.[2] The synthesis of UDP-MurNAc from UDP-N-acetylglucosamine (UDP-GlcNAc) is a two-step process catalyzed by the sequential action of two essential cytoplasmic enzymes: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[3]
The Core Enzymatic Reactions
Step 1: MurA-Catalyzed Formation of UDP-GlcNAc-enolpyruvate
The first reaction is catalyzed by the MurA enzyme. It involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction forms the intermediate UDP-N-acetylglucosamine-enolpyruvate (UDP-GlcNAc-EP) and releases inorganic phosphate (B84403) (Pi).[1] The reaction proceeds via an addition-elimination mechanism involving a tetrahedral intermediate.[4]
Reaction: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi
Step 2: MurB-Catalyzed Reduction to UDP-MurNAc
The second step is the reduction of UDP-GlcNAc-enolpyruvate, which is catalyzed by the MurB enzyme. MurB utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) as a cofactor to reduce the enolpyruvyl moiety to a D-lactyl group, thereby forming the final product, this compound (UDP-MurNAc).[3][4]
Reaction: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → this compound + NADP⁺
The following diagram illustrates this core two-step biochemical pathway.
References
- 1. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target | MDPI [mdpi.com]
An In-depth Technical Guide to the Key Enzymes of the UDP-MurNAc Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the cytoplasmic steps of bacterial peptidoglycan biosynthesis, specifically focusing on the UDP-MurNAc pathway. This pathway is a critical target for the development of novel antibacterial agents due to its essential role in bacterial cell wall formation and its absence in eukaryotes. This document details the key enzymes, their kinetic properties, detailed experimental protocols for their study, and visual representations of the pathway and experimental workflows.
Introduction to the UDP-MurNAc Pathway
The synthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, is a fundamental process for bacterial survival. This multi-step enzymatic pathway, occurring in the cytoplasm, is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc) and involves a series of enzymes, primarily the Mur ligases (MurA-F) and D-alanyl-D-alanine ligase (Ddl). These enzymes are responsible for the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and the subsequent addition of a pentapeptide chain.[1][2][3] The final product is then transported to the cell membrane for the subsequent stages of peptidoglycan assembly.[1]
Key Enzymes and Their Kinetic Properties
The UDP-MurNAc pathway is catalyzed by a series of essential enzymes. The following tables summarize the available quantitative data for the key enzymes from Escherichia coli, a model organism for studying this pathway.
Table 1: Kinetic Parameters of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| UDP-N-acetylglucosamine (UNAG) | 15.0 | 3.8 | 0.25 | [4][5] |
| Phosphoenolpyruvate (B93156) (PEP) | 0.4 | 3.8 | 10.0 | [4][5] |
MurA catalyzes the first committed step in peptidoglycan biosynthesis, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][5]
Table 2: Kinetic Parameters of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| UDP-N-acetylenolpyruvoylglucosamine | 50 | N/A | [6] |
| NADPH | 50 | N/A | [6] |
MurB catalyzes the reduction of the enolpyruvyl moiety of UDP-GlcNAc-enolpyruvate to a lactyl group, forming UDP-MurNAc.
Table 3: Kinetic Parameters of MurC (UDP-N-acetylmuramate-L-alanine ligase)
| Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| ATP | 130 ± 10 | 980 ± 40 | |
| UDP-N-acetylmuramate (UNAM) | 44 ± 3 | 980 ± 40 | |
| L-alanine | 48 ± 6 | 980 ± 40 |
MurC is the first of the four Mur ligases and catalyzes the ATP-dependent addition of L-alanine to UDP-MurNAc.
Table 4: Kinetic Parameters of MurD (UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase)
| Organism | Substrate | Km (µM) | Specific Activity (µmol/min/mg) | Reference |
| E. coli | UDP-MurNAc-L-alanine (UMA) | N/A | N/A | |
| E. coli | D-glutamate | N/A | N/A | |
| M. tuberculosis | 0.8 |
MurD catalyzes the addition of D-glutamate to the UDP-MurNAc-L-alanine intermediate.[7]
Table 5: Kinetic Parameters of MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—meso-diaminopimelate ligase)
| Organism | Substrate | Km (µM) | Specific Activity (µmol/min/mg) | Reference |
| E. coli | UDP-MurNAc-L-alanyl-D-glutamate | N/A | N/A | |
| E. coli | meso-diaminopimelic acid | N/A | N/A | |
| M. tuberculosis | 1.3 |
MurE adds the third amino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria, to the growing peptide chain.
Table 6: Kinetic Parameters of MurF (UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase)
| Organism | Substrate | Km (µM) | Specific Activity (µmol/min/mg) | Reference |
| E. coli | UDP-MurNAc-tripeptide | N/A | N/A | |
| E. coli | D-alanyl-D-alanine | N/A | N/A | |
| M. tuberculosis | 0.9 |
MurF catalyzes the final cytoplasmic step, adding the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide.
Table 7: Kinetic Parameters of D-alanyl-D-alanine ligase (Ddl)
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Thermus thermophilus | ATP | 16.2 | N/A | [8] |
| Thermus thermophilus | D-alanine | 1250 - 4020 | N/A | [8] |
D-alanyl-D-alanine ligase is responsible for synthesizing the D-alanyl-D-alanine dipeptide, a crucial substrate for the MurF ligase.[9]
Signaling Pathways and Logical Relationships
The UDP-MurNAc pathway is a linear enzymatic cascade. The product of each enzymatic step serves as the substrate for the subsequent enzyme. This sequential process ensures the orderly assembly of the UDP-MurNAc-pentapeptide precursor.
Caption: The cytoplasmic UDP-MurNAc biosynthesis pathway.
Detailed Experimental Protocols
Accurate characterization of the enzymes in the UDP-MurNAc pathway is crucial for inhibitor screening and drug development. The following sections provide detailed methodologies for assaying the activity of these key enzymes.
General Assay for ATP-Dependent Ligases (MurC, MurD, MurE, MurF, and Ddl)
A common method for assaying the activity of the ATP-dependent ligases is to measure the production of inorganic phosphate (B84403) (Pi) using a malachite green-based colorimetric assay.
Principle: The enzymatic reaction hydrolyzes ATP to ADP and Pi. The released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Materials:
-
Purified enzyme (MurC, MurD, MurE, MurF, or Ddl)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP
-
MgCl₂
-
Specific substrates for the respective enzyme (e.g., UDP-MurNAc and L-alanine for MurC)
-
Malachite Green Reagent A (Malachite green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the reaction buffer, MgCl₂, ATP, and the specific enzyme substrates.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme to the reaction mixture. Include a negative control without the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination (optional): The reaction can be stopped by adding a solution like EDTA.
-
Color Development: Add Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature. Then, add Malachite Green Reagent B, mix, and incubate for an additional 20 minutes to allow for color development.
-
Measurement: Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
Quantification: Determine the concentration of Pi released by comparing the absorbance values to a standard curve generated using known concentrations of a phosphate standard.
Caption: Workflow for the Malachite Green Phosphate Assay.
Coupled Enzyme Assay for MurB Activity
The activity of MurB can be monitored continuously by coupling the reaction to the oxidation of NADPH.
Principle: MurB utilizes NADPH as a cofactor to reduce its substrate. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm.
Materials:
-
Purified MurB enzyme
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
UDP-N-acetylenolpyruvoylglucosamine (MurA product)
-
NADPH
-
KCl (as an activator)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Setup: In a UV-transparent plate or cuvette, prepare the reaction mixture containing the reaction buffer, UDP-N-acetylenolpyruvoylglucosamine, and KCl.
-
Initiate Reaction: Add NADPH and the purified MurB enzyme to the mixture to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of NADPH.
Caption: Workflow for the MurB Coupled Enzyme Assay.
Conclusion
The enzymes of the UDP-MurNAc pathway represent a rich collection of validated targets for the development of novel antibacterial therapeutics. A thorough understanding of their biochemical and kinetic properties, coupled with robust and reliable assay methodologies, is paramount for the successful identification and optimization of potent inhibitors. This guide provides a foundational resource for researchers in this critical area of drug discovery.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Crystal structure of UDP‐N‐acetylmuramoyl‐L‐alanine:D‐glutamate ligase from Escherichia coli | The EMBO Journal [link.springer.com]
- 4. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MurD enzymes: some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Initial Studies of UDP-MurNAc Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies focused on the inhibition of UDP-N-acetylmuramic acid (UDP-MurNAc) synthesis, a critical pathway in bacterial cell wall formation and a key target for novel antibacterial agents. This document details the enzymatic steps, experimental protocols for inhibitor screening, and a summary of known inhibitors with their quantitative data.
The UDP-MurNAc Synthesis Pathway: A Prime Target for Antibacterials
The biosynthesis of peptidoglycan is essential for the survival of most bacteria, providing structural integrity to the cell wall. The cytoplasmic steps of this pathway, leading to the formation of UDP-MurNAc-pentapeptide, are of particular interest for drug development as they are unique to bacteria and absent in eukaryotes. This pathway involves a series of enzymatic reactions catalyzed by Mur enzymes (MurA-F) and D-alanine-D-alanine ligase (Ddl).[1][2][3]
The inhibition of any of these enzymes disrupts the synthesis of the peptidoglycan precursor, leading to cell lysis and bacterial death. This makes the UDP-MurNAc synthesis pathway a fertile ground for the discovery of new antibiotics.
Signaling Pathway of UDP-MurNAc-pentapeptide Biosynthesis
The synthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of sequential enzymatic reactions to produce UDP-MurNAc-pentapeptide. Each enzyme in this pathway represents a potential target for inhibitory compounds.
References
- 1. Utility of Muropeptide Ligase for Identification of Inhibitors of the Cell Wall Biosynthesis Enzyme MurF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of UDP-N-acetylmuramic Acid: A Guide for Researchers and Drug Development Professionals
Application Note & Protocol
Abstract
Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a critical precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As such, the enzymes involved in its synthesis are key targets for the development of novel antibacterial agents. The lack of commercial availability of UDP-MurNAc presents a significant challenge for researchers studying bacterial cell wall biosynthesis and for the development of high-throughput screening assays for novel antibiotics. This document provides detailed protocols for the laboratory-scale synthesis, purification, and characterization of UDP-MurNAc via an enzymatic approach. An alternative chemoenzymatic method is also discussed. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial drugs that act on novel targets. The bacterial peptidoglycan biosynthesis pathway is an attractive source of such targets as it is essential for bacterial survival and is absent in eukaryotes. The synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc) is a key step in this pathway, catalyzed by the enzymes MurA and MurB (in many bacteria, MurZ is a functional homolog of MurA).
This application note details a robust and reproducible enzymatic method for the synthesis of UDP-MurNAc using recombinant, polyhistidine-tagged MurZ and MurB enzymes from Escherichia coli. This approach offers high specificity and yield, providing a reliable source of this crucial substrate for enzymatic assays and structural biology studies. Additionally, a chemoenzymatic approach is presented as an alternative synthetic route.
Biosynthetic Pathway
The enzymatic synthesis of UDP-MurNAc from UDP-GlcNAc involves a two-step reaction catalyzed by MurZ and MurB.
Experimental Workflow
The overall workflow for the enzymatic synthesis of UDP-MurNAc is depicted below.
Data Presentation
| Parameter | Value | Reference |
| Enzyme Yield | ||
| His-MurZ | ~10-20 mg/L of culture | Estimated |
| His-MurB | ~10-20 mg/L of culture | Estimated |
| Enzymatic Reaction | ||
| UDP-GlcNAc Concentration | 20 mM | [1] |
| PEP Concentration | 20 mM | [1] |
| NADPH Concentration | 20 mM | [1] |
| His-MurZ Concentration | 10 µg/mL | [1] |
| His-MurB Concentration | 10 µg/mL | [1] |
| Purification | ||
| HPLC Column | C18 reverse-phase | [1] |
| Mobile Phase | 50 mM Ammonium Formate, pH 3.5 | [1] |
| Flow Rate | 1 mL/min | [1] |
| Detection Wavelength | 262 nm | [1] |
| Final Product | ||
| Purity | >95% (by HPLC) | [1] |
| Expected Yield | ~50 µmol from a 10-L culture (estimated for related precursors) | [2] |
Experimental Protocols
Expression and Purification of His-tagged MurZ and MurB
This protocol describes the expression and purification of N-terminally His-tagged MurZ and MurB from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with pET expression vectors containing the murZ and murB genes.
-
LB Broth and Agar plates with appropriate antibiotic selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose (B213101) resin.
-
DNase I.
-
Protease inhibitor cocktail.
Protocol:
-
Expression:
-
Inoculate a single colony of E. coli harboring the expression plasmid into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing 1 mg/mL lysozyme and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Enzymatic Synthesis of UDP-MurNAc
This protocol describes the coupled enzymatic reaction for the synthesis of UDP-MurNAc.[1]
Materials:
-
Purified His-tagged MurZ and MurB enzymes.
-
UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Phosphoenolpyruvate (PEP).
-
NADPH.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.
Protocol:
-
Set up the reaction mixture in a total volume of 1 mL containing:
-
20 mM UDP-GlcNAc
-
20 mM PEP
-
20 mM NADPH
-
10 µg of purified His-MurZ
-
10 µg of purified His-MurB
-
Reaction Buffer to 1 mL
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
HPLC Purification of UDP-MurNAc
This protocol describes the purification of UDP-MurNAc from the enzymatic reaction mixture by reverse-phase HPLC.[1]
Materials:
-
C18 reverse-phase HPLC column.
-
Mobile Phase: 50 mM Ammonium Formate, pH 3.5.
-
HPLC system with a UV detector.
Protocol:
-
Terminate the enzymatic reaction by adding an equal volume of ice-cold ethanol (B145695) and centrifuge to precipitate the enzymes.
-
Dry the supernatant under vacuum.
-
Resuspend the dried material in the mobile phase.
-
Inject the sample onto the C18 column.
-
Elute with an isocratic flow of the mobile phase at 1 mL/min.
-
Monitor the elution profile at 262 nm.
-
Collect the peak corresponding to UDP-MurNAc.
-
Lyophilize the collected fractions to obtain pure UDP-MurNAc.
Characterization by Mass Spectrometry
The identity of the purified UDP-MurNAc should be confirmed by mass spectrometry.
Protocol:
-
Prepare a sample of the purified and lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.
-
The expected mass for UDP-MurNAc ([M-H]⁻) is approximately 678.1 g/mol .
Alternative Method: Chemoenzymatic Synthesis
A chemoenzymatic approach provides an alternative route to UDP-MurNAc and its derivatives.[3] This method utilizes the bacterial cell wall recycling enzymes MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyltransferase (MurU).[3]
The general strategy involves:
-
Chemical synthesis of N-acetylmuramic acid (NAM) or a functionalized derivative.
-
Enzymatic phosphorylation of NAM at the anomeric position by AmgK to produce NAM-1-phosphate.
-
Enzymatic conversion of NAM-1-phosphate to UDP-NAM by MurU using UTP as the uridine donor.
This method is particularly useful for producing UDP-MurNAc derivatives with modifications at various positions for use as chemical probes.[3] The yields for the enzymatic steps can range from 19% to 89%.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low enzyme expression | Suboptimal growth or induction conditions. | Optimize IPTG concentration, induction temperature, and time. Use a richer medium like Terrific Broth. |
| Poor enzyme purification | Inefficient binding to Ni-NTA resin. | Ensure the pH of the lysis and binding buffers is around 8.0. Increase the NaCl concentration to reduce non-specific binding. |
| Low yield of UDP-MurNAc | Inactive enzymes or suboptimal reaction conditions. | Confirm the activity of each enzyme individually. Optimize enzyme and substrate concentrations. Ensure the freshness of NADPH. |
| Impure final product | Incomplete separation by HPLC. | Optimize the HPLC gradient or switch to a different column chemistry. Perform a second purification step if necessary. |
Conclusion
The enzymatic synthesis of this compound using purified MurZ and MurB enzymes is a reliable and efficient method for producing this essential substrate in the laboratory. The detailed protocols provided in this application note will enable researchers to generate high-quality UDP-MurNAc for their studies on bacterial cell wall biosynthesis and for the development of novel antibacterial drugs. The alternative chemoenzymatic approach offers additional flexibility for the synthesis of modified UDP-MurNAc derivatives.
References
- 1. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of UDP-N-acetylmuramic acid from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a pivotal precursor in the cytoplasmic biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] As enzymes involved in this pathway are validated targets for novel antibacterial agents, a reliable method for obtaining high-purity UDP-MurNAc is crucial for biochemical assays and structural studies. This application note provides a detailed protocol for the accumulation, extraction, and subsequent purification of UDP-MurNAc from bacterial cultures using High-Performance Liquid Chromatography (HPLC). We describe two effective HPLC strategies—Reversed-Phase (RP) and Anion-Exchange (AEX)—and provide comprehensive experimental procedures, from cell culture to final product quantification.
Introduction
The bacterial cell wall is a unique and essential structure that protects the organism from osmotic stress and maintains its shape.[1] The biosynthesis of its primary component, peptidoglycan, begins in the cytoplasm with the synthesis of the nucleotide-sugar precursor, UDP-N-acetylmuramic acid (UDP-MurNAc). The enzymes responsible for the synthesis and subsequent modification of UDP-MurNAc are the targets for several classes of antibiotics.[3] However, the study of these enzymes and the development of new inhibitors are often hampered by the lack of commercial availability of UDP-MurNAc.[1][2][4]
This document outlines a robust workflow for purifying UDP-MurNAc directly from bacterial cultures. The strategy involves treating bacteria with specific antibiotics to inhibit downstream peptidoglycan synthesis, leading to the intracellular accumulation of UDP-MurNAc and its derivatives.[5] Following cellular extraction, HPLC is employed to purify the target molecule from the complex mixture of cellular metabolites.
Overall Workflow
The purification process follows a multi-step workflow, beginning with the cultivation of bacteria and culminating in a lyophilized, pure product. The key stages include inducing the accumulation of the precursor, extracting the soluble cytoplasmic components, and purifying the target molecule by HPLC.
Peptidoglycan Biosynthesis Pathway and Inhibition
UDP-MurNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) by the sequential action of MurA and MurB enzymes. It is then converted into UDP-MurNAc-pentapeptide through the action of Mur ligases (MurC, D, E, F). Antibiotics such as D-cycloserine and vancomycin inhibit later stages of peptidoglycan synthesis, causing the upstream precursors, including UDP-MurNAc-pentapeptide and UDP-MurNAc-tripeptide, to accumulate within the cytoplasm.[5]
Experimental Protocols
Protocol 1: Accumulation of UDP-MurNAc Precursors in Bacillus cereus
This protocol is adapted from methods designed to accumulate murein precursors by inhibiting cell wall synthesis.[5]
-
Culture Preparation: Inoculate 10 L of a suitable growth medium (e.g., LB or TSB) with Bacillus cereus and grow with aeration at 37°C to an optical density (OD₆₀₀) of approximately 0.5-0.6.
-
Inhibition: Add an inhibitor to the culture.
-
Incubation: Continue to incubate the culture under the same conditions for an additional 60-90 minutes to allow for the accumulation of the precursors.
-
Harvesting: Rapidly cool the culture by placing it on an ice-water bath. Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS) and centrifuge again. The cell paste can be processed immediately or stored at -80°C.
Protocol 2: Extraction of Nucleotide Sugar Precursors
This protocol uses a boiling water extraction method to efficiently lyse cells and extract small, soluble metabolites.[5]
-
Resuspension: Resuspend the bacterial cell pellet in 5 volumes of sterile, deionized water.
-
Extraction: Transfer the cell suspension to a flask and place it in a boiling water bath for 15 minutes with intermittent swirling.
-
Cooling: Immediately cool the lysate in an ice-water bath.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Precipitation:
-
Transfer the supernatant to a new tube.
-
For acid precipitation, adjust the pH to ~3.0 with 1 M HCl, incubate on ice for 30 minutes, and centrifuge at 12,000 x g for 20 minutes to remove the precipitated material.[5]
-
Alternatively, add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge to pellet precipitated proteins.[6]
-
-
Final Preparation: Transfer the final supernatant to a new tube. If acid precipitation was used, adjust the pH to ~6.0 with NaOH. Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
Protocol 3: HPLC Purification of UDP-MurNAc
Two primary HPLC methods are effective for the purification of UDP-MurNAc and its derivatives: Reversed-Phase and Anion-Exchange chromatography.
Method A: Reversed-Phase (RP) HPLC
This method is effective for separating nucleotide sugars and uses volatile buffers that are easily removed by lyophilization.[1]
-
Column: C18 column (e.g., Waters µBondapak C18, 3.9 x 150 mm, 10 µm pore size).[1]
-
Mobile Phase: Isocratic elution with 50 mM ammonium (B1175870) formate (B1220265), pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25-30°C.[1]
-
Detection: UV detection at 262 nm, the absorbance maximum for the uridine moiety.[1]
-
Injection: Inject the filtered crude extract. The volume will depend on the concentration of the extract and the capacity of the column.
-
Fraction Collection: Collect peaks corresponding to the expected retention time of UDP-MurNAc and its derivatives. Retention times should be determined using standards if available.
Method B: Anion-Exchange (AEX) HPLC
AEX chromatography separates molecules based on charge and can provide excellent resolution for highly charged species like nucleotide sugars.[7][8]
-
Column: Strong anion-exchange column (e.g., Source 30Q).[7]
-
Mobile Phase:
-
Buffer A: 10 mM Ammonium Acetate (B1210297), pH 5.0
-
Buffer B: 500 mM Ammonium Acetate, pH 5.0
-
-
Gradient: A linear gradient from 0% to 60% Buffer B over 30 minutes. (e.g., UDP-MurNAc-hexapeptide elutes at ~195-205 mM ammonium acetate).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 262 nm.
-
Injection & Collection: As described for RP-HPLC.
Protocol 4: Post-Purification Processing and Quantification
-
Pooling: Analyze collected fractions by re-injecting a small aliquot onto the HPLC to confirm purity. Pool the fractions containing the pure compound.
-
Lyophilization: Freeze the pooled fractions and lyophilize them to dryness. If using non-volatile buffers like sodium phosphate, a desalting step (e.g., using a C18 SPE cartridge) may be necessary prior to lyophilization.[5] The use of volatile buffers like ammonium formate or ammonium acetate is highly recommended.[1][7]
-
Quantification:
-
Resuspend the lyophilized powder in a known volume of water.
-
Determine the concentration by measuring the absorbance at 262 nm (using an extinction coefficient for UMP, ε₂₆₂ ≈ 10,000 M⁻¹cm⁻¹).
-
Alternatively, perform a muramic acid assay, which measures the lactate (B86563) released from UDP-MurNAc upon alkali treatment, and compare it to a lactate standard curve.[1]
-
-
Identity Confirmation: The identity of the purified product should be confirmed by electrospray ionization mass spectrometry (ESI-MS).[1][2]
Data Presentation
Table 1: HPLC Method Comparison
| Parameter | Method A: Reversed-Phase (RP) HPLC | Method B: Anion-Exchange (AEX) HPLC |
| Principle | Separation based on hydrophobicity | Separation based on net negative charge |
| Stationary Phase | C18 silica | Quaternary ammonium functionalized polymer |
| Mobile Phase | Isocratic: 50 mM Ammonium Formate, pH 3.5[1] | Gradient: 0-300 mM Ammonium Acetate[7] |
| Advantages | Simple, uses volatile buffers, good for desalting | High resolution for charged isomers |
| Considerations | May have lower resolution for similar species | Buffers can be non-volatile if not chosen carefully |
Table 2: Expected Yield and Purity
| Bacterial Source | Culture Volume | Accumulated Precursor | Purification Method | Yield | Purity | Reference |
| Bacillus cereus | 10 L | UDP-MurNAc-penta/tripeptide | Reversed-Phase HPLC | ~50 µmol | >98% | [5] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient accumulation or extraction. Degradation of the product. | Optimize antibiotic concentration and incubation time. Keep samples on ice and process quickly.[9] Ensure complete cell lysis. |
| Poor Peak Resolution | Inappropriate HPLC column or mobile phase. Column overloading. | Test different columns (RP vs. AEX). Optimize the gradient steepness in AEX.[10] Reduce injection volume. |
| Contaminating Peaks | Incomplete protein removal. Co-elution of other nucleotides (e.g., UDP-GlcNAc). | Ensure the protein precipitation step is effective. Optimize the HPLC gradient to separate the target from contaminants. |
| Product Instability | Degradation due to pH or temperature. | Store extracts and purified fractions at -80°C.[9] Avoid harsh pH conditions during extraction. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymc.co.jp [ymc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for Mur Ligase Inhibitor Assays Using UDP-N-acetylmuramic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mur ligase enzyme family (MurC, MurD, MurE, and MurF) plays a crucial role in the cytoplasmic steps of bacterial peptidoglycan biosynthesis, a pathway essential for bacterial survival.[1][2][3] This makes the Mur ligases attractive targets for the development of novel antibacterial agents.[1][3][4] These enzymes catalyze the sequential, ATP-dependent addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), forming a UDP-MurNAc-pentapeptide precursor.[2][5][6] This document provides detailed application notes and protocols for performing inhibitor assays against the Mur ligases, utilizing their primary substrate, UDP-MurNAc, and its subsequent derivatives.
The general reaction catalyzed by Mur ligases involves the formation of an acyl-phosphate intermediate, followed by the nucleophilic attack of the incoming amino acid or dipeptide, leading to the formation of a peptide bond and the release of ADP and inorganic phosphate (B84403) (Pi).[3][7] Assays for Mur ligase activity and inhibition can, therefore, be designed to detect either the consumption of substrates (ATP, UDP-MurNAc derivatives, amino acids) or the formation of products (ADP, Pi, or the final UDP-MurNAc-peptide).
Mur Ligase Signaling Pathway
The cytoplasmic synthesis of the peptidoglycan precursor is a sequential pathway involving multiple enzymes. The Mur ligases (MurC, MurD, MurE, and MurF) are central to this process, each adding a specific component to the growing peptide chain attached to UDP-MurNAc.
Caption: The Mur ligase pathway for peptidoglycan precursor biosynthesis.
General Experimental Workflow for Mur Ligase Inhibitor Screening
The process of identifying and characterizing inhibitors of Mur ligases typically follows a standardized workflow, from initial high-throughput screening to detailed kinetic analysis of promising lead compounds.
Caption: General workflow for Mur ligase inhibitor discovery.
Data Presentation: Kinetic Parameters of Mur Ligases
The following table summarizes the apparent Michaelis-Menten constants (Km) for the substrates of various Mur ligases, which are essential for designing inhibitor assays and interpreting results.
| Enzyme | Organism | Substrate | Apparent Km (µM) |
| MurC | Escherichia coli | UDP-MurNAc | 120 |
| L-Alanine | 120 | ||
| ATP | 450 | ||
| MurD | Escherichia coli | UMA (UDP-MurNAc-L-Ala) | 80 |
| D-Glutamate | 100 | ||
| ATP | 400 | ||
| MurE | Staphylococcus aureus | UDP-MurNAc-dipeptide | - |
| L-Lysine | - | ||
| MurF | Escherichia coli | UDP-MurNAc-tripeptide | - |
| D-Ala-D-Ala | - |
Note: Km values can vary depending on the specific assay conditions. The values presented are indicative and sourced from published literature.[8] The substrate for MurD is the product of the MurC reaction, UDP-N-acetylmuramoyl-L-alanine (UMA).[9]
Data Presentation: Examples of Mur Ligase Inhibitors
This table provides examples of identified inhibitors for different Mur ligases with their corresponding IC50 values.
| Enzyme | Inhibitor | Organism | IC50 (µM) |
| MurC | Pyrazolopyrimidine (Compound A) | E. coli & P. aeruginosa | Potent (specific value not stated) |
| MurD | Naphthalene-N-sulfonyl-D-glutamic acid derivatives | E. coli | - |
| MurD | Aminothiazole (Compound 3) | E. coli | Micromolar range |
| MurD & MurE | d-glutamic acid-containing dual inhibitor | E. coli & S. aureus | 6.4 - 180 |
| MurF | Thiazolylaminopyrimidine series | E. coli | - |
Note: IC50 values are highly dependent on assay conditions, particularly substrate concentrations. This data is for comparative purposes.[1][10][11][12][13]
Experimental Protocols
General Considerations for Mur Ligase Assays
-
Enzyme Purity: Use highly purified recombinant Mur ligase enzymes to avoid interference from other ATP-hydrolyzing enzymes.
-
Substrate Availability: The UDP-MurNAc derivatives required for MurD, MurE, and MurF assays are not all commercially available and often need to be synthesized enzymatically.[11] For instance, the substrate for the MurD assay (UDP-MurNAc-L-Ala) can be generated in situ or in a prior reaction using MurC.
-
Assay Buffer: A common buffer for Mur ligase assays is 50 mM HEPES or Tris-HCl at a pH of 8.0, supplemented with MgCl2 (typically 5-10 mM) as a cofactor for ATP.[8][14]
-
Detergent: The inclusion of a non-ionic detergent like Triton X-100 or Brij-35 (e.g., 0.005%) can help to prevent the aggregation of small molecule inhibitors, reducing the incidence of false-positive results.[8]
-
Controls: Always include positive controls (no inhibitor) and negative controls (no enzyme or no substrate) to ensure the assay is performing correctly.
Protocol: MurC Inhibitor Assay (Malachite Green-based)
This protocol is adapted for a high-throughput format to screen for inhibitors of MurC by detecting the inorganic phosphate (Pi) generated from ATP hydrolysis.
Principle: The MurC enzyme catalyzes the ligation of L-alanine to UDP-MurNAc, a reaction coupled to the hydrolysis of ATP to ADP and Pi. The amount of Pi produced is proportional to the enzyme activity and can be quantified using a malachite green reagent, which forms a colored complex with free phosphate.
Materials:
-
Purified E. coli MurC enzyme
-
This compound (UDP-MurNAc)
-
L-Alanine
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114
-
Test compounds (inhibitors) dissolved in DMSO
-
Malachite Green Reagent
-
384-well microtiter plates
Procedure:
-
Compound Plating: Dispense test compounds to the desired final concentration (e.g., 100 µM for primary screening) into the wells of a 384-well plate.[8] Include wells with DMSO only for positive controls.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components at their final concentrations in the assay buffer:
-
Enzyme Addition: Add the purified E. coli MurC enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Reaction Initiation and Incubation: Add the enzyme-containing reaction mixture to the wells of the plate to start the reaction. The final volume is typically 25-50 µL.[8][14] Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 50 minutes).[14]
-
Reaction Termination and Detection: Stop the reaction by adding an equal volume of the Malachite Green reagent.[14] This reagent is acidic and will quench the enzymatic reaction.
-
Signal Measurement: After a short incubation period to allow for color development, measure the absorbance at approximately 620-650 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no enzyme) controls.
Protocol: MurD Inhibitor Assay (Coupled-Enzyme, Fluorescence-based)
This protocol describes a continuous, fluorescence-based assay for MurD inhibitors, suitable for high-throughput screening.[9]
Principle: The ADP produced by the MurD ligase reaction is used in a coupled enzyme system to generate a fluorescent signal. For example, the ADP-Glo™ Kinase Assay (Promega) or similar systems can be adapted. In this system, the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to produce light. Alternatively, a system that uses ADP to drive a reaction producing a fluorescent product can be employed.[9]
Materials:
-
Purified E. coli MurD enzyme
-
UDP-N-acetylmuramoyl-L-alanine (UMA)
-
D-Glutamate
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114
-
Test compounds in DMSO
-
ADP detection kit (e.g., ADP-Glo™ or DiscoveRx ADP Quest™)[9]
-
White, opaque microtiter plates suitable for luminescence/fluorescence detection
Procedure:
-
Compound and Reagent Plating: Dispense test compounds and controls into the wells of the microtiter plate.
-
Reaction Mixture: Prepare a reaction mixture in the assay buffer containing:
-
Reaction Initiation: Add a suitable amount of purified MurD enzyme to the reaction mixture and then dispense into the plate wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
-
ADP Detection: Follow the manufacturer's instructions for the chosen ADP detection kit. This typically involves adding a reagent to stop the MurD reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to a detectable signal (luminescence or fluorescence).
-
Signal Measurement: Read the plate using a luminometer or fluorometer.
-
Data Analysis: Calculate inhibitor potency (e.g., IC50 values) from the dose-response curves.
Orthogonal Assays for Hit Confirmation
To eliminate false positives from primary screens, it is crucial to confirm hits using an orthogonal assay that relies on a different detection principle.
HPLC-based Assay: This method directly measures the formation of the product (e.g., UDP-MurNAc-L-Ala for MurC) or the consumption of the substrate (e.g., UDP-MurNAc).
Principle: The enzymatic reaction is performed and then quenched. The reaction mixture is then separated by reverse-phase HPLC, and the substrates and products are detected by their UV absorbance (typically at 262 nm for the UDP moiety).
Brief Protocol:
-
Perform the enzymatic reaction as described in the primary assay protocols.
-
Stop the reaction at various time points by adding a quenching agent (e.g., trifluoroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the components using a suitable gradient (e.g., an increasing concentration of acetonitrile (B52724) in a buffer such as ammonium (B1175870) acetate).
-
Quantify the peak areas corresponding to the substrate and product to determine the extent of the reaction and the level of inhibition.
This method is lower in throughput but provides direct and unambiguous evidence of enzyme inhibition. It is particularly useful for detailed kinetic studies and for confirming the mechanism of action of lead compounds.[11]
Conclusion
The Mur ligases are validated and promising targets for the discovery of new antibacterial agents. The use of this compound and its derivatives in robust and well-designed inhibitor assays is fundamental to these efforts. The protocols and data presented here provide a framework for researchers to establish and conduct screening campaigns and detailed characterization of inhibitors against the MurC, MurD, MurE, and MurF enzymes. A multi-assay approach, combining a high-throughput primary screen with a direct, lower-throughput orthogonal assay, is recommended to ensure the identification of true and specific inhibitors of this critical bacterial pathway.
References
- 1. This compound l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, crystallization and preliminary X-ray crystallographic analysis of the UDP-N-acetylmuramoyl-tripeptide-d-alanyl-d-alanine ligase (MurF) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utility of Muropeptide Ligase for Identification of Inhibitors of the Cell Wall Biosynthesis Enzyme MurF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Functionalized UDP-NAM Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemoenzymatic synthesis of functionalized UDP-N-acetylmuramic acid (UDP-NAM) derivatives. This powerful methodology combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce a wide range of modified UDP-NAM molecules. These derivatives are invaluable tools for studying bacterial cell wall biosynthesis, developing novel antimicrobial agents, and probing host-pathogen interactions.
The protocols outlined below are based on the robust chemoenzymatic strategy utilizing the permissive bacterial cell wall recycling enzymes, N-acetylmuramic acid/N-acetylglucosamine (NAM/GlcNAc) anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyltransferase (MurU).[1][2][3] This two-step enzymatic cascade converts chemically synthesized, functionalized NAM derivatives first into their corresponding NAM-monophosphate intermediates and subsequently into the desired UDP-NAM analogues.[1]
Introduction
Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-NAM) is a central precursor in the biosynthesis of bacterial peptidoglycan (PG), a vital component of the bacterial cell wall.[1][2] The functionalization of UDP-NAM at various positions allows for the introduction of bioorthogonal handles, fluorescent tags, or other probes. These modified molecules can be metabolically incorporated into the PG structure, enabling the visualization and study of cell wall dynamics. The chemoenzymatic approach offers a scalable and adaptable alternative to purely chemical or enzymatic syntheses, which can be challenging and limited in scope.[1][3]
Chemoenzymatic Synthesis Workflow
The overall workflow for the chemoenzymatic synthesis of functionalized UDP-NAM derivatives involves two main stages: the chemical synthesis of the desired N-acyl or lactic acid modified NAM derivative, followed by a two-step enzymatic conversion to the final UDP-sugar product.
Caption: Overall workflow for the chemoenzymatic synthesis of functionalized UDP-NAM derivatives.
Data Presentation: Synthesis of Functionalized UDP-NAM Derivatives
The following tables summarize the successful synthesis of various 2-N-functionalized and 3-lactic acid-functionalized UDP-NAM derivatives, highlighting the permissiveness of the AmgK and MurU enzymes. The production of the UDP-NAM derivatives was monitored by High-Resolution Mass Spectrometry (HRMS).
Table 1: Chemoenzymatic Synthesis of 2-N-Functionalized UDP-NAM Derivatives
| Entry | NAM Derivative | Modification at 2-N position | AmgK Product (NAM-1-P) Observed (HRMS) | MurU Product (UDP-NAM) Observed (HRMS) |
| 1 | 1 | N-acetyl (Natural) | Yes | Yes |
| 2 | 2 | N-azidoacetyl | Yes | Yes |
| 3 | 3 | N-propargyloxycarbonyl | Yes | Yes |
| 4 | 4 | N-pent-4-ynoyl | Yes | Yes |
| 5 | 5 | N-(4-methyl-2-oxo-2H-pyran-6-carbonyl) | Yes | Yes |
| 6 | 6 | N-(6-methyl-1,2,4,5-tetrazin-3-yl) | Yes | Yes |
| 7 | 7 | N-(trans-cyclooct-2-en-1-yloxycarbonyl) | Yes | Yes |
| 8 | 8 | N-(diazirine-3-carbonyl) | Yes | Yes |
Data adapted from DeMeester et al., J. Am. Chem. Soc. 2018, 140, 30, 9458–9465.[1]
Table 2: Chemoenzymatic Synthesis of 3-Lactic Acid Functionalized UDP-NAM Derivative
| Entry | NAM Derivative | Modification at 3-lactic acid position | AmgK Product (NAM-1-P) Observed (HRMS) | MurU Product (UDP-NAM) Observed (HRMS) |
| 1 | 9 | 3-azido | Yes | Yes |
Data adapted from DeMeester et al., J. Am. Chem. Soc. 2018, 140, 30, 9458–9465.[1]
Table 3: Kinetic Parameters of AmgK with Selected NAM Derivatives
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-acetyl-NAM (Natural) | 130 ± 20 | 2.0 ± 0.1 | 15,000 |
| 3-azido-NAM | 140 ± 30 | 1.8 ± 0.1 | 13,000 |
Data adapted from DeMeester et al., J. Am. Chem. Soc. 2018, 140, 30, 9458–9465.[1]
Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Azido-NAM
This protocol describes the synthesis of N-azidoacetyl-muramic acid (2-azido-NAM), a key precursor for enzymatic conversion.
Materials:
-
2-amino muramic acid
-
2,5-dioxopyrrolidin-1-yl 2-azidoacetate (NHS-azidoacetate)
-
Sodium carbonate (Na2CO3)
-
Anhydrous Methanol (MeOH)
-
Nitrogen (N2) gas
-
Thin Layer Chromatography (TLC) plates (25% MeOH/EtOAc)
-
LC/MS system
Procedure:
-
Add Na2CO3 (0.250 g, 2.36 mmol) to a 25 mL round-bottom flask.
-
Add 8 mL of anhydrous MeOH to the flask and purge with N2.
-
Add 2-amino muramic acid (0.089 g, 0.35 mmol) to the flask.
-
Divide NHS-azidoacetate (0.186 g, 0.94 mmol) into 5 portions.
-
Add one portion of NHS-azidoacetate to the reaction flask every 15 minutes.
-
Stir the reaction for a total of 2 hours under N2.
-
Monitor the reaction progress by TLC (25% MeOH/EtOAc) and LC/MS (ESI negative, [M-1]- = 333).
-
Once the reaction is complete, filter the reaction mixture.
-
Evaporate the solvent under reduced pressure without heat to obtain the crude 2-azido-NAM.[4]
Protocol 2: Chemoenzymatic Synthesis of Functionalized UDP-NAM Derivatives
This protocol outlines the two-step enzymatic conversion of a chemically synthesized NAM derivative to its corresponding UDP-NAM analogue.
Materials:
-
Functionalized NAM derivative (e.g., 2-azido-NAM)
-
Purified AmgK enzyme
-
Purified MurU enzyme
-
Adenosine triphosphate (ATP)
-
Uridine triphosphate (UTP)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl2)
-
High-Resolution Mass Spectrometer (HRMS)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Step 1: AmgK-mediated Phosphorylation
-
Prepare a reaction mixture containing the functionalized NAM derivative (1 mM), ATP (5 mM), MgCl2 (10 mM), and purified AmgK (10 µM) in Tris-HCl buffer (50 mM, pH 7.5).
-
Incubate the reaction at 37°C.
-
Monitor the formation of the NAM-1-phosphate product by HRMS. The reaction is typically complete within 2-4 hours.
Step 2: MurU-mediated Uridylylation
-
To the reaction mixture from Step 1, add UTP (5 mM) and purified MurU (10 µM).
-
Continue the incubation at 37°C.
-
Monitor the formation of the functionalized UDP-NAM product by HRMS. This reaction is typically complete within an additional 2-4 hours.
Protocol 3: Purification of Functionalized UDP-NAM Derivatives by HPLC
This protocol describes the purification of the synthesized UDP-NAM derivatives using preparative reverse-phase HPLC.
Instrumentation and Columns:
-
Preparative HPLC system equipped with a UV detector.
-
C18 reverse-phase column.
Mobile Phases:
-
Mobile Phase A: 50 mM Ammonium formate, pH 4.0
-
Mobile Phase B: Acetonitrile (B52724)
Procedure:
-
Terminate the enzymatic reaction by adding an equal volume of cold acetonitrile and centrifuge to precipitate the enzymes.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the C18 column equilibrated with 100% Mobile Phase A.
-
Elute the UDP-NAM derivative using a linear gradient of 0-50% Mobile Phase B over 30 minutes at a flow rate of 5 mL/min.
-
Monitor the elution profile at 262 nm (for the uracil (B121893) base).
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the collected fractions by HRMS.
-
Lyophilize the pure fractions to obtain the functionalized UDP-NAM derivative as a solid.
Signaling Pathway and Biological Context
The synthesized functionalized UDP-NAM derivatives serve as probes for the bacterial peptidoglycan (PG) biosynthesis pathway. This pathway is a critical target for many antibiotics. The chemoenzymatic synthesis leverages the cell wall recycling pathway, which utilizes the enzymes AmgK and MurU to salvage NAM from the environment or from PG turnover.
Caption: Peptidoglycan biosynthesis pathway showing the integration of functionalized UDP-NAM derivatives.
References
- 1. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of bacterial peptidoglycan recycling enzymes in the chemoenzymatic synthesis of valuable UDP sugar substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of UDP-N-acetylmuramic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a pivotal precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] The quantification of UDP-MurNAc is critical for studying bacterial cell wall metabolism, understanding mechanisms of antibiotic resistance, and for the discovery and development of novel antibacterial agents that target this pathway. These application notes provide detailed protocols for the quantification of UDP-MurNAc using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantification of UDP-N-acetylmuramic acid by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of nucleotides and their derivatives. For UDP-MurNAc, reversed-phase HPLC with UV detection is a common approach.
Experimental Protocol: HPLC-UV Quantification
This protocol is adapted from a method for the analysis of peptidoglycan precursors.[1][3]
1. Sample Preparation (from Bacterial Culture)
a. Grow bacterial cells to the desired optical density in an appropriate culture medium.
b. Harvest the cells by centrifugation.
c. Extract the intracellular metabolites by boiling the cell pellet in water.[3]
d. Remove precipitated proteins and cell debris by centrifugation.
e. The resulting supernatant contains the UDP-MurNAc and can be directly analyzed or further purified if necessary.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: Isocratic elution with 50 mM ammonium (B1175870) formate (B1220265) (pH 3.5).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV absorbance at 262 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Quantification
a. Prepare a standard curve using commercially available or enzymatically synthesized and purified UDP-MurNAc of known concentrations.
b. Inject the standards and the prepared samples onto the HPLC system.
c. Identify the UDP-MurNAc peak in the chromatograms based on its retention time compared to the standard.
d. Quantify the amount of UDP-MurNAc in the samples by comparing the peak area with the standard curve.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Value | Reference |
| Column | C18 | [1] |
| Mobile Phase | 50 mM ammonium formate, pH 3.5 | [1] |
| Detection Wavelength | 262 nm | [1] |
| Purity (after purification) | >98% | [3] |
Workflow Diagram: HPLC-UV Quantification of UDP-MurNAc
Caption: Workflow for UDP-MurNAc quantification by HPLC-UV.
II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low-abundance analytes in complex biological matrices.[4][5]
Experimental Protocol: LC-MS/MS Quantification
This protocol is based on methodologies for the analysis of related sugar nucleotides and bacterial cell wall components.[6][7]
1. Sample Preparation (from Bacterial Culture)
a. Grow and harvest bacterial cells as described in the HPLC protocol.
b. For extraction, resuspend the cell pellet in a cold solvent mixture, such as 70% ethanol (B145695) or an acetonitrile/methanol/water mixture, to precipitate proteins and extract metabolites.[6]
c. Centrifuge to pellet the precipitated proteins and cell debris.
d. Collect the supernatant and dry it under vacuum.
e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.[4][7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).[6]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for UDP-MurNAc.[6]
3. MRM Parameters for UDP-MurNAc
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| To be determined empirically | To be determined empirically | To be determined empirically |
Note: The specific m/z transitions and collision energies need to be optimized for the instrument used. The precursor ion for UDP-MurNAc (C17H27N3O17P2) is expected to be around 678.08 in negative mode ([M-H]-).
4. Quantification
a. Prepare a standard curve using a serial dilution of a UDP-MurNAc standard of known concentration in a matrix that mimics the sample extract.
b. Analyze the standards and samples using the optimized LC-MS/MS method in MRM mode.
c. Integrate the peak areas for the specific MRM transition of UDP-MurNAc.
d. Quantify UDP-MurNAc in the samples by comparing the peak areas to the standard curve.
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Value/Range | Reference |
| Column Type | HILIC or Reversed-Phase with Ion-Pairing | [4][7] |
| Ionization Mode | ESI Negative | [6] |
| Limit of Quantification (for similar compounds) | sub mg/L range | [7] |
| Linearity (for N-acetylmuramic acid) | 0.66–42.50 mg/L | [7] |
Workflow Diagram: LC-MS/MS Quantification of UDP-MurNAc
Caption: Workflow for UDP-MurNAc quantification by LC-MS/MS.
III. Enzymatic Quantification of this compound
Currently, a direct, commercially available enzymatic assay for the quantification of UDP-MurNAc is not widely established. However, a coupled-enzyme assay could be developed based on the enzymes that utilize UDP-MurNAc as a substrate in the peptidoglycan biosynthesis pathway.
Conceptual Protocol: Coupled-Enzyme Assay
This conceptual protocol is based on the principle of measuring the consumption of a co-substrate or the production of a detectable product in a reaction that is dependent on the presence of UDP-MurNAc. For example, the activity of the MurC enzyme, which ligates L-alanine to UDP-MurNAc, could be coupled to a system that detects the consumption of ATP.
1. Principle
The MurC enzyme catalyzes the following reaction:
UDP-MurNAc + L-alanine + ATP → UDP-MurNAc-L-alanine + ADP + Pi
The amount of UDP-MurNAc in a sample would be proportional to the amount of ADP produced or ATP consumed. The change in ADP or ATP concentration can be measured using a variety of commercially available kits, often involving a luciferase/luciferin system for ATP or a pyruvate (B1213749) kinase/lactate dehydrogenase system for ADP.
2. Key Components
-
Purified MurC enzyme
-
L-alanine
-
ATP
-
A detection system for ADP or ATP
-
Sample containing UDP-MurNAc
3. General Procedure
a. Prepare a reaction mixture containing all components except the sample.
b. Initiate the reaction by adding the sample containing UDP-MurNAc.
c. Incubate for a defined period.
d. Stop the reaction and measure the amount of ADP produced or the remaining ATP using a suitable detection kit.
e. Quantify the initial amount of UDP-MurNAc by comparing the signal to a standard curve prepared with known concentrations of UDP-MurNAc.
Signaling Pathway Diagram: Conceptual Coupled-Enzyme Assay
Caption: Principle of a coupled-enzyme assay for UDP-MurNAc.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opus.govst.edu [opus.govst.edu]
- 5. rsc.org [rsc.org]
- 6. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Targeting the UDP-MurNAc Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of peptidoglycan is a critical process for bacterial survival, making it an attractive target for the development of novel antibacterial agents. The cytoplasmic steps of this pathway, involving the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its subsequent elaboration into UDP-MurNAc-pentapeptide, are catalyzed by a series of essential enzymes known as the Mur enzymes (MurA-MurF).[1][2] These enzymes have no mammalian homologs, presenting a key opportunity for selective therapeutic intervention.[3] High-throughput screening (HTS) plays a pivotal role in identifying inhibitors of these enzymes. This document provides detailed application notes and protocols for HTS assays targeting the MurA-MurF enzyme cascade.
The UDP-MurNAc Biosynthesis Pathway
The cytoplasmic pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of UDP-MurNAc-pentapeptide, the immediate precursor for the membrane-associated steps of peptidoglycan synthesis.[4][5] The enzymatic cascade is as follows:
-
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc.[3]
-
MurB (UDP-N-acetylenolpyruvylglucosamine reductase) reduces the enolpyruvyl group of the MurA product to a lactyl group, forming UDP-MurNAc.[4]
-
MurC (UDP-MurNAc:L-alanine ligase) adds L-alanine to UDP-MurNAc.[1]
-
MurD (UDP-MurNAc-L-alanine:D-glutamate ligase) adds D-glutamate to the growing peptide chain.[1]
-
MurE (UDP-MurNAc-L-alanine-D-glutamate:meso-diaminopimelate ligase) incorporates meso-diaminopimelate (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria).[1]
-
MurF (UDP-MurNAc-L-alanine-D-glutamate-meso-diaminopimelate:D-alanyl-D-alanine ligase) completes the pentapeptide by adding a D-alanyl-D-alanine dipeptide.[1]
The MurC, MurD, MurE, and MurF enzymes are ATP-dependent ligases, producing ADP and inorganic phosphate (B84403) (Pi) as byproducts.[1]
Caption: UDP-MurNAc-pentapeptide biosynthesis pathway.
Data Presentation: Quantitative Assay Parameters and Inhibitor Potencies
The following tables summarize key quantitative data for HTS assays targeting the Mur enzymes. These values are essential for assay development, validation, and comparison of inhibitor potencies.
Table 1: Michaelis-Menten Constants (Km) for Mur Enzyme Substrates
| Enzyme | Substrate | Organism | Km (µM) |
| MurC | UDP-MurNAc | M. tuberculosis | 44.3 ± 4.5 |
| MurC | ATP | M. tuberculosis | 114.7 ± 14.8 |
| MurC | L-Alanine | M. tuberculosis | 422.3 ± 41.6 |
| MurD | UDP-MurNAc-L-Ala | M. tuberculosis | 134.3 ± 20.3 |
| MurD | ATP | M. tuberculosis | 258.7 ± 39.8 |
| MurD | D-Glutamate | M. tuberculosis | 473.7 ± 56.1 |
| MurF | UDP-MurNAc-tripeptide | M. tuberculosis | 10.3 ± 1.6 |
| MurF | ATP | M. tuberculosis | 22.1 ± 3.4 |
Data sourced from studies on M. tuberculosis enzymes.[6][7]
Table 2: IC50 Values of Known Inhibitors for Mur Enzymes
| Enzyme | Inhibitor | Organism | IC50 (µM) |
| MurC | Compound 64 | E. coli | 2.3 |
| MurD | Compound 9 | S. aureus | 6.4 |
| MurD | Compound 9 | E. coli | 8.2 |
| MurE | Compound 9 | S. aureus | 17 |
| MurE | Compound 9 | E. coli | 180 |
| MurF | Compound 75 | E. coli | 89 |
IC50 values are dependent on assay conditions, particularly substrate concentrations.[1][8]
Table 3: HTS Assay Performance Metrics
| Assay Target | Assay Type | Z'-Factor |
| Kinase (general) | ADP-Glo™ | > 0.7 |
| General Enzyme | Malachite Green | 0.7 - 0.9 |
Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 considered excellent for HTS.[9][10]
Experimental Protocols
Detailed methodologies for key HTS assays targeting the UDP-MurNAc pathway are provided below. These protocols are designed for 384-well microplate formats, but can be adapted to other formats.
Protocol 1: MurA Activity HTS Assay (Phosphate Detection)
This assay quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction using a malachite green-based detection reagent.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent
-
384-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing MurA enzyme in assay buffer. Prepare a separate substrate mix containing UDP-GlcNAc and PEP in assay buffer.
-
Reaction Initiation: Add the MurA master mix to the wells containing the compounds and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates color development.
-
Signal Reading: After a short incubation at room temperature (e.g., 15-20 minutes) to allow for color stabilization, measure the absorbance at 620-650 nm.
Caption: Workflow for a MurA HTS assay.
Protocol 2: MurC-F Ligase Activity HTS Assay (ADP Detection)
This protocol describes a general method for assaying the ATP-dependent Mur ligases (MurC, MurD, MurE, and MurF) by detecting the amount of ADP produced. Commercial kits such as ADP-Glo™ are commonly used for this purpose.[9][11][12]
Materials:
-
Purified Mur ligase enzyme (MurC, MurD, MurE, or MurF)
-
UDP-MurNAc substrate specific for the respective ligase (see Table 1)
-
Amino acid or peptide substrate for the respective ligase (see Table 1)
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white opaque microplates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.
-
Enzyme/Substrate Mix: Prepare a master mix containing the specific Mur ligase, its UDP-MurNAc substrate, and its amino acid/peptide substrate in assay buffer.
-
Enzyme Addition: Add the enzyme/substrate master mix to the wells.
-
Reaction Initiation: Initiate the reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the ligase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Reading: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the enzyme activity.
Caption: Workflow for a Mur ligase HTS assay.
Assay Validation and Data Analysis
For reliable HTS results, rigorous assay validation is crucial. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]
Data from primary screens are typically expressed as percent inhibition. Hits are then confirmed and their potency determined by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).[14]
Conclusion
The UDP-MurNAc biosynthesis pathway presents a rich source of targets for the discovery of novel antibacterial agents. The HTS assays and protocols detailed in this document provide a robust framework for identifying and characterizing inhibitors of the MurA-F enzymes. Careful assay design, validation, and data analysis are paramount to the success of any screening campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - The bacterial peptidoglycan biosynthesis pathway and antibiotics that interfere with it. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. assay.dev [assay.dev]
- 14. IC50 - Wikipedia [en.wikipedia.org]
Probing the Fortress: Metabolic Labeling of Bacterial Peptidoglycan with NAM Probes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bacterial cell wall, a rigid structure primarily composed of peptidoglycan (PG), is essential for bacterial survival, maintaining cell shape, and resisting osmotic stress. This unique and highly conserved structure is a prime target for antibiotics. Understanding the intricate processes of PG biosynthesis, remodeling, and dynamics is therefore crucial for the development of new antimicrobial strategies. Metabolic labeling using chemically modified monosaccharide precursors, known as probes, offers a powerful tool to visualize and investigate these processes in living bacteria. This application note focuses on the use of N-acetylmuramic acid (NAM) probes, which allow for the specific and bioorthogonal labeling of the glycan backbone of bacterial PG.[1][2][3] These probes, typically functionalized with an azide (B81097) or alkyne group, are incorporated into the PG structure by the cell's own biosynthetic machinery. Subsequent "click chemistry" reactions with fluorescent reporters enable the visualization and analysis of newly synthesized PG.[2][4][5]
Principle of the Method
The metabolic labeling of bacterial PG with NAM probes relies on the hijacking of the PG recycling pathway.[1][2] Many bacteria, particularly Gram-negative species, possess the enzymes AmgK (anomeric kinase) and MurU (NAM α-1 phosphate (B84403) uridylyltransferase) which salvage NAM from the environment or from PG turnover and convert it into UDP-NAM, a key precursor for PG biosynthesis.[1][2][6] By introducing synthetic NAM analogs bearing bioorthogonal handles (e.g., an azide or alkyne), these molecules can be metabolically incorporated into the PG scaffold. For bacteria lacking this recycling pathway, genetic engineering to express AmgK and MurU is often necessary for efficient probe incorporation.[3][6]
Once incorporated, the bioorthogonal handle on the NAM probe provides a specific target for covalent ligation with a complementary reporter molecule, such as a fluorophore, via click chemistry. The two most common types of click chemistry used in this context are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] CuAAC is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for fixed samples.[7] SPAAC, on the other hand, is copper-free and can be performed on live cells, enabling the study of dynamic processes.[7][8]
Applications in Research and Drug Development
-
Visualization of PG Synthesis and Remodeling: NAM probes allow for the spatiotemporal tracking of new PG synthesis, providing insights into cell growth, division, and morphogenesis.[2][6]
-
Antibiotic Mechanism of Action Studies: The effect of cell wall-active antibiotics on PG synthesis can be directly observed and quantified by monitoring the incorporation of NAM probes.[9][10] This can aid in the discovery and characterization of novel antimicrobial compounds.
-
Host-Pathogen Interactions: Fluorescently labeled bacteria can be tracked during infection to study how the bacterial cell wall is recognized and processed by the host immune system.[7]
-
Bacterial Physiology Studies: This technique can be used to investigate the roles of specific enzymes involved in PG biosynthesis and remodeling by combining it with genetic manipulation.[9]
Quantitative Data Summary
The efficiency of NAM probe incorporation and subsequent labeling can be influenced by several factors, including probe concentration, incubation time, bacterial species, and the chemical nature of the probe itself. The following tables summarize key quantitative data from published studies.
| Probe Type | Bacterial Strain | Probe Concentration | Incubation Time | Labeling Efficiency/Observation | Reference |
| 2-azido NAM | E. coli (engineered) | 6 mM | Not specified | Successful labeling confirmed by microscopy and mass spectrometry. | [11] |
| 2-azido NAM methyl ester | E. coli (engineered) | 0.6 mM | Not specified | Achieved similar levels of cell wall labeling as the unmodified probe but at a 10-fold lower concentration. | [11][12] |
| Alkyne NAM | H. pylori | Not specified | Short pulse | Successful for short pulse-labeling to image new PG synthesis. | [6] |
| Azide NAM (AzNAM) | T. forsythia | Not specified | Not specified | Efficient incorporation due to the bacterium's auxotrophy for NAM. | [5] |
| Click Chemistry Reagent | Concentration | Incubation Time | Application | Reference |
| DBCO-conjugated fluorophore | 10-50 µM | 30-60 min | SPAAC for live-cell imaging. | [9] |
| Alkyne-fluorophore with Cu(I) catalyst | Not specified | Not specified | CuAAC for fixed-cell imaging. | [2] |
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of bacterial peptidoglycan using NAM probes, followed by fluorescent detection via click chemistry.
Protocol 1: Metabolic Labeling of Bacteria with NAM Probes
This protocol describes the incorporation of a NAM probe into the bacterial cell wall. It is a general guideline and may require optimization for specific bacterial species and experimental goals.
Materials:
-
Bacterial culture in appropriate growth medium.
-
NAM probe stock solution (e.g., 2-azido-NAM or its methyl ester derivative) dissolved in sterile water or DMSO.
-
Shaking incubator.
-
Spectrophotometer.
-
Microcentrifuge and sterile microcentrifuge tubes.
-
Phosphate-buffered saline (PBS), sterile.
Procedure:
-
Bacterial Growth: Inoculate the desired bacterial strain into fresh growth medium and grow the culture in a shaking incubator at the optimal temperature to the early or mid-logarithmic phase of growth (typically an OD600 of 0.2-0.6).
-
Metabolic Labeling: Add the NAM probe stock solution to the bacterial culture to achieve the desired final concentration. A starting concentration of 1 mM for unmodified probes or 0.1-0.5 mM for methyl ester-protected probes is recommended.[9][11] Continue to incubate the culture under the same growth conditions for a period that allows for sufficient incorporation into the peptidoglycan. This can range from 30 minutes to several hours, depending on the bacterial growth rate and the experimental question.
-
Harvesting Cells: After the incubation period, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet to remove unincorporated probe. Resuspend the cells in an equal volume of sterile PBS and centrifuge again. Repeat this washing step at least twice.
-
Proceed to Fixation and/or Click Chemistry: The labeled cells can now be used for downstream applications. For live-cell imaging with SPAAC, proceed directly to Protocol 2. For CuAAC, the cells should be fixed first (see Protocol 3).
Protocol 2: Fluorescent Labeling of Live Bacteria via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the fluorescent labeling of azide-modified NAM incorporated into the PG of living bacteria using a cyclooctyne-conjugated fluorophore.
Materials:
-
Bacterial cells metabolically labeled with an azide-NAM probe (from Protocol 1).
-
DBCO-conjugated fluorophore (or other suitable cyclooctyne) stock solution in DMSO.
-
PBS, sterile.
-
Microcentrifuge and sterile microcentrifuge tubes.
Procedure:
-
Cell Resuspension: Resuspend the washed bacterial pellet from Protocol 1 in sterile PBS.
-
Click Chemistry Reaction: Add the DBCO-conjugated fluorophore stock solution to the cell suspension to a final concentration of 10-50 µM.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them three times with PBS to remove the unreacted fluorophore.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS and mount the cells on a microscope slide for fluorescence microscopy.
Protocol 3: Fluorescent Labeling of Fixed Bacteria via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the fluorescent labeling of azide-modified NAM in fixed bacterial cells using an alkyne-conjugated fluorophore and a copper(I) catalyst.
Materials:
-
Bacterial cells metabolically labeled with an azide-NAM probe (from Protocol 1).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol).
-
Alkyne-conjugated fluorophore stock solution in DMSO.
-
Click chemistry catalyst solution components:
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand stock solution (e.g., 50 mM in DMSO).
-
-
PBS, sterile.
-
Microcentrifuge and sterile microcentrifuge tubes.
Procedure:
-
Fixation: Resuspend the washed bacterial pellet from Protocol 1 in the fixative solution. Incubate for 15-30 minutes at room temperature.
-
Washing after Fixation: Pellet the fixed cells by centrifugation and wash three times with PBS.
-
Permeabilization (Optional for Gram-negative bacteria): For improved reagent access to the periplasm, cells can be permeabilized by a brief incubation with a low concentration of a detergent like Triton X-100 (e.g., 0.1% in PBS for 5 minutes). Wash thoroughly with PBS afterward.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix immediately before use by adding the components in the following order to the cell suspension in PBS:
-
Alkyne-fluorophore (final concentration 1-10 µM).
-
CuSO4 (final concentration 100-500 µM).
-
TBTA (final concentration 500 µM - 2.5 mM).
-
TCEP or sodium ascorbate (final concentration 2.5-5 mM).
-
Note: The final concentrations may require optimization.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them three times with PBS to remove the reaction components and unreacted fluorophore.
-
Imaging: Resuspend the final cell pellet in PBS for fluorescence microscopy.
Mandatory Visualizations
References
- 1. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localizing peptidoglycan synthesis in Helicobacter pylori using clickable metabolic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. Application of antibiotic-derived fluorescent probes to bacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UDP-MurNAc Analogues in Antibiotic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a unique and essential structure not found in eukaryotes, represents a prime target for the development of novel antibacterial agents. Peptidoglycan (PG), the primary component of the bacterial cell wall, is synthesized through a series of enzymatic reactions. The cytoplasmic steps of this pathway, particularly the formation of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor, are of critical importance. The Mur ligase enzyme family (MurA-F) is responsible for the sequential addition of amino acids to UDP-MurNAc, making them attractive targets for antibiotic intervention.
UDP-MurNAc analogues are synthetic molecules designed to mimic the natural substrate of the Mur ligases. By competitively or allosterically inhibiting these essential enzymes, these analogues can disrupt peptidoglycan synthesis, leading to bacterial cell death. This document provides detailed application notes and experimental protocols for researchers interested in utilizing UDP-MurNAc analogues in the discovery and development of new antibiotics.
Mechanism of Action: Targeting the Peptidoglycan Biosynthesis Pathway
The biosynthesis of the UDP-MurNAc-pentapeptide precursor is a cytoplasmic process involving a series of enzymatic steps. UDP-MurNAc analogues are designed to interrupt this pathway, primarily by inhibiting the Mur ligases (MurC, MurD, MurE, and MurF) which are responsible for the stepwise addition of amino acids to UDP-MurNAc.[1][2] Some analogues also target the earlier enzymes, MurA and MurB, which are involved in the synthesis of UDP-MurNAc itself.[3][4] Inhibition of any of these enzymes halts the production of the complete peptidoglycan precursor, preventing the formation of a stable cell wall and ultimately leading to bacterial lysis.[5]
Quantitative Data of UDP-MurNAc Analogue Inhibitors
The efficacy of UDP-MurNAc analogues is quantified by their half-maximal inhibitory concentration (IC50) against purified Mur enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize representative data for different classes of UDP-MurNAc analogues.
Table 1: IC50 Values of UDP-MurNAc Analogues against Mur Ligases
| Compound Class | Analogue/Compound | Target Enzyme | IC50 (µM) | Bacterial Source | Reference |
| Phosphinates | Compound 53 | MurC | 0.049 | Escherichia coli | [3] |
| Compound 58 | MurD | 78 | Escherichia coli | [3] | |
| Compound 59 | MurE | 1.1 | Escherichia coli | [3] | |
| D-Glutamic Acid Mimetics | Compound 73 | MurD | 3 | Escherichia coli | [6] |
| Compound 74 | MurD | 7 | Escherichia coli | [6] | |
| Compound 75 | MurD | 5 | Escherichia coli | [6] | |
| 3,5-Dioxopyrazolidines | Compound 1 | MurB | 4.1 | Escherichia coli | [3] |
| Compound 2 | MurB | 6.8 | Escherichia coli | [3] | |
| Compound 1 | MurB | 4.3 | Staphylococcus aureus | [3] | |
| Compound 2 | MurC | >100 (weak inhibition) | Escherichia coli | [3] | |
| Pyrazolopyrimidine | Compound A | MurC | 0.012 | Escherichia coli | [7] |
| Diarylquinolines | DQ1 | MurF | 24 | Escherichia coli | [8] |
| Natural Products | Fosfomycin | MurA | 0.4 (with UNAG pre-incubation) | Escherichia coli | [5] |
| Diterpenes (Compound 7) | MurA | 1.1 | Escherichia coli | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of UDP-MurNAc Analogues against Bacterial Strains
| Compound Class | Analogue/Compound | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |
| D-Glutamic Acid Mimetics | Compound 9 | Staphylococcus aureus | 8 | Escherichia coli | >64 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 8 | [9] | ||||
| 3,5-Dioxopyrazolidines | Compound 1 | Staphylococcus aureus | 4 | Escherichia coli | >32 | [3] |
| Enterococcus faecalis | 8 | [3] | ||||
| Pyrazolopyrimidine | Compound A | Staphylococcus aureus | >200 | E. coli (WT) | >200 | [7] |
| E. coli (tolC mutant) | 12.5 | [7] | ||||
| Diarylquinolines | DQ1 | Staphylococcus aureus | >64 | E. coli (LPS-defective) | 8-16 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MurA Enzyme Inhibition Assay (Colorimetric)
This assay measures the inhibition of MurA by quantifying the release of inorganic phosphate (B84403) (Pi) from the enzymatic reaction.
Materials:
-
Purified recombinant MurA enzyme
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Phosphoenolpyruvate (PEP)
-
UDP-MurNAc analogue (test compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the UDP-MurNAc analogue in the assay buffer.
-
In a 96-well plate, add the diluted analogues to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MurA enzyme to all wells except the negative control and pre-incubate for 10-30 minutes at 37°C.[10]
-
Initiate the enzymatic reaction by adding a mixture of UDP-GlcNAc and PEP to all wells.[10]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each analogue concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: MurB Enzyme Inhibition Assay (Spectrophotometric)
This continuous assay monitors the activity of MurB by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified recombinant MurB enzyme
-
UDP-N-acetylenolpyruvylglucosamine (EP-UNAG)
-
NADPH
-
UDP-MurNAc analogue (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM KCl)
-
UV-transparent 96-well microplate
-
Microplate reader with UV capabilities
Procedure:
-
Prepare serial dilutions of the UDP-MurNAc analogue in the assay buffer.
-
In a UV-transparent 96-well plate, add the assay buffer, NADPH, and EP-UNAG to each well.
-
Add the diluted analogues to the respective wells. Include a positive control (no inhibitor).
-
Initiate the reaction by adding the MurB enzyme to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value as described in Protocol 1.
Protocol 3: MurC-F Ligase Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a general method for assaying the MurC, MurD, MurE, and MurF ligases by detecting the release of inorganic phosphate.
Materials:
-
Purified recombinant Mur ligase (MurC, D, E, or F)
-
Appropriate UDP-MurNAc substrate for the specific ligase (e.g., UDP-MurNAc for MurC, UDP-MurNAc-L-Ala for MurD)
-
Appropriate amino acid or dipeptide substrate (e.g., L-Ala for MurC, D-Glu for MurD)
-
ATP
-
UDP-MurNAc analogue (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 5 mM MgCl2)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the UDP-MurNAc analogue.
-
In a 96-well plate, add the assay buffer, the specific UDP-MurNAc substrate, the amino acid/dipeptide substrate, and ATP.
-
Add the diluted analogues to the respective wells, including controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the specific Mur ligase enzyme.
-
Incubate at 37°C for 30-60 minutes.[11]
-
Stop the reaction and measure the released phosphate using the Malachite Green reagent as described in Protocol 1.
-
Calculate the percentage of inhibition and the IC50 value.
Protocol 4: Whole-Cell Peptidoglycan Biosynthesis Assay
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
Radiolabeled precursor (e.g., [¹⁴C]-N-acetylglucosamine)
-
UDP-MurNAc analogue (test compound)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Grow a culture of the test bacteria to the mid-logarithmic phase.
-
Aliquot the culture into tubes.
-
Add the UDP-MurNAc analogue at various concentrations to the test samples. Include a no-inhibitor control.
-
Add the radiolabeled precursor to all tubes.
-
Incubate the tubes under appropriate growth conditions for a defined period.
-
Stop the incorporation by adding cold TCA to precipitate the macromolecules, including peptidoglycan.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated radiolabel.
-
Add scintillation cocktail to the precipitate and measure the radioactivity using a scintillation counter.
-
Determine the effect of the analogue on peptidoglycan synthesis by comparing the radioactivity in the test samples to the control.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
UDP-MurNAc analogue (test compound)
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the UDP-MurNAc analogue.
-
In a 96-well microplate, perform serial two-fold dilutions of the analogue in the broth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the analogue that completely inhibits bacterial growth (no turbidity).
Synthesis of UDP-MurNAc Analogues
The synthesis of UDP-MurNAc analogues can be achieved through both chemical and chemoenzymatic approaches.
Chemical Synthesis: Chemical synthesis often involves multi-step procedures starting from commercially available sugars like N-acetylglucosamine. Key steps include the protection of hydroxyl and amino groups, introduction of the lactyl ether moiety, phosphorylation at the anomeric position, and coupling with a uridine (B1682114) monophosphate (UMP) derivative.[12][13] These syntheses can be complex and require expertise in carbohydrate chemistry.
Chemoenzymatic Synthesis: Chemoenzymatic methods offer a more streamlined approach by utilizing the substrate promiscuity of certain enzymes in the peptidoglycan recycling pathway, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM-α-1-phosphate uridylyltransferase (MurU).[14] This strategy allows for the synthesis of various functionalized UDP-MurNAc analogues from modified N-acetylmuramic acid precursors.
Commercial Availability
While many UDP-MurNAc analogues are synthesized for research purposes, some precursors and related compounds may be commercially available. Researchers are encouraged to consult chemical suppliers specializing in carbohydrates and nucleotides. For example, this compound pentapeptide can be sourced from suppliers like Smolecule and BioChemPartner.[15][16] Additionally, some companies may offer custom synthesis services for specific analogues. Assay kits for detecting peptidoglycan or related components are available from various life science suppliers.
Conclusion
UDP-MurNAc analogues represent a promising class of molecules for the development of novel antibiotics targeting the essential bacterial cell wall biosynthesis pathway. The detailed protocols and data presented in this document provide a valuable resource for researchers working in this field. By providing standardized methods for synthesis, enzymatic and cellular screening, and determination of antibacterial activity, this guide aims to facilitate the discovery and optimization of new UDP-MurNAc-based antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Discovery of new inhibitors of the bacterial peptidoglycan biosynthesis enzymes MurD and MurF by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 5. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MurF Inhibitors with Antibacterial Activity: Effect on Muropeptide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility of Muropeptide Ligase for Identification of Inhibitors of the Cell Wall Biosynthesis Enzyme MurF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy this compound pentapeptide | 16124-22-4 [smolecule.com]
- 16. 16124-22-4 | this compound pentapeptide| |BioChemPartner [biochempartner.com]
Troubleshooting & Optimization
Technical Support Center: UDP-N-acetylmuramic Acid (UDP-MurNAc) Synthesis
Welcome to the technical support center for the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a critical precursor in bacterial peptidoglycan biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during in vitro experiments involving the Mur enzyme pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why is my final yield of UDP-MurNAc significantly lower than expected in a coupled MurA-MurB reaction?
A1: Low product yield is a common issue that can stem from several factors, ranging from enzyme activity to substrate stability.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Enzyme Activity: The catalytic efficiency of MurA and MurB is highly dependent on reaction conditions.
-
Verify Reaction Conditions: Ensure that the pH, temperature, and buffer components are optimal for both enzymes. See Table 1 for recommended conditions for E. coli Mur enzymes.
-
Check Cofactor Concentrations: MurB requires NADPH for its reductase activity. Ensure it is present at a sufficient concentration (typically 0.2-1 mM). Potassium ions can also activate E. coli MurB, with a half-maximal activation constant (Ka) of 3 mM.[1]
-
Assess Enzyme Purity and Concentration: Run an SDS-PAGE gel to check the purity of your MurA and MurB preparations. Use a reliable protein concentration measurement (e.g., Bradford or BCA assay) to ensure you are adding the correct amount of each enzyme.
-
-
Substrate Degradation: The substrates for the MurA reaction, UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (B93156) (PEP), can be unstable.
-
PEP Stability: PEP is unstable in acidic or neutral aqueous solutions at room temperature. It is more stable at an alkaline pH (10-13).[2] Prepare fresh PEP solutions before each experiment and keep them on ice. Avoid multiple freeze-thaw cycles.
-
UDP-GlcNAc Integrity: Verify the integrity of your UDP-GlcNAc stock using methods like HPLC to ensure it has not degraded.
-
-
Feedback Inhibition: The product of the MurB reaction, UDP-MurNAc, can act as a feedback inhibitor of MurA, which can slow down the overall reaction rate as the product accumulates.
-
Monitor Reaction Progress: Take time points during the reaction and analyze them by HPLC to observe the rates of substrate consumption and product formation. A slowing reaction rate over time may indicate feedback inhibition.
-
Consider a "One-Pot" System with Downstream Enzymes: If the goal is to produce a downstream product (e.g., UDP-MurNAc-L-Ala), adding MurC and its substrates can help to continuously consume UDP-MurNAc, thereby mitigating feedback inhibition on MurA.
-
-
Enzyme Inactivation: Enzymes may lose activity during storage or the course of the reaction.
-
Proper Enzyme Storage: Store purified enzymes in an appropriate buffer, often containing glycerol (B35011) (10-50%), at -80°C to prevent denaturation from freezing and to maintain activity.[3][4]
-
Protease Contamination: If your enzyme preparations are not pure, contaminating proteases from the expression host (e.g., E. coli) could be degrading your Mur enzymes.[5] Consider adding protease inhibitors during purification.
-
Expected Yield: While yields can vary significantly based on the specific protocol and scale, a 60-73% recovery of UDP-MurNAc from the starting amount of UDP-GlcNAc has been reported for a coupled MurZ/MurB reaction followed by HPLC purification.[6]
Troubleshooting Workflow for Low UDP-MurNAc Yield
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc)
Welcome to the technical support center for the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your UDP-MurNAc synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing UDP-MurNAc?
A1: this compound (UDP-MurNAc), a crucial precursor for bacterial peptidoglycan biosynthesis, is not commercially available. The primary methods for its synthesis are enzymatic and chemical synthesis.[1][2][3]
-
Enzymatic Synthesis: This method typically uses a cascade of enzymes, such as MurA-F, to convert UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-MurNAc.[4][5][6] A common approach involves the use of purified MurA (or its functional analog MurZ) and MurB enzymes.[1][2] This method is often preferred for its specificity and milder reaction conditions, yielding a product suitable for subsequent biological assays.[2][7]
-
Chemical Synthesis: This approach involves a multi-step organic synthesis process. While it can be scaled up for multi-gram production, it often involves problematic steps, including the coupling of muramyl phosphate (B84403) and UMP-morpholidate, and requires careful optimization and purification.[3][8][9][10]
Q2: I am getting a low yield in my enzymatic synthesis. What are the potential causes and solutions?
A2: Low yields in enzymatic synthesis can stem from several factors. Here are some common issues and troubleshooting steps:
-
Enzyme Activity: Ensure that your MurA/MurZ and MurB enzymes are active. Perform an activity assay for each enzyme before starting the synthesis. Inactive enzymes are a primary cause of low product formation.
-
Substrate Quality: Use high-quality UDP-GlcNAc and phosphoenolpyruvate (B93156) (PEP). Impurities in the substrates can inhibit the enzymes.
-
Reaction Conditions: Optimize the reaction buffer, pH, and temperature. Most E. coli Mur enzymes function optimally at a physiological pH (around 7.5) and a temperature of 37°C.
-
Cofactors: Ensure the presence of necessary cofactors. For example, MurB requires NADPH for the reduction step.
-
Product Inhibition: High concentrations of the product, UDP-MurNAc, or byproducts like inorganic phosphate, can inhibit the enzymes. Consider performing the reaction in a larger volume or implementing a system for byproduct removal.
Q3: My chemical synthesis of UDP-MurNAc is failing at the coupling step. What can I do?
A3: The coupling of the muramyl phosphate and the UMP-morpholidate is a critical and often challenging step in the chemical synthesis of UDP-MurNAc.[3][8][9]
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The UMP-morpholidate reagent should be thoroughly dried under vacuum before use.[11]
-
Reagent Stoichiometry: An optimization study has shown that the ratio of reactants is crucial. A 1.5-fold excess of the UMP-morpholidate reagent has been used effectively.[11]
-
Activation: The use of an activating agent can improve coupling efficiency.
-
Reaction Time and Temperature: The reaction may require heating (e.g., to 70°C) for an extended period (e.g., 10 hours) to proceed to completion.[11]
Q4: How can I effectively purify the synthesized UDP-MurNAc?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying UDP-MurNAc.[1][2]
-
Reversed-Phase HPLC: A C18 column is frequently used for separation.[2][12]
-
Mobile Phase: An isocratic flow of a buffer like 50 mM ammonium (B1175870) formate (B1220265) at a slightly acidic pH (e.g., 3.5) can be used for elution.[2]
-
Detection: The product can be detected by monitoring the absorbance at 262 nm.[2]
-
Desalting: After pooling the pure fractions, a desalting step using a gel filtration column (e.g., Sephadex G-25) may be necessary to remove buffer salts.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product formation in enzymatic synthesis | Inactive enzymes (MurA/MurZ, MurB) | - Test the activity of each enzyme individually before the coupled reaction.- Use freshly purified enzymes or enzymes stored under optimal conditions. |
| Sub-optimal reaction conditions | - Optimize pH, temperature, and buffer components.- Ensure the presence of necessary cofactors (e.g., NADPH for MurB). | |
| Poor quality of substrates (UDP-GlcNAc, PEP) | - Use high-purity, fresh substrates.- Check for and remove any potential inhibitors. | |
| Incomplete reaction in chemical synthesis | Presence of moisture | - Ensure all glassware and reagents are scrupulously dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient coupling reaction | - Optimize the stoichiometry of the coupling reagents.- Consider using an activating agent. | |
| Difficulty in purifying UDP-MurNAc | Co-elution with starting materials or byproducts | - Optimize the HPLC gradient or mobile phase composition for better separation.- Consider an alternative purification method like ion-exchange chromatography. |
| Presence of salts in the final product | - Include a desalting step after HPLC purification using gel filtration chromatography. | |
| Product degradation | Instability of UDP-MurNAc | - Store the purified product at low temperatures (e.g., -80°C).- Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Enzymatic Synthesis of UDP-MurNAc using MurZ and MurB
This protocol is adapted from a method utilizing polyhistidine-tagged E. coli MurZ and MurB enzymes.[1][2]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components:
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Phosphoenolpyruvate (PEP)
-
NADPH
-
Purified MurZ enzyme
-
Purified MurB enzyme
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.
-
Reaction Termination: Once the reaction is complete (as determined by the consumption of UDP-GlcNAc and the formation of UDP-MurNAc), terminate the reaction by methods such as heat inactivation or the addition of a quenching agent.
-
Purification: Purify the UDP-MurNAc from the reaction mixture using reversed-phase HPLC on a C18 column.[2]
-
Quantification: The purified UDP-MurNAc can be quantified using a muramic acid assay.[2]
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Enzymatic Synthesis | Chemical Synthesis | Reference |
| Starting Materials | UDP-GlcNAc, PEP, NADPH | N-acetyl-d-glucosamine, UMP-morpholidate | [2][3] |
| Key Reagents | MurZ and MurB enzymes | Diphenyl chlorophosphate, 4-pyrrolidinopyridine | [2][3] |
| Typical Yield | Milligram quantities | Multi-gram scale | [3] |
| Purity | High purity after HPLC | Requires extensive purification | [2][12] |
| Key Challenges | Enzyme activity and stability | Anhydrous conditions, coupling efficiency | [8][9] |
Visualizations
Enzymatic Synthesis Pathway of UDP-MurNAc
Caption: Enzymatic conversion of UDP-GlcNAc to UDP-MurNAc.
General Experimental Workflow for UDP-MurNAc Synthesis and Purification
Caption: General workflow for UDP-MurNAc synthesis and purification.
Troubleshooting Logic for Low UDP-MurNAc Yield
References
- 1. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of this compound synthesis: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UDP-MurNAc Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of UDP-N-acetylmuramic acid (UDP-MurNAc).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC purification of UDP-MurNAc, presented in a question-and-answer format.
1. Poor Peak Shape: Tailing, Fronting, or Splitting
Question: My UDP-MurNAc peak is showing significant tailing/fronting/splitting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape is a common issue in HPLC and can be attributed to several factors, especially when dealing with a polar, phosphate-containing molecule like UDP-MurNAc.
-
Peak Tailing: This is often caused by secondary interactions between the negatively charged phosphate (B84403) groups of UDP-MurNAc and active sites on the stationary phase, such as residual silanols on silica-based columns.
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is well below the pKa of the silanol (B1196071) groups (typically around pH 3.5-4.5) to keep them protonated and reduce ionic interactions. However, be mindful of the stability of UDP-MurNAc at very low pH. A good starting point is a pH between 5.0 and 7.0.
-
Solution 2: Use an Ion-Pairing Reagent. Adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, to the mobile phase can mask the negative charges on UDP-MurNAc, improving its retention and peak shape on a reversed-phase column.
-
Solution 3: Column Choice. Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions. Phenyl-hexyl or polar-embedded phases can also be good alternatives to standard C18 columns.
-
Solution 4: Check for Column Overload. Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
-
Peak Fronting: This "shark-fin" appearance can be a result of:
-
Solution 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the column initially. Whenever possible, dissolve the sample in the initial mobile phase.
-
Solution 2: Column Overload. Similar to tailing, excessive sample concentration can also lead to fronting. Dilute the sample and reinject.
-
-
Split Peaks: The appearance of a single peak as two or more smaller peaks can indicate:
-
Solution 1: Partially Blocked Frit or Column Inlet. A blockage can cause the sample to be distributed unevenly onto the column. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column inlet frit.
-
Solution 2: Injection Issues. Problems with the autosampler, such as a partially clogged injection needle or a damaged rotor seal, can lead to split peaks.
-
Solution 3: Sample Degradation on-column. If UDP-MurNAc is degrading during the separation, it may appear as multiple peaks. This is less common but can be investigated by altering separation conditions (e.g., temperature, pH).
-
2. Low Yield or No Recovery of UDP-MurNAc
Question: I am injecting my sample containing UDP-MurNAc, but I see a very small peak or no peak at all. What could be the reason?
Answer:
Low or no recovery of UDP-MurNAc can be due to several factors, ranging from sample stability to chromatographic conditions.
-
Sample Degradation: UDP-MurNAc can be susceptible to degradation, particularly hydrolysis of the pyrophosphate bond, under certain conditions.
-
Solution 1: Check pH and Temperature of Sample and Mobile Phase. Based on studies of similar UDP-sugars like UDP-glucose, UDP-MurNAc is likely most stable in a neutral to slightly acidic pH range (pH 6-7.5).[1] Alkaline conditions (pH > 8.0) can lead to degradation, which is accelerated by the presence of divalent cations like Mg²⁺.[1] Avoid high temperatures for prolonged periods. Prepare fresh mobile phases and keep samples cool.
-
Solution 2: Use a Buffered Mobile Phase. A buffer (e.g., phosphate or acetate) will help maintain a stable pH throughout the separation, protecting the analyte from degradation.
-
-
Poor Retention on the Column: UDP-MurNAc is highly polar and may not be well-retained on standard reversed-phase columns, eluting with the solvent front.
-
Solution 1: Use a More Retentive Method. Consider using ion-pair reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC). Anion exchange chromatography is also a very effective technique for purifying UDP-sugars.
-
Solution 2: Modify the Mobile Phase. Increase the aqueous component of the mobile phase in reversed-phase chromatography to increase retention of polar analytes.
-
-
Detection Issues:
-
Solution 1: Check Detector Wavelength. UDP-MurNAc has a UV absorbance maximum around 262 nm due to the uracil (B121893) base. Ensure your UV detector is set to this wavelength.
-
Solution 2: Check Detector Lamp. A failing detector lamp can lead to low signal intensity.
-
3. Inconsistent Retention Times
Question: The retention time of my UDP-MurNAc peak is shifting between injections. How can I improve reproducibility?
Answer:
Shifting retention times can make peak identification and quantification unreliable. The following are common causes and solutions:
-
Changes in Mobile Phase Composition:
-
Solution 1: Ensure Proper Mobile Phase Preparation and Mixing. Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength. Prepare fresh mobile phase daily and keep the reservoirs covered.
-
Solution 2: Degas the Mobile Phase. Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates. Degas the mobile phase before use.
-
-
Column Equilibration:
-
Solution 1: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
-
Temperature Fluctuations:
-
Solution 1: Use a Column Oven. Ambient temperature changes can affect retention times. A column oven will maintain a constant temperature, leading to more reproducible results.
-
-
Pump and System Issues:
-
Solution 1: Check for Leaks. Leaks in the system will cause a drop in pressure and affect the flow rate.
-
Solution 2: Check Pump Performance. Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.
-
Quantitative Data Summary
Table 1: Stability of UDP-Glucose under Various Conditions [1]
| Condition | Parameter | Value | Stability Outcome |
| pH | pH 7.0 | - | Stable |
| pH 8.0 | - | Half-life of 773 minutes | |
| pH 8.5 | - | Half-life of 220 minutes | |
| pH 9.0 | - | Half-life of 107 minutes | |
| Temperature & pH | 37°C, pH 9.0, 10 mM MgCl₂ | 90 minutes | 40-48% degradation |
| Divalent Cations | 40 mM Mg²⁺, pH 9.0, 37°C | - | 84% degradation |
Note: The presence of divalent cations like Mg²⁺ significantly accelerates the degradation of UDP-glucose at alkaline pH.[1] It is reasonable to assume a similar effect on UDP-MurNAc.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for UDP-MurNAc Purification
This method is suitable for the analytical and semi-preparative purification of UDP-MurNAc.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water, pH 7.0.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-50% B
-
35-40 min: 50% B
-
40-45 min: 50-0% B
-
45-55 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or water.
Protocol 2: Anion Exchange Chromatography for UDP-MurNAc Purification
This is a robust method for purifying UDP-MurNAc from complex mixtures based on its negative charge.
-
Column: Strong anion exchange (SAX) column (e.g., a quaternary ammonium-based resin).
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
Gradient:
-
0-10 min: 0% B
-
10-50 min: 0-100% B
-
50-60 min: 100% B
-
60-70 min: 100-0% B
-
70-80 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Sample Preparation: Ensure the sample is at a pH where UDP-MurNAc is negatively charged (pH > 4).
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Potential degradation pathways of UDP-MurNAc.
References
Technical Support Center: UDP-N-acetylmuramic acid (UDP-MurNAc)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with UDP-N-acetylmuramic acid (UDP-MurNAc). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of UDP-MurNAc in solution?
A1: The stability of UDP-MurNAc, like other UDP-sugars, is primarily influenced by pH, temperature, and the presence of divalent cations. It is generally more stable at a neutral pH and lower temperatures. Alkaline conditions, especially in the presence of divalent cations like Mg²⁺, can lead to the degradation of UDP-sugars.
Q2: What are the recommended storage conditions for UDP-MurNAc solutions?
A2: For short-term storage (up to one week), it is advisable to keep UDP-MurNAc solutions at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) may also improve stability during long-term frozen storage. One synthetic intermediate of UDP-MurNAc has been noted to be unstable at room temperature, emphasizing the need for cold storage.[1]
Q3: What are the likely degradation products of UDP-MurNAc?
A3: While specific degradation pathways for UDP-MurNAc are not extensively documented in readily available literature, based on the behavior of similar UDP-sugars like UDP-glucose, degradation under alkaline conditions can yield UMP and cyclic glucose 1,2-phosphate.[2] Therefore, it is plausible that UDP-MurNAc could degrade into UMP and N-acetylmuramic acid-1-phosphate or its cyclic form.
Q4: How can I verify the integrity of my UDP-MurNAc stock solution?
A4: The purity and concentration of your UDP-MurNAc solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of additional peaks compared to a fresh or standard sample can indicate degradation. Mass spectrometry can also be used to confirm the identity of the compound and its degradation products.
Q5: Can impurities in my UDP-MurNAc preparation affect my experiment?
A5: Yes, impurities can act as inhibitors in enzymatic assays. It is crucial to use high-purity UDP-MurNAc for reliable and reproducible experimental results.[3] If you are synthesizing or purifying UDP-MurNAc in-house, thorough purification is essential.
Troubleshooting Guides
Issue 1: Low or No Activity in Enzymatic Assays
If you are observing lower than expected or no activity in an enzymatic assay where UDP-MurNAc is a substrate, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| UDP-MurNAc Degradation | Verify the integrity of your UDP-MurNAc stock. Run an HPLC analysis to check for degradation products. If degradation is suspected, use a fresh, properly stored aliquot. |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for the enzyme's activity. For instance, enzymes like MraY typically have an optimal pH range of 7.5-8.5.[3] |
| Incorrect Substrate Concentration | Titrate the concentration of UDP-MurNAc to determine the saturating level for your specific enzyme preparation.[3] |
| Presence of Inhibitors | Ensure all reagents are free from contaminants. Impurities in the UDP-MurNAc preparation or other buffer components can inhibit enzyme activity.[3] |
| Improper Enzyme Storage/Handling | Confirm that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a positive control with a known active enzyme to validate your assay setup.[3] |
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results in experiments involving UDP-MurNAc can often be traced back to the handling and stability of the compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent UDP-MurNAc Concentration | Always thaw UDP-MurNAc solutions completely and mix gently before use to ensure a homogenous solution. Avoid vigorous vortexing. |
| Variable Degradation Between Aliquots | Ensure all aliquots are stored under identical conditions. Avoid repeated freeze-thaw cycles for any single aliquot. |
| Batch-to-Batch Variability | If using commercially available UDP-MurNAc, be aware of potential lot-to-lot differences. If synthesizing in-house, ensure consistent purification and quality control for each batch. |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes to minimize errors. Prepare a master mix for your reactions whenever possible. |
Data on UDP-Sugar Stability
While specific quantitative data for UDP-MurNAc stability is limited in the literature, studies on the closely related UDP-glucose provide valuable insights into its degradation kinetics under different conditions. The following data should be considered as a guideline for handling UDP-MurNAc.
Table 1: Calculated Half-lives for UDP-Glucose at 37°C in the Presence of 10 mM MgCl₂
| pH | Half-life (minutes) |
| 8.0 | 773 |
| 8.5 | 220 |
| 9.0 | 107 |
Data adapted from a study on UDP-glucose stability.[2] This information suggests that alkaline conditions significantly accelerate the degradation of UDP-sugars.
Experimental Protocols
Protocol: Assessment of UDP-MurNAc Stability by HPLC
This protocol outlines a general method for assessing the stability of UDP-MurNAc in a given solution over time.
-
Preparation of UDP-MurNAc Solution: Prepare a solution of UDP-MurNAc at the desired concentration in the buffer system to be tested (e.g., various pH values, presence/absence of divalent cations).
-
Incubation: Aliquot the solution into multiple vials and incubate at the desired temperature(s).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately stop any potential degradation by freezing at -80°C or by adding a quenching agent if compatible with the analysis method.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitate.
-
Inject a defined volume of the supernatant onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use an appropriate mobile phase for separation. For example, a gradient of a low pH buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) can be effective.
-
Monitor the elution profile using a UV detector at a wavelength where UDP-MurNAc absorbs (typically around 262 nm).
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact UDP-MurNAc at each time point.
-
Plot the percentage of remaining UDP-MurNAc against time.
-
From this plot, the degradation rate and half-life of UDP-MurNAc under the tested conditions can be determined.
-
Visualizations
Caption: Cytoplasmic steps of peptidoglycan biosynthesis.
Caption: Troubleshooting workflow for low enzyme activity.
References
Technical Support Center: Overcoming Challenges in UDP-MurNAc Quantification
Welcome to the technical support center for UDP-MurNAc quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analysis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is UDP-MurNAc quantification challenging?
A1: The quantification of UDP-MurNAc presents several challenges primarily due to its low intracellular concentration, its polar nature, and its susceptibility to degradation. Furthermore, the complex cellular matrix of bacteria can interfere with extraction and detection. A significant hurdle is the lack of commercially available standards for UDP-MurNAc and its peptide derivatives, often requiring researchers to synthesize these standards in-house.[1][2]
Q2: What are the most common methods for UDP-MurNAc quantification?
A2: The most prevalent and robust methods for UDP-MurNAc quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS).[3][4] Reversed-phase HPLC is frequently used for separation. For enhanced sensitivity and selectivity, especially with low abundance samples, derivatization techniques followed by fluorescence detection can be employed.
Q3: How can I obtain a UDP-MurNAc standard for my experiments?
A3: Since UDP-MurNAc is not commercially available, it typically needs to be synthesized enzymatically.[1][2] This can be achieved using purified bacterial enzymes, such as MurA and MurB, which convert UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-MurNAc. The synthesized product must then be purified, often by HPLC, and its identity confirmed by mass spectrometry.
Q4: Are there differences in extracting UDP-MurNAc from Gram-positive versus Gram-negative bacteria?
A4: Yes, the thick peptidoglycan layer in Gram-positive bacteria can make cell lysis and subsequent extraction more challenging compared to Gram-negative bacteria.[5] While general extraction methods like boiling water or solvent precipitation are used for both, Gram-positive cells may require more rigorous lysis techniques, such as bead beating or enzymatic digestion with lysozyme, to ensure efficient release of intracellular metabolites.
Q5: What is the purpose of derivatization in UDP-MurNAc analysis?
A5: Derivatization is a chemical modification process used to enhance the detection of target analytes.[6][7] For UDP-MurNAc, which lacks a strong chromophore, derivatization can introduce a fluorescent tag. This significantly increases the sensitivity of detection by HPLC with a fluorescence detector (HPLC-FLD), allowing for the quantification of very low concentrations of the analyte.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during UDP-MurNAc quantification using HPLC and MS.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Peak Intensity | 1. Degradation of UDP-MurNAc: The sample may have degraded due to improper storage or handling. 2. Low Extraction Efficiency: The extraction protocol may not be optimal for your bacterial strain. 3. Insufficient Sample Concentration: The amount of UDP-MurNAc in your sample is below the detection limit of the instrument. 4. Detector Issue: The UV or fluorescence detector is not functioning correctly. | 1. Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Optimize cell lysis and extraction procedures. Consider using enzymatic digestion for Gram-positive bacteria. 3. Concentrate your sample prior to injection or increase the injection volume. For very low concentrations, consider derivatization to enhance sensitivity. 4. Check the detector lamp and ensure it is properly warmed up. Calibrate the detector according to the manufacturer's instructions. |
| Peak Tailing | 1. Column Overload: Injecting too much sample can lead to broad, tailing peaks. 2. Secondary Interactions: Silanol (B1196071) groups on the silica-based column can interact with the polar analyte. 3. Column Degradation: The stationary phase of the column is deteriorating. | 1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a suitable pH to suppress silanol interactions or add a competing base like triethylamine. Consider using an end-capped column. 3. Replace the column with a new one. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: The composition of the mobile phase is fluctuating. 2. Column Temperature Variation: The column temperature is not stable. 3. Column Equilibration: The column was not properly equilibrated before the run. 4. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting the sample. 4. Check the pump for leaks and perform routine maintenance. |
| Ghost Peaks | 1. Contamination in the Mobile Phase or System: Impurities are being eluted and detected. 2. Carryover from Previous Injections: Residuals from a previous sample are being eluted. 3. Sample Degradation in the Autosampler: The sample is degrading while waiting for injection. | 1. Use high-purity solvents and reagents for the mobile phase. Flush the HPLC system thoroughly. 2. Implement a robust needle wash protocol in your autosampler method. 3. Keep the autosampler tray cooled if possible. |
Mass Spectrometry (MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Ion Intensity | 1. Ion Suppression: Co-eluting compounds from the sample matrix are interfering with the ionization of UDP-MurNAc. 2. Suboptimal MS Parameters: The ionization source and mass analyzer settings are not optimized for UDP-MurNAc. 3. Sample Clean-up: Insufficient removal of salts and detergents from the sample. | 1. Improve chromatographic separation to resolve UDP-MurNAc from interfering compounds. Dilute the sample. 2. Optimize parameters such as spray voltage, gas flows, and collision energy. 3. Perform a thorough sample clean-up using solid-phase extraction (SPE) or other purification methods. |
| Inconsistent Quantitative Results | 1. Matrix Effects: Variations in the sample matrix between different samples are affecting ionization efficiency. 2. Instability of the Analyte: UDP-MurNAc is degrading in the ion source. 3. Calibration Curve Issues: The calibration standards are not prepared correctly or are not matrix-matched. | 1. Use an internal standard that is structurally similar to UDP-MurNAc to correct for matrix effects. 2. Optimize ion source temperature and other parameters to minimize in-source degradation. 3. Prepare fresh calibration standards in a matrix that closely resembles the samples. |
Experimental Protocols
Protocol 1: Extraction of UDP-MurNAc from Bacterial Cells
This protocol describes a general method for extracting UDP-MurNAc from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Ice-cold quenching solution (e.g., 60% methanol)
-
Boiling water
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
-80°C freezer
Procedure:
-
Rapidly quench the metabolism of the bacterial culture by adding an ice-cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature (e.g., 4°C).
-
Wash the cell pellet with a cold buffer to remove extracellular contaminants.
-
Resuspend the cell pellet in a small volume of nuclease-free water.
-
Quickly transfer the cell suspension to a boiling water bath and incubate for 5-10 minutes to lyse the cells and denature proteins.[3]
-
Immediately cool the lysate on ice.
-
Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the soluble metabolites.
-
For concentration, the supernatant can be lyophilized or dried in a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
Protocol 2: HPLC Analysis of UDP-MurNAc
This protocol provides a starting point for the HPLC analysis of UDP-MurNAc.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil ODS)
Mobile Phase:
-
A common mobile phase is a sodium phosphate (B84403) buffer at a specific pH, run under isocratic conditions.[3] The exact concentration and pH should be optimized for your specific column and separation needs.
Procedure:
-
Reconstitute the dried cell extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile at a wavelength of 262 nm, which is the absorbance maximum for the uridine (B1682114) moiety.
-
Quantify the UDP-MurNAc peak by comparing its area to a standard curve generated from a purified and quantified UDP-MurNAc standard.
Quantitative Data Summary
The intracellular concentrations of peptidoglycan precursors can vary significantly between bacterial species and growth conditions. The following table provides some reported values to serve as a general reference.
| Bacterial Species | Precursor | Reported Concentration/Yield | Reference |
| Bacillus cereus | UDP-MurNAc-pentapeptide & tripeptide | ~50 µmol from a 10-L culture | [3] |
| Escherichia coli | UDP-GlcNAc | ~100 µM | [9] |
| Escherichia coli | UDP-GlcNAc-enolpyruvate | ~2 µM | [9] |
Visualizations
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, leading to the formation of UDP-MurNAc-pentapeptide.
References
- 1. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. moca.net.ua [moca.net.ua]
- 9. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding by-product formation in UDP-N-acetylmuramic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc).
I. Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of UDP-MurNAc from UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (B93156) (PEP) using the MurA and MurB enzymes.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reaction Conditions | Verify and optimize reaction buffer pH and temperature. For E. coli MurA and MurB, the optimal temperature is 37°C, and the optimal pH is around 7.5.[1] Enzyme activity can decrease significantly outside of these ranges. |
| Enzyme Inactivity | Confirm the activity of individual MurA and MurB enzymes using specific assays before performing the coupled reaction. Improper storage or handling can lead to loss of activity. |
| Substrate Degradation | Use fresh, high-quality substrates. UDP-GlcNAc and PEP solutions should be prepared fresh. The intermediate, UDP-GlcNAc-enolpyruvate, can be unstable; ensure the coupled reaction is set up to allow for its immediate conversion by MurB. |
| Incorrect Substrate/Cofactor Concentrations | Ensure optimal concentrations of UDP-GlcNAc, PEP, and the MurB cofactor, NADPH. An imbalance, such as a limiting amount of one substrate, will halt the reaction. Refer to established protocols for recommended starting concentrations. |
| Feedback Inhibition | The final product, UDP-MurNAc, can act as a feedback inhibitor of the MurA enzyme.[2] Monitor product formation over time and consider strategies to remove the product as it is formed if inhibition is suspected. |
| Presence of Inhibitors | Ensure all reagents and water are free from contaminants that could inhibit enzyme activity. Heavy metal ions, in particular, can inhibit MurA.[1] |
Issue 2: Presence of Unwanted By-products
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | The primary "by-product" is often the unreacted starting material (UDP-GlcNAc) or the intermediate (UDP-GlcNAc-enolpyruvate). Optimize reaction time and enzyme concentrations to drive the reaction to completion. |
| Degradation of Intermediate | The stability of the UDP-GlcNAc-enolpyruvate intermediate is crucial. Ensure that MurB is active and present in sufficient quantity to immediately convert the intermediate to UDP-MurNAc. Suboptimal pH or temperature could potentially lead to the hydrolysis of the enolpyruvyl moiety. |
| Non-Enzymatic Side Reactions | While less common in enzymatic synthesis compared to chemical synthesis, the potential for side reactions exists. Ensure the reaction buffer is free of reactive contaminants. |
| Enzyme Promiscuity | Although not extensively documented for MurA and MurB under standard conditions, enzyme promiscuity could lead to the formation of unexpected products. If unknown peaks are observed in HPLC analysis, consider further characterization by mass spectrometry. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Co-elution with Substrates or By-products | Optimize the HPLC purification method. A reverse-phase C18 column is commonly used. Adjusting the mobile phase composition (e.g., ammonium (B1175870) formate (B1220265) buffer concentration and pH) and gradient can improve separation. |
| Product Degradation During Purification | UDP-MurNAc may be sensitive to harsh pH or temperature conditions. Perform purification steps at low temperatures and use buffers with a pH that ensures product stability. |
| Low Recovery | Ensure all purification steps are optimized to minimize product loss. This includes complete extraction from the reaction mixture and efficient elution from the chromatography column. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound from UDP-N-acetylglucosamine involves two key enzymes from the bacterial peptidoglycan biosynthesis pathway:
-
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), forming the intermediate UDP-N-acetylglucosamine enolpyruvate.[3][4]
-
MurB (UDP-N-acetylenolpyruvylglucosamine reductase): This enzyme reduces the enolpyruvyl group of the intermediate to a lactyl group, using NADPH as a cofactor, to produce the final product, this compound.[5]
Q2: What is the main reaction pathway for this synthesis?
A2: The synthesis is a two-step enzymatic cascade:
-
UDP-N-acetylglucosamine + Phosphoenolpyruvate --(MurA)--> UDP-N-acetylglucosamine enolpyruvate + Phosphate
-
UDP-N-acetylglucosamine enolpyruvate + NADPH + H⁺ --(MurB)--> this compound + NADP⁺
Q3: What are the optimal conditions for the MurA-MurB coupled reaction?
A3: For enzymes from E. coli, the optimal conditions are generally:
-
Temperature: 37°C[1]
-
pH: Approximately 7.5[1] It is crucial to maintain these conditions to ensure maximal enzyme activity and stability.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the consumption of substrates and the formation of the product. A common method is High-Performance Liquid Chromatography (HPLC), which can separate UDP-GlcNAc, UDP-GlcNAc-enolpyruvate, and UDP-MurNAc, allowing for their quantification.
Q5: I see an unexpected peak in my HPLC chromatogram. What could it be?
A5: An unexpected peak could be a number of things. The most likely candidates are the intermediate UDP-N-acetylglucosamine enolpyruvate if the MurB reaction is slow, or a degradation product if the reaction conditions are not optimal. It is also possible, though less common in this specific enzymatic reaction, that a by-product from a promiscuous enzyme activity has formed. To identify the unknown peak, it is recommended to use mass spectrometry (MS) in conjunction with HPLC.
III. Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general procedure for the in vitro synthesis of UDP-MurNAc using purified MurA and MurB enzymes.
Materials:
-
MurA enzyme (purified)
-
MurB enzyme (purified)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Phosphoenolpyruvate (PEP)
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. The final concentrations of the components should be optimized, but a good starting point is:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
2 mM UDP-GlcNAc
-
2 mM PEP
-
2 mM NADPH
-
Optimal concentration of MurA (to be determined empirically)
-
Optimal concentration of MurB (to be determined empirically)
-
-
Add nuclease-free water to the desired final volume.
-
Initiate the reaction by adding the enzymes.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by HPLC.
-
Once the reaction is complete (as determined by the disappearance of the starting material and intermediate), stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like an acid or organic solvent.
-
Proceed with the purification of UDP-MurNAc.
Protocol 2: HPLC Analysis of the Reaction Mixture
This protocol describes a general method for the analysis of the UDP-MurNAc synthesis reaction mixture by reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Reaction samples (quenched)
-
Standards for UDP-GlcNAc, and if available, UDP-GlcNAc-enolpyruvate and UDP-MurNAc
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject a filtered aliquot of the quenched reaction mixture or a standard solution.
-
Elute the compounds using a suitable gradient of Mobile Phase B. A typical gradient might be a linear increase from 0% to 20% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a wavelength of 262 nm (for the uridine (B1682114) moiety).
-
Identify the peaks corresponding to UDP-GlcNAc, UDP-GlcNAc-enolpyruvate, and UDP-MurNAc by comparing their retention times with those of the standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to a standard curve.
IV. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of UDP‐N‐acetylmuramic acid in the regulation of MurA activity revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Mur Ligase Assays with UDP-MurNAc
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Mur ligase assays utilizing UDP-MurNAc. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of Mur ligase assays.
Q1: What are the different types of Mur ligase assays available?
Mur ligase activity is typically monitored by detecting one of the reaction products: ADP or the UDP-MurNAc-amino acid/peptide product. Common assay formats include:
-
Spectrophotometric Assays: These are often coupled-enzyme assays that measure ADP production. For instance, the production of ADP can be linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. Another common method involves the use of malachite green to colorimetrically detect the inorganic phosphate (B84403) released upon ATP hydrolysis.[1][2]
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the UDP-MurNAc substrate from the ligated product. This method is highly specific and allows for direct monitoring of product formation.[1]
-
LC-MS Based Assays: Liquid Chromatography-Mass Spectrometry provides a highly sensitive and specific method for identifying and quantifying the reaction products, confirming their exact mass.[1][3]
-
Radiometric Assays: These assays utilize radiolabeled substrates (e.g., [γ-³²P]ATP or radiolabeled amino acids) and measure the incorporation of radioactivity into the product.
Q2: What are the critical components and their recommended concentrations in a Mur ligase assay?
The core components of a Mur ligase assay include:
-
Mur Ligase Enzyme: The concentration should be optimized for linear product formation over the desired reaction time.
-
UDP-MurNAc Substrate: Concentrations should ideally be around the Km value to ensure the reaction rate is sensitive to inhibitors. However, be aware that high concentrations of UDP-sugars can be inhibitory.[1][4]
-
Amino Acid or Peptide Substrate: Similar to the UDP-MurNAc substrate, the concentration should be optimized.
-
ATP: As a co-substrate, ATP is essential. High concentrations of ATP can also be inhibitory.[1][4]
-
Divalent Cations (e.g., MgCl₂): Mur ligases require divalent cations for their activity.[1][4]
-
Buffer: A buffer that maintains an optimal pH (typically around 8.0-8.5) is crucial for enzyme activity.[1]
Q3: How should UDP-MurNAc be handled and stored to ensure its stability?
UDP-MurNAc is a critical and often unstable reagent. Proper handling and storage are essential for reproducible results.
-
Storage: Store UDP-MurNAc as a lyophilized powder or in small aliquots as a solution at -80°C. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the stock solution and the assay buffer within the optimal range for the enzyme, as UDP-MurNAc can be susceptible to degradation at extreme pH values.
-
Purity: Ensure the purity of the UDP-MurNAc, as contaminants can interfere with the assay. Enzymatic synthesis and HPLC purification are often used to obtain high-purity UDP-MurNAc.[5]
Q4: What are suitable positive and negative controls for a Mur ligase assay?
-
Positive Control: A reaction mixture containing all components, including a known active Mur ligase, to ensure the assay is working correctly.
-
Negative Controls:
-
A reaction without the Mur ligase enzyme to control for non-enzymatic ATP hydrolysis or product formation.
-
A reaction without ATP to confirm the enzyme's dependence on this co-substrate.
-
A reaction without the UDP-MurNAc substrate to ensure the signal is dependent on the specific substrate.
-
A reaction without the amino acid/peptide substrate.
-
-
Inhibitor Control: A reaction including a known inhibitor of the specific Mur ligase to validate the assay's ability to detect inhibition.
Q5: How can I accurately quantify Mur ligase activity?
The specific activity of Mur ligases is typically expressed in µmoles of product formed per minute per milligram of enzyme (µmol/min/mg) or units/mg.[6][7] To accurately quantify this, you need to:
-
Determine the initial reaction velocity (V₀) from the linear range of product formation over time.
-
Create a standard curve with known concentrations of the product being measured (e.g., ADP or the UDP-MurNAc-peptide).
-
Calculate the amount of product formed using the standard curve.
-
Relate the amount of product to the concentration of the enzyme used in the assay and the reaction time.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during Mur ligase assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal/Activity | Inactive Enzyme: The Mur ligase may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Verify the protein concentration and integrity using SDS-PAGE. - Ensure the enzyme was stored at the correct temperature (typically -80°C in glycerol).[1] |
| Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Optimize the pH of the reaction buffer (Mur ligases generally prefer alkaline pH, around 8.0-8.5).[1] - Perform the assay at the optimal temperature (usually around 37°C, but significant loss of activity can occur above 40°C).[1] - Ensure the presence of necessary cofactors like MgCl₂. | |
| Degraded Substrates: ATP or UDP-MurNAc may have degraded. | - Use fresh, high-quality ATP and UDP-MurNAc. - Prepare fresh substrate solutions for each experiment. - Avoid multiple freeze-thaw cycles of substrate stocks. | |
| Presence of an Inhibitor: A component of the reaction mixture may be inhibiting the enzyme. | - Test each component of the reaction mixture for inhibitory effects. - If screening compounds, check for assay interference. | |
| High Background Signal | Non-enzymatic ATP Hydrolysis: ATP can be unstable and hydrolyze spontaneously, especially in the presence of divalent cations. | - Include a negative control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the experimental values. |
| Contaminating ATPases: The Mur ligase preparation may be contaminated with other ATP-hydrolyzing enzymes. | - Re-purify the Mur ligase enzyme. - Use apyrase to quench any contaminating ATPase activity in coupled assays (ensure it doesn't interfere with the primary reaction). | |
| Assay Interference: In coupled spectrophotometric or fluorimetric assays, the detection system itself might produce a background signal. | - Run a control without the primary enzyme (Mur ligase) to assess the background from the coupling enzymes. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting of small volumes of enzyme or substrates. | - Use calibrated pipettes and practice consistent pipetting technique. - Prepare a master mix of common reagents to minimize pipetting steps. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microtiter plate can concentrate reactants and affect the reaction rate. | - Avoid using the outermost wells for experimental samples. Fill them with sterile water or buffer to create a humidity barrier.[8] | |
| Incomplete Mixing: Reagents may not be uniformly mixed in the reaction wells. | - Ensure thorough but gentle mixing of the reaction components after addition. | |
| Non-linear Reaction Progress | Substrate Depletion: The concentration of one or more substrates is falling below the saturating level during the course of the assay. | - Reduce the enzyme concentration or the reaction time to measure the initial velocity. - Ensure substrate concentrations are not limiting. |
| Product Inhibition: The product of the reaction may be inhibiting the enzyme. | - Measure the initial reaction velocity where product concentration is minimal. | |
| Substrate Inhibition: High concentrations of ATP or UDP-sugars can inhibit Mur ligase activity.[1][4] | - Perform substrate titration experiments to determine the optimal concentration range and avoid inhibitory concentrations. | |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay at the experimental temperature. | - Reduce the incubation time. - Add stabilizing agents like glycerol (B35011) or BSA to the reaction buffer, if compatible with the assay. |
III. Data Presentation
Table 1: Kinetic Parameters of Mur Ligases from Different Bacterial Species
| Enzyme | Organism | Substrate | KM (µM) | Specific Activity (µmol/min/mg) | Optimal pH |
| MurC | Mycobacterium tuberculosis | L-Ala | 43.0 | 1.2 | 8.0 - 8.5 |
| L-Ser | 99.7 | ||||
| Gly | 146.6 | ||||
| MurD | Mycobacterium tuberculosis | D-Glu | - | 0.8 | 8.0 - 8.5 |
| MurE | Mycobacterium tuberculosis | m-DAP | - | 1.3 | 8.0 - 8.5 |
| MurF | Mycobacterium tuberculosis | D-Ala-D-Ala | - | 0.9 | 8.0 - 8.5 |
| MurC | Staphylococcus aureus | L-Ala | - | - | - |
| MurE | Staphylococcus aureus | L-Lys | - | - | - |
| MurE | Escherichia coli | m-DAP | - | - | - |
Data compiled from multiple sources.[1][9] Note that assay conditions can vary between studies, affecting the absolute values.
IV. Experimental Protocols
Detailed Methodology: Malachite Green-Based Spectrophotometric Assay for MurC Ligase
This protocol is adapted from a method used for assaying M. tuberculosis Mur synthetases.[1]
1. Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ligation reaction. The released Pi is detected by the formation of a colored complex with malachite green and ammonium (B1175870) molybdate (B1676688), which is quantified by measuring the absorbance at 630 nm.
2. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM KCl.
-
MurC Enzyme Stock: Purified MurC ligase stored in 10% glycerol at -80°C.
-
Substrate Stock Solutions:
-
20 mM ATP in water, pH 7.0.
-
10 mM UDP-MurNAc in water.
-
20 mM L-Alanine in water.
-
-
Malachite Green Reagent:
-
Reagent A: 0.12% (w/v) malachite green in 6 N H₂SO₄.
-
Reagent B: 7.5% (w/v) ammonium molybdate in water.
-
Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B and 0.2 volumes of 1% Triton X-100. This reagent should be prepared fresh.
-
-
Phosphate Standard: A stock solution of 1 M KH₂PO₄ for generating a standard curve.
3. Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare a series of dilutions of the phosphate standard (e.g., 0 to 100 µM) in the assay buffer.
-
Add 80 µL of each standard to the wells of a 96-well microplate.
-
Add 20 µL of the malachite green working reagent to each well.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 630 nm.
-
Plot absorbance versus phosphate concentration to generate the standard curve.
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a total volume of 50 µL in microcentrifuge tubes or a 96-well plate.
-
A typical reaction mixture contains:
-
Assay Buffer
-
1 mM ATP
-
0.2 mM UDP-MurNAc
-
1 mM L-Alanine
-
Purified MurC enzyme (e.g., 50-100 nM, to be optimized).
-
-
Set up negative controls (e.g., no enzyme, no ATP, no UDP-MurNAc).
-
Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes.
-
Initiate the reaction by adding the MurC enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of the reaction).
-
-
Stopping the Reaction and Phosphate Detection:
-
Stop the reaction by adding 30 µL of 10% (w/v) sodium dodecyl sulfate (B86663) (SDS).
-
Add 20 µL of the malachite green working reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Calculate the specific activity of the MurC enzyme.
-
V. Visualizations
References
- 1. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 4. Characterisation of ATP-dependent Mur ligases involved in the biogenesis of cell wall peptidoglycan in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and biochemical characterization of Mur ligases from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Labeling with NAM Probes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and protocols to help researchers, scientists, and drug development professionals optimize their metabolic labeling experiments using N-azido-mannosamine (NAM) probes.
Frequently Asked Questions (FAQs)
Q1: What is N-azido-mannosamine (NAM) metabolic labeling?
A1: Metabolic labeling with NAM is a powerful chemical biology technique used to study glycans, which are complex sugar structures on cell surfaces. Researchers introduce a modified mannosamine (B8667444) sugar, N-azido-mannosamine (which often comes in a cell-permeable form like Ac₄ManNAz), to cells.[1][2] The cells' metabolic machinery processes this "unnatural" sugar and incorporates it into a specific type of glycan called sialic acid.[3][4] This places an azide (B81097) chemical group (-N₃) onto cell surface glycoproteins. This azide acts as a "handle" that can be specifically targeted in a secondary reaction, known as click chemistry, to attach probes for imaging, identification, or other downstream analyses.[5][6]
Q2: What is the underlying biological pathway for NAM incorporation?
A2: When a cell-permeable form like tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz) is introduced, it crosses the cell membrane. Inside the cell, enzymes called esterases remove the acetyl groups.[3] The resulting NAM derivative then enters the sialic acid biosynthetic pathway.[3][4] It is converted into an azido-sialic acid, which is then incorporated into the glycans of newly synthesized glycoproteins in the Golgi apparatus.[3] These azide-labeled glycoproteins are then transported to the cell surface.
Caption: Simplified metabolic pathway of Ac₄ManNAz incorporation.
Troubleshooting Guides
This section addresses common issues encountered during NAM labeling experiments.
Issue 1: Low or No Fluorescence Signal
Low signal is a frequent problem that can arise from inefficiencies in the metabolic labeling, the click reaction, or the final detection step.
Q: I'm not seeing a strong signal after labeling and detection. What should I check?
A: A systematic approach is best. Verify each stage of the experiment, from cell health to imaging settings.
Caption: Logical workflow for troubleshooting low signal intensity.
Detailed Solutions:
-
Metabolic Labeling Efficiency:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as metabolic incorporation depends on active glycosylation pathways.[7]
-
NAM Probe Concentration: The optimal concentration is cell-type dependent. A titration is crucial. High concentrations can be toxic and inhibit metabolic processes.[7]
-
Incubation Time: Labeling can take time. An incubation period of 24-72 hours is typical.[7] For some cells or conditions, even longer times may be needed.
-
-
Click Chemistry Reaction:
-
Reagent Integrity: The reducing agent (e.g., sodium ascorbate) is prone to oxidation. Always prepare it fresh.[8] Ensure the copper catalyst and alkyne-probe are not degraded.
-
Buffer Compatibility: Buffers containing Tris can interfere with the copper catalyst. Use compatible buffers like phosphate, carbonate, or HEPES.[7]
-
-
Detection:
-
Instrument Settings: Make sure the microscope or flow cytometer settings (e.g., exposure time, laser power) are appropriate for your fluorophore.
-
Table 1: Recommended Starting Concentrations for Ac₄ManNAz
| Cell Type | Typical Concentration Range (µM) | Recommended Starting Point (µM) | Typical Incubation Time (hours) |
| HeLa | 20 - 50 | 25 | 24 - 48 |
| Jurkat | 25 - 100 | 50 | 48 - 72 |
| CHO | 20 - 50 | 25 | 24 - 48 |
| MDA-MB-231 | 10 - 50 | 10 | 12 - 24[1][2] |
| Primary Neurons | 10 - 40 | 20 | 48 - 72 |
Note: This table provides general starting points. Optimal conditions must be determined empirically for your specific cell line and experimental goals.
Issue 2: High Background or Non-Specific Signal
High background can obscure the specific signal from your labeled glycoproteins, making data interpretation difficult.
Q: My images have high background fluorescence, even in my negative control. How can I reduce it?
A: High background often stems from non-specific binding of the detection reagent or issues with the click chemistry reaction itself.
Detailed Solutions:
-
Insufficient Washing: After the click reaction and any subsequent staining (e.g., with streptavidin), wash the cells thoroughly to remove unbound fluorescent probes.[7] Using a mild detergent like Tween-20 in the wash buffer can help.
-
Excess Reagents: The ratio of click chemistry reagents is important. An excess of the alkyne-fluorophore or biotin-azide can lead to non-specific binding.[9] It is also crucial to have a higher concentration of the reducing agent (sodium ascorbate) than the copper sulfate.[9]
-
Fixation/Permeabilization: If performing intracellular staining, inadequate permeabilization can trap reagents, while overly harsh permeabilization can damage cell morphology and expose sticky intracellular components. Optimize your fixation (e.g., 4% PFA) and permeabilization (e.g., 0.1-0.25% Triton X-100) steps.[7][10]
-
Autofluorescence: Some cell types are naturally autofluorescent. Image an unlabeled, unstained control sample using the same settings to assess the level of autofluorescence and choose a brighter fluorophore if necessary.
Experimental Protocols
This section provides a generalized protocol for a typical cell-based NAM labeling and detection experiment.
Caption: General experimental workflow for NAM labeling and detection.
Protocol: Metabolic Labeling and Fluorescence Imaging
Materials:
-
Cells of interest and appropriate culture medium
-
Ac₄ManNAz stock solution (e.g., 10-50 mM in sterile DMSO)[7]
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)[10]
-
Wash Buffer (e.g., 3% BSA in PBS)[10]
-
Click Reaction Cocktail (prepare fresh):
-
Alkyne-fluorophore
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)[8]
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Methodology:
-
Cell Culture: Plate cells on a suitable surface for imaging (e.g., glass coverslips in a 24-well plate) and allow them to adhere and enter logarithmic growth phase.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25 µM). Culture the cells for 24-72 hours to allow for metabolic incorporation.[7]
-
Fixation and Permeabilization:
-
Click Chemistry Reaction:
-
Wash cells with 3% BSA in PBS.[10]
-
Prepare the click reaction cocktail according to the manufacturer's protocol. A typical order of addition is buffer, alkyne-probe, catalyst (CuSO₄ pre-mixed with ligand), and finally the reducing agent to start the reaction.[8]
-
Aspirate the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[7]
-
-
Final Washes and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with Wash Buffer.
-
(Optional) Stain nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslip on a microscope slide and proceed with fluorescence imaging.
-
References
- 1. Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 5. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: UDP-N-acetylmuramic Acid Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation and metabolic recycling of UDP-N-acetylmuramic acid (UDP-MurNAc).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic fates of this compound in bacteria?
A1: this compound (UDP-MurNAc) is a critical precursor for peptidoglycan (PG) biosynthesis in bacteria.[1][2][3] Its primary metabolic fate is not degradation in the traditional sense, but rather its utilization in the synthesis of the bacterial cell wall. Following its synthesis in the cytoplasm, UDP-MurNAc is incorporated into Lipid I, a membrane-bound intermediate, which is a key step in the PG synthesis pathway.[1] The major pathways involving UDP-MurNAc are:
-
Peptidoglycan Biosynthesis: The direct route where UDP-MurNAc is used to build the peptidoglycan layer.
-
Cell Wall Recycling and Salvage: In many bacteria, particularly Gram-negative species, components of the cell wall, including N-acetylmuramic acid (MurNAc), are broken down and transported back into the cytoplasm to be re-utilized.[4][5][6] This salvage pathway can regenerate UDP-MurNAc, bypassing several de novo synthesis steps.
-
Feedback Inhibition: UDP-MurNAc can act as a feedback inhibitor of the MurA enzyme, which catalyzes the first committed step in its own biosynthesis.[7][8][9] This regulatory mechanism helps control the pool of PG precursors.
-
Catabolism: In some bacteria, salvaged MurNAc can be shunted into central metabolism. For example, it can be phosphorylated to MurNAc-6-phosphate and subsequently enter glycolysis.[10]
Q2: How is the intracellular concentration of UDP-MurNAc regulated?
A2: The intracellular concentration of UDP-MurNAc is tightly regulated through several mechanisms:
-
Transcriptional Regulation: The expression of genes involved in peptidoglycan synthesis and recycling is controlled by various regulatory networks that sense the status of the cell wall and environmental conditions.
-
Feedback Inhibition: As mentioned in Q1, UDP-MurNAc can directly inhibit the activity of MurA, the enzyme responsible for the initial step of its synthesis.[7][8][9] This provides a rapid mechanism to adjust the biosynthetic flux in response to precursor availability.
-
Role in Antibiotic Resistance: The pool of UDP-MurNAc is a key factor in the regulation of β-lactamase expression in many Gram-negative bacteria.[1] UDP-MurNAc acts as a co-repressor for the AmpR transcriptional regulator.[11] When the cell wall is damaged by β-lactam antibiotics, the concentration of peptidoglycan breakdown products increases, which act as inducers by displacing UDP-MurNAc from AmpR, leading to the expression of β-lactamases that degrade the antibiotic.[1]
Q3: What is the significance of the UDP-MurNAc salvage pathway in the context of antibiotic resistance?
A3: The salvage pathway for UDP-MurNAc biosynthesis can contribute to intrinsic resistance to certain antibiotics.[4] For example, fosfomycin (B1673569) is an antibiotic that inhibits the MurA enzyme, blocking the de novo synthesis of UDP-MurNAc.[5][12] Bacteria that possess an efficient salvage pathway can circumvent this blockage by importing and converting environmental MurNAc into UDP-MurNAc, thereby rendering fosfomycin less effective.[5] This makes the salvage pathway a potential target for the development of new antibiotic adjuvants.
Troubleshooting Guides
Problem 1: Inconsistent results in quantifying UDP-MurNAc levels in bacterial lysates.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure rapid quenching of metabolic activity and immediate extraction. Keep samples on ice or at -80°C until processing. |
| Inefficient Extraction | Optimize the extraction protocol. Compare different solvent systems (e.g., acetonitrile/methanol/water mixtures) and extraction methods (e.g., sonication, bead beating). |
| Interfering Compounds | Use a high-resolution mass spectrometer for quantification to distinguish UDP-MurNAc from isobaric compounds. Confirm the identity of the peak by fragmentation analysis (MS/MS). |
| Standard Curve Issues | Prepare fresh standards for each experiment. Ensure the purity of the UDP-MurNAc standard using NMR or mass spectrometry. |
Problem 2: Difficulty in expressing and purifying active enzymes of the UDP-MurNAc salvage pathway (e.g., AmgK, MurU).
| Possible Cause | Troubleshooting Step |
| Codon Usage | Optimize the coding sequence of the gene for the expression host (e.g., E. coli). |
| Protein Insolubility | Try expressing the protein at a lower temperature (e.g., 16-20°C). Co-express with chaperones. Test different fusion tags (e.g., MBP, GST) that may enhance solubility. |
| Lack of Activity | Ensure that all necessary co-factors (e.g., ATP, UTP, Mg2+) are present in the assay buffer. Check the pH and ionic strength of the buffer. |
| Incorrect Protein Folding | Perform refolding experiments from inclusion bodies if the protein is expressed in an insoluble form. |
Experimental Protocols
Protocol 1: Extraction and Quantification of UDP-MurNAc from Bacterial Cells by LC-MS/MS
-
Cell Culture and Quenching: Grow bacterial cells to the desired optical density. Rapidly quench metabolism by adding the culture to a cold solution (e.g., -20°C 60% methanol).
-
Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Resuspend the pellet in a cold extraction solvent (e.g., 80% methanol). Lyse the cells by sonication or bead beating on ice.
-
Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, with a precursor ion corresponding to the mass of UDP-MurNAc and a specific product ion.
-
Quantification: Generate a standard curve using a purified UDP-MurNAc standard. Normalize the quantified UDP-MurNAc levels to the amount of protein or the number of cells in the initial sample.
-
Protocol 2: In Vitro Activity Assay for MurNAc Kinase (MurK)
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, and purified MurK enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate, N-acetylmuramic acid (MurNAc).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding EDTA or by heat inactivation.
-
Detection of Product: The product, MurNAc-6-phosphate, can be detected and quantified using various methods:
-
Coupled Enzyme Assay: Couple the production of ADP to the oxidation of NADH using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and monitor the decrease in absorbance at 340 nm.
-
LC-MS: Directly measure the formation of MurNAc-6-phosphate by LC-MS.
-
Signaling Pathways and Workflows
Caption: Overview of UDP-MurNAc metabolism in peptidoglycan biosynthesis and recycling.
Caption: Regulatory roles of UDP-MurNAc in feedback inhibition and antibiotic resistance.
References
- 1. Bacterial cell-wall recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Cell-Wall Recycling of the Gram-Negative Bacteria and the Nexus to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Peptidoglycan Recycling Pathways in T. forsythia with N-Acetylmuramic Acid Bioorthogonal Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound in the regulation of MurA activity revealed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (UDP-MurNAc) is a potent inhibitor of MurA (enolpyruvyl-UDP-GlcNAc synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of UDP‐N‐acetylmuramic acid in the regulation of MurA activity revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-Acetylmuramic Acid (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
- 11. Role of the murein precursor UDP-N-acetylmuramyl-L-Ala-gamma-D-Glu-meso-diaminopimelic acid-D-Ala-D-Ala in repression of beta-lactamase induction in cell division mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized UDP-N-acetylmuramic Acid
For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall biosynthesis, the purity of UDP-N-acetylmuramic acid (UDP-MurNAc) is paramount. As this critical precursor is not widely commercially available, its synthesis in the laboratory is a common necessity. This guide provides a comparative overview of the methodologies used to validate the purity of synthesized UDP-MurNAc, supported by experimental data and detailed protocols to ensure the reliability of your research.
Comparison of Synthesis and Purification Strategies
Two primary routes for obtaining UDP-MurNAc are enzymatic synthesis and chemical synthesis. Each approach presents distinct advantages and challenges, particularly concerning the purity of the final product.
| Synthesis Strategy | Description | Advantages | Common Impurities/Challenges | Purification Method |
| Enzymatic Synthesis | Utilizes enzymes from the bacterial peptidoglycan biosynthesis pathway, such as MurA and MurB, to convert UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-MurNAc.[1][2] | High specificity, leading to fewer byproducts. Milder reaction conditions. | Unreacted starting materials (UDP-GlcNAc), enzyme contamination. | High-Performance Liquid Chromatography (HPLC) is typically sufficient for purification.[1][2] |
| Chemical Synthesis | Involves a multi-step chemical process to build the molecule. This can be complex and may involve challenging phosphorylation steps.[3][4][5] | Scalable for producing larger quantities. Allows for the creation of derivatives.[6] | Isomers (α and β anomers), protecting group remnants, and various reaction byproducts. Can result in low and poorly reproducible yields.[7] | Requires more rigorous purification, often involving multiple chromatography steps, including reverse-phase and desalting chromatography.[5][7] |
Key Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive validation of UDP-MurNAc purity. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for both the purification and the final purity assessment of UDP-MurNAc.[1][2] It allows for the separation of the target molecule from impurities based on their physicochemical properties.
| HPLC Method | Principle | Typical Column | Mobile Phase Example | Detection |
| Reverse-Phase (RP-HPLC) | Separates molecules based on hydrophobicity. | C18[2] | Isocratic flow of 50 mM ammonium (B1175870) formate, pH 3.5.[2] | UV at 262 nm.[2] |
| Anion-Exchange (AEX-HPLC) | Separates molecules based on their net negative charge.[8][9] | Anion-exchange column. | Gradient of a high-salt buffer. | UV or Pulsed Amperometric Detection (PAD).[10] |
| Porous Graphitized Carbon (PGC) | Provides unique selectivity for polar and structurally related compounds. | PGC column. | Acetonitrile/water gradients with an additive like ammonium formate. | Mass Spectrometry (MS).[10] |
A highly pure sample of UDP-MurNAc should present as a single, sharp peak in the HPLC chromatogram under different separation conditions.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized UDP-MurNAc by providing an accurate mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a commonly used technique for this purpose.[1][2]
| Ionization Mode | Expected m/z for UDP-MurNAc (C₂₀H₃₁N₃O₁₉P₂) |
| Positive Ion Mode [M+H]⁺ | ~680.11 |
| Negative Ion Mode [M-H]⁻ | ~678.10 |
The experimentally observed mass should closely match the theoretical mass of UDP-MurNAc. Fragmentation patterns in tandem MS (MS/MS) can provide further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For an unambiguous structural elucidation and confirmation of stereochemistry, NMR spectroscopy is the gold standard. Both ¹H and ¹³C NMR are used to characterize the complete structure of UDP-MurNAc.[11][12] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.
Experimental Protocols
General Workflow for Purity Validation
Caption: Workflow for UDP-MurNAc synthesis and purity validation.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).[7]
-
Mobile Phase: 50 mM ammonium formate, pH 4.0.[7]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.[2]
-
Detection: UV absorbance at 262 nm.[2]
-
Sample Preparation: Dissolve the lyophilized UDP-MurNAc sample in the mobile phase or water.
-
Injection: Inject 10-20 µL of the sample.
-
Analysis: A pure sample should yield a single major peak at a characteristic retention time. The purity can be estimated by integrating the peak area of UDP-MurNAc relative to the total peak area.
Protocol 2: Identity Confirmation by ESI-Mass Spectrometry
-
System: A mass spectrometer with an electrospray ionization source, often coupled to an HPLC system (LC-MS).
-
Sample Infusion: The purified UDP-MurNAc fraction can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
Ionization Mode: Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Look for the parent ions corresponding to [M+H]⁺ and [M-H]⁻. Compare the observed m/z values with the calculated theoretical mass of UDP-MurNAc (C₂₀H₃₁N₃O₁₉P₂).
Signaling Pathway Context: Peptidoglycan Biosynthesis
The synthesized and validated UDP-MurNAc serves as a crucial intermediate in the cytoplasmic stage of peptidoglycan synthesis. Its successful use in subsequent enzymatic steps is the ultimate validation of its purity and biological activity.
Caption: Initial cytoplasmic steps of peptidoglycan biosynthesis.
References
- 1. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi gram synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 11. Occurrence and identification of UDP-N-acetylmuramyl-pentapeptide from the cyanobacterium Anabaena cylindrica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (UDP-MurNAc) is a potent inhibitor of MurA (enolpyruvyl-UDP-GlcNAc synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of UDP-MurNAc: Enzymatic vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a pivotal precursor in the biosynthesis of bacterial peptidoglycan, the primary component of the bacterial cell wall.[1][2] As this structure is unique to bacteria and essential for their survival, the enzymes in its biosynthetic pathway are prime targets for novel antibacterial agents.[3] A significant challenge for researchers in this field is that UDP-MurNAc is not commercially available, making in-house synthesis a necessity for studying the downstream enzymes (MurC-F ligases) or for use in high-throughput screening assays.[1][3][4]
This guide provides an objective comparison of the two primary methods for producing UDP-MurNAc: enzymatic (and chemoenzymatic) synthesis and total chemical synthesis. We will delve into the performance, methodologies, and experimental data supporting each approach to help researchers make an informed decision based on their specific laboratory capabilities and research needs.
Quantitative Performance Comparison
The choice between enzymatic and chemical synthesis often hinges on factors like yield, purity, scalability, and overall efficiency. The following table summarizes quantitative data extracted from published literature to facilitate a direct comparison.
| Parameter | Enzymatic / Chemoenzymatic Synthesis | Chemical Synthesis | Key Considerations |
| Overall Yield | 60-73% recovery reported for a two-enzyme system (MurZ/MurB).[1] Yields for multi-step chemoenzymatic routes range from 19% to 89%.[5] | A multi-gram scale synthesis reported a 52% yield for the final UMP-morpholidate coupling step.[3] Other methods have noted challenges with reproductive yields.[3][6] | Enzymatic yields can be high and specific, while chemical synthesis yields are highly dependent on the optimization of each step in a lengthy process. |
| Purity & Purification | High purity achieved via a single HPLC step.[1][7] The high specificity of enzymes leads to fewer side products. | Requires extensive purification, often involving multiple chromatography steps (e.g., reverse phase and desalting) to remove reagents and by-products.[3][8] | Enzymatic reactions are cleaner, simplifying purification. Chemical synthesis requires rigorous purification to achieve high purity. |
| Scalability | Can be scaled, but may require large quantities of purified enzymes.[3] Chemoenzymatic methods have been used for milligram-scale synthesis.[5] | Proven for multi-gram scale synthesis, with reports of producing over 25 grams of pure product.[3][6] | Chemical synthesis is generally considered more amenable to large-scale industrial production once a robust procedure is established. |
| Time & Complexity | Relatively rapid. The main time investment is in purifying the necessary enzymes. The reaction itself is often straightforward.[1] | A multi-step, lengthy, and often delicate process.[3][9] Can involve many problematic steps requiring significant optimization.[6] | Enzymatic synthesis can be faster from substrate to product if enzymes are readily available. Chemical synthesis is inherently a longer, more complex endeavor. |
| Reaction Conditions | Mild, aqueous conditions (neutral pH, room/body temperature).[10] | Often requires harsh conditions, including anhydrous solvents, high temperatures, and strong chemical reagents.[3][11] | The mild conditions of enzymatic synthesis are better for preserving the integrity of the final molecule and are more environmentally friendly. |
| Environmental Impact | Greener approach with biodegradable catalysts (enzymes) and less hazardous waste.[10][12] | Generates significant chemical waste from solvents, reagents, and protecting groups, requiring costly and regulated disposal.[11] | Enzymatic synthesis offers a more sustainable and environmentally benign option. |
Synthesis Pathways and Methodologies
The fundamental difference between the two approaches lies in the catalysts used: enzymes harvested from biological systems versus chemical reagents.
Enzymatic Synthesis Pathway
Enzymatic synthesis mimics the natural biosynthetic pathway found in bacteria. The most common approach starts with the commercially available precursor UDP-N-acetylglucosamine (UDP-GlcNAc). Two sequential enzymatic reactions catalyzed by MurA and MurB (or their functional homologs like MurZ) convert UDP-GlcNAc into UDP-MurNAc.[13]
A variation is the chemoenzymatic approach, which may utilize enzymes from the bacterial cell wall recycling pathway, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyl transferase (MurU).[5][14] This method can be advantageous for creating functionalized UDP-MurNAc derivatives.
Chemical Synthesis Pathway
Total chemical synthesis is a multi-step process that builds the molecule from simpler precursors. While various strategies exist, a common approach involves preparing a protected muramic acid derivative and a uridine monophosphate (UMP) derivative separately. The key, and often most challenging, step is the coupling of these two fragments to form the pyrophosphate bond. This process requires extensive use of protecting groups to prevent unwanted side reactions, followed by deprotection steps to yield the final product.[3][6]
Experimental Protocols
Below are representative protocols for each synthesis method, synthesized from published procedures.
Protocol 1: Enzymatic Synthesis using Recombinant E. coli Enzymes
This protocol is based on the method described by Raymond et al. (2003).[1] It utilizes polyhistidine-tagged MurZ and MurB enzymes for straightforward purification.
1. Enzyme Purification:
-
Transform E. coli expression strains with plasmids containing polyhistidine-tagged murZ and murB genes.
-
Grow cultures and induce protein expression (e.g., with IPTG).
-
Harvest cells, lyse them (e.g., by sonication), and clarify the lysate by centrifugation.
-
Purify the His-tagged MurZ and MurB proteins from the supernatant using nickel-affinity chromatography (Ni-NTA resin).
-
Elute the enzymes and dialyze against a suitable storage buffer. Confirm purity using SDS-PAGE.
2. Coupled Enzymatic Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing:
- UDP-GlcNAc (starting substrate)
- Phosphoenolpyruvate (PEP)
- NADPH
- MgCl₂
- Purified MurZ and MurB enzymes.
-
Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC to observe the conversion of UDP-GlcNAc to UDP-MurNAc.[1]
3. Purification of UDP-MurNAc:
-
Stop the reaction (e.g., by boiling or adding acid) and centrifuge to remove precipitated enzymes.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify UDP-MurNAc from the reaction mixture using reverse-phase HPLC on a C18 column.[1]
-
Pool the fractions containing the UDP-MurNAc peak.
-
Lyophilize the pooled fractions to obtain the purified product.
-
Confirm the identity and purity of the product using mass spectrometry and HPLC.[1]
Protocol 2: Chemical Synthesis
This protocol is a generalized summary of the multi-gram synthesis approach described by Dini et al. (2000) and optimized by Humljan et al. (2008).[3][6] This process is complex and requires expertise in organic synthetic chemistry.
1. Preparation of Muramic Acid 1-Phosphate Derivative:
-
This is a multi-step process starting from a glucosamine (B1671600) derivative. It involves introducing the lactyl ether group at the 3-position and protecting various hydroxyl and amine groups.
-
The anomeric position (C1) is then selectively phosphorylated. This step is critical and can be challenging, with issues reported regarding yield and anomeric selectivity (α/β ratio).[3]
2. Preparation of Activated UMP:
-
Commercially available uridine 5'-monophosphate is converted to an activated form, typically uridine 5'-monophosphomorpholidate 4-(N-morpholino) N,N'-dicyclohexylcarboxamidinium salt (UMP-morpholidate).[8]
-
It is critical to thoroughly dry the UMP-morpholidate reagent before use, as the presence of water significantly reduces coupling efficiency.[3]
3. Coupling Reaction:
-
The protected muramic acid 1-phosphate derivative is dissolved in a dry organic solvent (e.g., DMF or pyridine).
-
The activated UMP-morpholidate and a catalyst (e.g., 1H-tetrazole) are added.
-
The mixture is heated (e.g., to 70°C) for several hours to days.[3][15] The reaction must be carried out under strictly anhydrous conditions.
4. Deprotection and Purification:
-
After the coupling reaction, the protecting groups are removed. This may involve several distinct chemical steps, such as hydrogenolysis to remove benzyl (B1604629) groups.
-
The crude product is purified using a multi-step chromatography process. This typically includes:
-
The pure fractions are pooled and lyophilized to yield the final UDP-MurNAc product as a stable powder.
Conclusion and Recommendations
Both enzymatic and chemical synthesis are viable methods for producing the otherwise unavailable UDP-MurNAc. The optimal choice depends heavily on the researcher's objectives and available resources.
Choose Enzymatic Synthesis if:
-
You require high-purity UDP-MurNAc in small to moderate quantities (µmol to mmol scale).
-
Your laboratory has experience with molecular biology, protein expression, and purification.
-
A faster turnaround from substrate to product is desired, and enzyme production is not a rate-limiting step.
-
You wish to avoid the use of harsh chemicals and extensive organic synthesis.
Choose Chemical Synthesis if:
-
You require large, multi-gram quantities of UDP-MurNAc.[3][16]
-
Your team possesses strong expertise in complex, multi-step organic synthesis.
-
The necessary equipment for handling anhydrous reactions and performing extensive purifications is available.
-
The initial investment in process optimization for large-scale production is justified by the amount of material needed.
Ultimately, enzymatic synthesis offers a more accessible, rapid, and environmentally friendly route for the majority of academic research applications requiring UDP-MurNAc.[1][5] Chemical synthesis remains the method of choice for large-scale production where the significant initial investment in development and optimization can be justified.[3][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of UDP-N-acetylmuramic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Multi gram synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP-N-acetylmuramic acid and UDP-N-acetylglucosamine Binding to MurA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of two key molecules, UDP-N-acetylmuramic acid (UNAM) and UDP-N-acetylglucosamine (UNAG), to the bacterial enzyme MurA. MurA, a crucial enzyme in the peptidoglycan biosynthesis pathway, represents a prime target for the development of novel antibiotics. Understanding the binding dynamics of its natural substrate, UNAG, versus the downstream product, UNAM, is critical for designing effective inhibitors. This document summarizes key experimental data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Executive Summary
UDP-N-acetylglucosamine (UNAG) is the natural substrate for the MurA enzyme, initiating the first committed step in bacterial cell wall synthesis.[1][2][3] this compound (UNAM), the product of the subsequent reaction catalyzed by MurB, has been shown to act as a potent inhibitor of MurA, suggesting a feedback inhibition mechanism.[4][5][6] Experimental data indicates that UNAM binds to MurA with a significantly higher affinity (in the micromolar range) than the Michaelis constant (Km) reported for the substrate UNAG, which varies more widely across different bacterial species.[4][5] This guide delves into the quantitative data supporting this observation and the experimental methodologies used to derive it.
Quantitative Binding Data
The following table summarizes the experimentally determined binding and kinetic parameters for UNAM and UNAG with the MurA enzyme. It is important to note that a direct comparison of the dissociation constant (Kd) for UNAM with the Michaelis constant (Km) for UNAG should be interpreted with caution. While both provide insights into the interaction between the molecule and the enzyme, Kd represents the equilibrium dissociation constant of the binary complex, whereas Km is a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity and can be influenced by other factors in the catalytic cycle.
| Molecule | Bacterial Species | Method | Parameter | Value | Reference |
| This compound (UNAM) | Escherichia coli | Fluorescence Titration | Kd | 0.94 ± 0.04 µM | [4] |
| UDP-N-acetylglucosamine (UNAG) | Escherichia coli | Enzyme Kinetics | Km | 15 µM | [7] |
| UDP-N-acetylglucosamine (UNAG) | Streptococcus pneumoniae (MurA1) | Enzyme Kinetics | Km | 59 ± 9 µM | |
| UDP-N-acetylglucosamine (UNAG) | Streptococcus pneumoniae (MurA2) | Enzyme Kinetics | Km | 26 ± 4 µM | |
| UDP-N-acetylglucosamine (UNAG) | Acinetobacter baumannii | Enzyme Kinetics | Km | 1.062 ± 0.09 mM | [8] |
A computational study using molecular dynamics simulations further supports the higher affinity of UNAM for MurA compared to UNAG, showing that UNAM forms stronger hydrogen-bond interactions with key residues in the active site.[9][10]
Signaling and Reaction Pathways
The MurA enzyme plays a pivotal role in the initial stages of peptidoglycan biosynthesis, a pathway essential for bacterial survival. The following diagram illustrates the reaction catalyzed by MurA and the subsequent step involving MurB, highlighting the feedback inhibition by UNAM.
References
- 1. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 2. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 7. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) from Vibrio fischeri that confers high fosfomycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of UDP-N-acetylmuramic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for the quantification of UDP-N-acetylmuramic acid (UDP-MurNAc), a critical precursor in bacterial peptidoglycan biosynthesis. The accurate measurement of UDP-MurNAc is essential for studying bacterial cell wall metabolism and for the development of novel antimicrobial agents. This document offers an objective analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Enzymatic Assays, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Method Comparison at a Glance
The choice between HPLC-MS and enzymatic assays for UDP-MurNAc quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. HPLC-MS is a powerful and versatile technique that offers high sensitivity and specificity, allowing for the direct detection and quantification of UDP-MurNAc. Enzymatic assays, while potentially simpler and more accessible, are often indirect and may be susceptible to interference from other molecules in the sample.
| Parameter | HPLC-MS | Enzymatic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Measurement of a product or co-factor of an enzymatic reaction involving UDP-MurNAc |
| Specificity | High (based on retention time and mass fragmentation) | Variable (depends on enzyme specificity) |
| Sensitivity (LOD) | Low ng/mL to high pg/mL range is achievable. For a similar tripeptide, an LOD of 20 pg/mL has been reported.[1] | Typically in the low micromolar range. For a UDP-GlcNAc assay, the LOD was 0.2 µM.[2] |
| Quantitation (LOQ) | Low ng/mL to high pg/mL range. For a similar tripeptide, an LOQ of 0.2 pg/mL has been reported.[3] | Typically in the low micromolar range. For a UDP-GlcNAc assay, the LOQ was 0.7 µM.[2] |
| Linearity | Wide dynamic range, typically spanning several orders of magnitude (e.g., 0.05-8.00 µg/mL for metronidazole).[4] | Generally narrower than HPLC-MS, for example, 1 to 4 µM for a UDP-GlcNAc assay.[2] |
| Precision (CV%) | Intra-assay CVs <10% and inter-assay CVs <15% are generally acceptable.[1][5] | Intra-assay and inter-assay CVs are typically expected to be <15%.[6] |
| Throughput | Moderate, dependent on chromatographic run time. | Can be high, especially in a microplate format. |
| Instrumentation | Requires a specialized and costly LC-MS/MS system.[7] | Requires a standard spectrophotometer or fluorometer. |
| Sample Preparation | Often involves protein precipitation and solid-phase extraction. | Typically involves cell lysis and removal of interfering substances. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and specific method for the quantification of small molecules like UDP-MurNAc from complex biological matrices. The method combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry.
Experimental Protocol: HPLC-MS Quantification of UDP-MurNAc
This protocol is a generalized procedure based on methods for similar nucleotide sugars.[8] Optimization will be required for specific instrumentation and sample types.
1. Sample Preparation (Bacterial Cell Lysate)
-
Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in a cold extraction solvent (e.g., 60% methanol).
-
Homogenization: Disrupt the cells using a bead beater or sonicator on ice.
-
Protein Precipitation: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and add ice-cold acetone (B3395972) to precipitate proteins.
-
Clarification: Centrifuge to pellet the precipitated proteins. The supernatant contains the small molecule metabolites, including UDP-MurNAc.
-
Drying and Reconstitution: Dry the supernatant under vacuum. Reconstitute the dried extract in an appropriate buffer for HPLC-MS analysis (e.g., 0.1% formic acid in water).
2. HPLC Separation
-
Column: A C18 reversed-phase column is commonly used for the separation of polar molecules like UDP-MurNAc.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of phosphorylated compounds like UDP-MurNAc.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification. In MRM, a specific precursor ion (the molecular ion of UDP-MurNAc) is selected and fragmented, and a specific product ion is monitored for detection, which greatly enhances specificity.
-
Calibration: Prepare a standard curve using a purified UDP-MurNAc standard of known concentrations. The concentration of UDP-MurNAc in the samples is determined by comparing its peak area to the standard curve.
Enzymatic Assay
Enzymatic assays for UDP-MurNAc are typically based on the activity of an enzyme that specifically utilizes UDP-MurNAc as a substrate. The reaction progress is monitored by measuring the change in absorbance or fluorescence of a product or cofactor. While no commercially available kit is specifically designed for UDP-MurNAc, a coupled-enzyme assay can be developed.
Experimental Protocol: Hypothetical Coupled Enzymatic Assay for UDP-MurNAc
This protocol describes a conceptual assay based on the MurC enzyme, which ligates L-alanine to UDP-MurNAc in an ATP-dependent manner. The production of ADP can be coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
1. Principle
The assay would involve the following coupled reactions:
-
UDP-MurNAc + L-Alanine + ATP --(MurC)--> UDP-MurNAc-L-Alanine + ADP + Pi
-
ADP + Phosphoenolpyruvate --(PK)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺
The decrease in NADH concentration, which is proportional to the amount of UDP-MurNAc, is monitored by the decrease in absorbance at 340 nm.
2. Reagents
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
KCl
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
L-Alanine
-
Purified MurC enzyme
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UDP-MurNAc standard
3. Procedure
-
Prepare a reaction mixture containing buffer, MgCl₂, KCl, ATP, PEP, NADH, L-alanine, PK, and LDH.
-
Add the sample containing UDP-MurNAc or the UDP-MurNAc standard to the reaction mixture.
-
Initiate the reaction by adding the MurC enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the concentration of UDP-MurNAc in the sample.
-
Generate a standard curve using known concentrations of UDP-MurNAc to quantify the amount in the samples.
Conclusion
Both HPLC-MS and enzymatic assays offer viable approaches for the quantification of UDP-MurNAc. HPLC-MS provides a highly sensitive, specific, and direct method, making it the gold standard for accurate quantification, especially in complex biological samples. While the initial investment in instrumentation is high, its versatility and reliability are advantageous for in-depth research and drug development.
Enzymatic assays, on the other hand, can be a cost-effective and high-throughput alternative if a specific and reliable enzyme is available. The development and validation of a robust enzymatic assay for UDP-MurNAc would be a valuable contribution to the field, enabling more widespread and routine monitoring of this key metabolite in bacterial cell wall biosynthesis. The choice of method will ultimately depend on the specific research question, available resources, and the required level of analytical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. cusabio.com [cusabio.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of UDP-MurNAc Pathway Inhibitors: A Guide for Drug Discovery Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial peptidoglycan biosynthesis pathway, essential for cell wall integrity and absent in mammals, presents a rich source of such targets. This guide provides a comparative analysis of inhibitors targeting the cytoplasmic steps of this pathway, specifically the enzymes involved in the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its subsequent amino acid ligation, catalyzed by the Mur enzymes (MurA-MurF).
Performance Comparison of UDP-MurNAc Pathway Inhibitors
The following tables summarize the inhibitory activities of selected compounds against MurA, the enzyme catalyzing the first committed step in peptidoglycan biosynthesis, and the Mur ligase family (MurC-F), which are responsible for the sequential addition of amino acids to UDP-MurNAc. The data presented includes 50% inhibitory concentrations (IC50) against the purified enzymes and minimum inhibitory concentrations (MIC) against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Table 1: Comparative Inhibitory Activity of MurA Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| Fosfomycin | E. coli MurA | 8.8[1][2] | >250 (wild-type)[3], 3.9 (with Polymyxin B)[3] | - |
| RWJ-3981 | E. coli MurA | 0.2-0.9[1][2] | - | 4-32[1][2] |
| RWJ-110192 | E. coli MurA | 0.2-0.9[1] | - | 4-32[1] |
| RWJ-140998 | E. coli MurA | 0.2-0.9[1] | - | 4-32[1] |
| Compound 1 (Diterpene) | E. coli MurA | 2.8[3] | >250[3] | - |
| S. aureus MurA | 1.1[3] | - | - | |
| Compound 4 (Diterpene) | E. coli MurA | 2.8[3] | >250[3] | - |
| S. aureus MurA | 3.4[3] | - | 1.9-7.8[3] | |
| Ampelopsin (Flavonoid) | E. coli MurA | 0.48[4] | - | - |
| Albendazole (S4) | MurA | - | 62.5[5] | - |
| Diflunisal (S8) | MurA | - | 62.5[5] | - |
Table 2: Comparative Inhibitory Activity of Mur Ligase (C-F) Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 (µM) | MIC vs. S. aureus (µg/mL) |
| Aza-stilbene derivative (1) | MurC, MurD, MurF | 32-368 (multiple Mur ligases)[6] | - |
| Alkynyl pyrimidine (B1678525) (2) | MurC, MurD, MurF | 32-368 (multiple Mur ligases)[6] | - |
| Phenoxypyrimidine (4) | MurC, MurD, MurF | 32-368 (multiple Mur ligases)[6] | - |
| 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine (5) | MurC, MurD, MurF | 32-368 (multiple Mur ligases)[6] | - |
| Quercitrin | MurF | 143[7] | - |
| Myricetin | MurF | 139[7] | - |
| (–)-Epicatechin | MurF | 92[7] | - |
| NSC 209931 | MurF | 63[8] | 128[8] |
| Compound 9 (d-Glu-based dual inhibitor) | E. coli MurD | 8.2[9] | 8[9] |
| S. aureus MurD | 6.4[9] | ||
| E. coli MurE | 180[9] | ||
| S. aureus MurE | 17[9] | ||
| Diarylquinoline (DQ1) | E. coli MurF | 24[10] | 8-16 (LPS-defective E. coli)[10] |
| Diarylquinoline (DQ2) | MurF | - | - |
| 4-PP (8-hydroxyquinoline derivative) | MurF | 26[11] | 8-16 (LPS-defective E. coli)[11] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the UDP-MurNAc biosynthesis pathway and a general workflow for inhibitor screening and characterization.
Caption: Cytoplasmic steps of peptidoglycan precursor biosynthesis.
Caption: General workflow for inhibitor discovery and characterization.
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Method)
This assay quantifies the inhibitory activity of a compound against the MurA enzyme by measuring the release of inorganic phosphate (B84403) (Pi) during the enzymatic reaction.[3][12]
Principle: The MurA-catalyzed reaction of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) produces UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate. The released phosphate is detected colorimetrically using a malachite green reagent.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8, containing 0.005% Triton X-114.
-
Substrates: Prepare stock solutions of UNAG and PEP in the assay buffer.
-
Enzyme: Purified recombinant MurA enzyme (e.g., from E. coli) diluted in 50 mM HEPES, pH 7.8.
-
Test Compounds: Dissolve test compounds in DMSO to create a stock solution.
-
Malachite Green Reagent: Commercially available or prepared as described in the literature.
-
-
Assay Procedure (96-well plate format):
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for control) to duplicate wells.
-
Add a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, 100 µM PEP, and 200 nM purified MurA to each well to a final volume of 50 µL.[3]
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor and one substrate (e.g., UNAG) for a specific time (e.g., 10-30 minutes) at 37°C before initiating the reaction by adding the second substrate (PEP).[3][4]
-
Incubate the reaction plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent.
-
After 5 minutes of color development, measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mur Ligase (MurC-F) Inhibition Assay (Malachite Green Method)
This assay is adapted to measure the ATP-dependent activity of the Mur ligases.
Principle: The Mur ligases utilize ATP to catalyze the addition of specific amino acids to the UDP-MurNAc precursor, releasing ADP and inorganic phosphate. The released phosphate is quantified using the malachite green assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing 0.005% Triton X-114 and the appropriate MgCl2 concentration for each enzyme.
-
Substrates: Prepare stock solutions of the specific UDP-MurNAc precursor, the corresponding amino acid or dipeptide, and ATP.
-
Enzymes: Purified recombinant MurC, MurD, MurE, or MurF.
-
Test Compounds and Malachite Green Reagent: As described for the MurA assay.
-
-
Assay Conditions for each Mur Ligase (Final concentrations in a 50 µL reaction volume): [6][7]
-
MurC: 50 mM HEPES (pH 8.0), 5 mM MgCl2, 0.005% Triton X-114, 120 µM L-Ala, 120 µM UDP-MurNAc, 450 µM ATP, and purified E. coli MurC.
-
MurD: 50 mM HEPES (pH 8.0), 5 mM MgCl2, 0.005% Triton X-114, 100 µM D-Glu, 80 µM UDP-MurNAc-L-alanine (UMA), 400 µM ATP, and purified E. coli MurD.
-
MurE: 50 mM HEPES (pH 8.0), 15 mM MgCl2, 0.005% Triton X-114, 60 µM meso-diaminopimelic acid, 100 µM UDP-MurNAc-L-alanine-D-glutamate, 1000 µM ATP, and purified E. coli MurE.
-
MurF: 50 mM HEPES (pH 8.0), 50 mM MgCl2, 0.005% Triton X-114, 600 µM D-Ala-D-Ala, 100 µM UDP-MurNAc-L-alanine-D-glutamate-meso-diaminopimelic acid, 500 µM ATP, and purified E. coli MurF.[3][7]
-
-
Assay Procedure and Data Analysis:
-
The procedure for incubation, reaction termination, and data analysis is the same as described for the MurA inhibition assay.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.[12][13][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after a defined incubation period.
Protocol:
-
Reagent and Media Preparation:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Test Compounds: Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension.
-
Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
For some applications, absorbance can be read using a microplate reader to quantify bacterial growth.
-
Conclusion
The UDP-MurNAc pathway remains a promising area for the development of novel antibacterial agents. This guide provides a comparative overview of inhibitors targeting the MurA-F enzymes, along with the necessary experimental context to aid researchers in their drug discovery efforts. The presented data highlights the diversity of chemical scaffolds with inhibitory activity and underscores the importance of evaluating both enzymatic and cellular efficacy. Further optimization of these and other novel inhibitors may lead to the development of new therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MurF Inhibitors with Antibacterial Activity: Effect on Muropeptide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
Efficacy of UDP-N-acetylmuramic acid Analogues in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a pivotal precursor in the biosynthesis of bacterial peptidoglycan, the essential component of the bacterial cell wall. This pathway is a well-established target for antibacterial agents. In recent years, a variety of UDP-MurNAc analogues have been developed as powerful research tools. These analogues can be broadly categorized into two classes: those that act as inhibitors of the enzymes involved in peptidoglycan synthesis, and those that serve as probes for imaging and studying the dynamics of the bacterial cell wall. This guide provides a comparative overview of the efficacy of different UDP-MurNAc analogues, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tools for their studies.
I. Inhibitors of Peptidoglycan Biosynthesis
A primary application of UDP-MurNAc analogues is the inhibition of the Mur ligase family (MurC, MurD, MurE, and MurF), which are responsible for the sequential addition of amino acids to UDP-MurNAc to form the pentapeptide precursor of peptidoglycan.[1] Inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell death.
Comparative Efficacy of Mur Ligase Inhibitors
The following table summarizes the in vitro efficacy of selected UDP-MurNAc analogues and other molecules that inhibit Mur ligases. The data is presented as the half-maximal inhibitory concentration (IC50) against the purified enzymes and the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound Class | Analogue/Inhibitor | Target Enzyme(s) | Source Organism | IC50 (µM) | Bacterial Strain(s) | MIC (µg/mL) |
| D-Glu-based Dual Inhibitor | Compound 9 (a 2-thioxothiazolidin-4-one derivative) | MurD & MurE | E. coli | 8.2 (MurD), 180 (MurE) | S. aureus ATCC 29213 | 8 |
| S. aureus | 6.4 (MurD), 17 (MurE) | MRSA ATCC 43300 | 8 | |||
| Phosphonic Acid Analogue | Compound 76 (hydroxyethylamine bioisostere) | MurC, MurD, MurE, MurF | Not specified | 26 (MurC), 530 (MurD), 160 (MurE), 150 (MurF) | Not reported | No antibacterial activity |
| 2-Oxoindolinylidene-based Inhibitor | A competitive inhibitor for the UMA substrate | MurD | E. coli | Not specified | H. influenzae ATCC 49247 | 128 |
| E. faecalis ATCC 29212 | 128 | |||||
| 4-Fluorinated Pentapeptide Analogue | 4-Fluorinated UDP-MurNAc pentapeptide | Peptidoglycan biosynthesis | Not specified | Not applicable | Gram-positive bacteria | Growth inhibition at 10 |
II. Probes for Peptidoglycan Imaging
The second major class of UDP-MurNAc analogues are those designed for visualizing the bacterial cell wall. These analogues are typically functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can be selectively tagged with a fluorescent reporter molecule via click chemistry.[2] This allows for the metabolic labeling and subsequent imaging of peptidoglycan synthesis in living bacteria.
Comparison of Bioorthogonal UDP-MurNAc Analogues
The efficacy of these probes is primarily determined by their ability to be incorporated into the bacterial cell wall by the native enzymatic machinery. The following table provides a qualitative comparison of different bioorthogonal UDP-MurNAc analogues.
| Analogue Type | Modification | Bioorthogonal Handle | Bacterial Species Labeled | Imaging Outcome |
| 2-N Functionalized UDP-NAM | Modification at the 2-position of the MurNAc sugar | Azide | Lactobacillus acidophilus | Successful fluorescent labeling and co-localization with peptidoglycan stain.[2] |
| S. aureus, B. subtilis, E. coli | No fluorescent labeling observed.[2] | |||
| 3-Lactic Acid Functionalized NAM | Modification at the 3-lactic acid moiety of MurNAc | Azide | Not explicitly tested in whole cells in the provided study, but chemoenzymatically synthesized to the UDP-NAM derivative.[2] | - |
| 4-Fluorinated Pentapeptide Analogue | Fluorination at the 4-position of the sugar ring | None (inhibitory) | Gram-positive bacteria | Incorporated into the bacterial cell wall.[3] |
III. Experimental Protocols
A. Mur Ligase Inhibition Assay (Malachite Green Assay)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against Mur ligases by quantifying the release of inorganic phosphate (B84403) from ATP hydrolysis.
Materials:
-
Purified MurC, MurD, MurE, or MurF enzyme
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114
-
Substrates:
-
For MurC: L-Alanine, UDP-MurNAc, ATP
-
For MurD: D-Glutamate, UDP-MurNAc-L-Ala (UMA), ATP
-
For MurE: meso-diaminopimelic acid, UDP-MurNAc-L-Ala-D-Glu, ATP
-
-
Test compounds dissolved in DMSO
-
Malachite Green Reagent
Procedure:
-
Prepare the reaction mixture in a 96-well plate with a final volume of 50 µL containing the reaction buffer, the respective substrates at appropriate concentrations, and the purified Mur ligase.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of inorganic phosphate released using the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Bacterial Cell Wall Labeling with Bioorthogonal UDP-MurNAc Analogues
This protocol describes the general workflow for the metabolic labeling of bacterial peptidoglycan using an azide-modified UDP-MurNAc analogue followed by fluorescent detection via click chemistry.[4]
Materials:
-
Bacterial culture (e.g., Lactobacillus acidophilus)
-
Growth medium (e.g., MRS broth)
-
Azide-modified UDP-MurNAc analogue
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Grow the bacterial culture to the mid-exponential phase.
-
Add the azide-modified UDP-MurNAc analogue to the culture at a final concentration of 50-100 µM.
-
Incubate the culture for a period that allows for sufficient incorporation into the cell wall (e.g., one to two cell doublings).
-
-
Washing:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS to remove any unincorporated analogue. Repeat this step three times.
-
-
Click Chemistry Reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):
-
Resuspend the washed cell pellet in PBS.
-
Add the alkyne-functionalized fluorescent probe to a final concentration of 10-50 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Final Washing:
-
Wash the cells with PBS to remove the excess fluorescent probe. Repeat three times.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
IV. Visualizations
A. Signaling Pathway: Cytoplasmic Steps of Peptidoglycan Biosynthesis
Caption: Cytoplasmic steps of peptidoglycan precursor biosynthesis and targets of Mur ligase inhibitors.
B. Experimental Workflow: Chemoenzymatic Synthesis of Bioorthogonal UDP-MurNAc Analogues
Caption: Workflow for the chemoenzymatic synthesis of functionalized UDP-NAM analogues.
C. Experimental Workflow: Bacterial Cell Wall Labeling and Imaging
Caption: Workflow for labeling bacterial cell walls with bioorthogonal UDP-MurNAc analogues.
References
- 1. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-fluorinated UDP-MurNAc pentapeptide as an inhibitor of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Confirming the Identity of UDP-MurNAc: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and characterization of key biological molecules are paramount. Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a critical precursor in bacterial cell wall peptidoglycan biosynthesis, making it a significant target in the development of novel antibiotics. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming the identity of UDP-MurNAc, supported by experimental data and protocols.
Introduction to UDP-MurNAc Identification
Uridine diphosphate N-acetylmuramic acid (UDP-MurNAc) is a nucleotide sugar that serves as the foundational building block for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The accurate confirmation of its identity is crucial for in-vitro assays, inhibitor screening, and structural biology studies aimed at developing new antibacterial agents. While several analytical techniques can be employed for this purpose, NMR spectroscopy stands out for its ability to provide detailed structural information. This guide compares the utility of NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
NMR Analysis for UDP-MurNAc Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides unambiguous structural elucidation of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For UDP-MurNAc, ¹H and ¹³C NMR are routinely used to confirm its identity by comparing the observed chemical shifts with those of a known standard.
Experimental Protocol: NMR Analysis of UDP-MurNAc
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified UDP-MurNAc sample in 0.5 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.
-
Lyophilize the sample once or twice with D₂O to exchange labile protons (e.g., -OH, -NH) with deuterium, which simplifies the spectrum.
-
Re-dissolve the final sample in 100% D₂O.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external standard, for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with water suppression (e.g., presaturation).
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2 seconds.
-
-
For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the internal or external standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons of UDP-MurNAc based on their chemical shifts, coupling constants, and correlations in 2D spectra.
Quantitative Data: NMR Chemical Shifts
The following table summarizes the reported ¹H and ¹³C chemical shifts for UDP-MurNAc in D₂O. These values are critical for comparing with experimental data to confirm the identity of the compound.
| UDP-MurNAc Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Uridine | H-5 | 6.03 (d) | 103.2 |
| H-6 | 7.94 (d) | 141.8 | |
| H-1' | 5.95 (d) | 89.5 | |
| H-2' | 4.38 (t) | 74.8 | |
| H-3' | 4.25 (t) | 70.5 | |
| H-4' | 4.19 (m) | 84.0 | |
| H-5'a, H-5'b | 4.21 (m) | 65.2 | |
| MurNAc | H-1 | 5.35 (d) | 95.1 |
| H-2 | 3.90 (dd) | 54.8 | |
| H-3 | 3.75 (t) | 78.9 | |
| H-4 | 3.55 (t) | 70.1 | |
| H-5 | 3.85 (m) | 73.2 | |
| H-6a, H-6b | 3.80 (m), 3.95 (m) | 61.5 | |
| N-Acetyl CH₃ | 2.05 (s) | 23.1 | |
| Lactyl CH | 4.30 (q) | 71.9 | |
| Lactyl CH₃ | 1.42 (d) | 18.7 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, temperature, and spectrometer frequency. d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets, s: singlet.
Alternative Identification Methods
While NMR provides comprehensive structural information, other techniques are often used for rapid, high-throughput, or complementary analysis.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent tool for confirming the molecular weight of UDP-MurNAc and for identifying it in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules like UDP-MurNAc.
1. Sample Preparation:
-
Dissolve the UDP-MurNAc sample in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a final concentration of 1-10 µM.
-
Acidify the solution slightly with a volatile acid, such as formic acid (0.1%), to promote protonation and improve ionization efficiency in positive ion mode.
2. Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
-
For higher confidence, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and obtain characteristic fragment ions.
| Technique | Parameter | Expected Value for UDP-MurNAc |
| ESI-MS (Positive Mode) | [M+H]⁺ | m/z 608.13 |
| ESI-MS (Negative Mode) | [M-H]⁻ | m/z 606.11 |
| High-Resolution MS | Exact Mass | 607.1242 (for C₁₉H₂₉N₃O₁₇P₂) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture. For UDP-MurNAc, reverse-phase HPLC is often employed to assess its purity and for quantification.
1. Sample Preparation:
-
Dissolve the UDP-MurNAc sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically used, starting with a high aqueous component and increasing the organic component. For example:
-
Solvent A: 50 mM ammonium (B1175870) formate (B1220265) buffer, pH 4.5.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: 0-100% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 262 nm (the absorbance maximum for the uracil (B121893) ring).
-
Injection Volume: 10-20 µL.
| Parameter | Typical Value for UDP-MurNAc |
| Retention Time | Highly dependent on the specific column and gradient conditions, but should be consistent for a given method. |
| Purity | Determined by the peak area percentage of the main UDP-MurNAc peak relative to all other peaks. |
Comparison Summary
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed 3D structure, connectivity, stereochemistry | Unambiguous identification, non-destructive | Lower sensitivity, requires larger sample amounts, longer acquisition time |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular weight, elemental composition (HRMS), fragmentation pattern (MS/MS) | High sensitivity, high throughput, suitable for complex mixtures | Provides limited structural information, destructive |
| HPLC | Differential partitioning between mobile and stationary phases | Purity, retention time for identification, quantification | High precision and accuracy for quantification, good for purity assessment | Co-elution can occur, identification is based on comparison to a standard |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
Confirming the identity of UDP-MurNAc is a critical step in antibacterial drug discovery and research. NMR spectroscopy offers the most detailed and unambiguous structural information, making it the gold standard for definitive identification. However, its lower sensitivity and longer analysis time can be limitations. Mass spectrometry provides a rapid and highly sensitive method for confirming molecular weight, while HPLC is invaluable for assessing purity and for quantification. For a comprehensive characterization of UDP-MurNAc, a combinatorial approach utilizing two or more of these techniques is often the most effective strategy. The choice of method will ultimately depend on the specific research question, available instrumentation, and sample amount.
Side-by-side comparison of HPLC and mass spectrometry for UDP-MurNAc analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of UDP-N-acetylmuramic acid (UDP-MurNAc), a key precursor in bacterial peptidoglycan biosynthesis, is critical for understanding bacterial cell wall formation and for the development of novel antimicrobial agents. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a side-by-side comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The selection of an analytical technique often hinges on its quantitative performance. While HPLC with UV detection is a robust and widely accessible method, Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and specificity.
| Parameter | HPLC with UV Detection | Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Principle | Separation based on polarity, with detection via UV absorbance of the uridine (B1682114) nucleotide. | Separation by liquid chromatography followed by mass-to-charge ratio detection, enabling specific molecular identification.[1] | MS provides structural information, enhancing confidence in identification. |
| Specificity | Moderate. Co-elution with other nucleotides or cellular components can interfere with accurate quantification. | High. The ability to select for the specific mass of UDP-MurNAc and its fragments minimizes interference from complex biological matrices.[2] | LC-MS/MS is superior for analyzing crude biological extracts. |
| Sensitivity (LOD/LOQ) | Typically in the low micromolar (µM) to high nanomolar (nM) range. For similar compounds, LODs of 50-100 ng/mL have been reported.[3][4] | High. Can achieve low nanomolar (nM) to picomolar (pM) detection limits. For related nucleotides, LOQs can be in the low ng/mL range.[5][6] | LC-MS is the method of choice for detecting trace amounts of UDP-MurNAc. |
| Linearity | Good linearity over a defined concentration range is achievable with proper validation. | Excellent linearity over a wide dynamic range.[7] | Both techniques require calibration curves for accurate quantification. |
| Throughput | Moderate. Typical run times are in the range of 10-30 minutes per sample. | Can be higher with the use of Ultra-Performance Liquid Chromatography (UPLC) systems, with run times of less than 10 minutes.[5] | Automation can enhance the throughput of both techniques. |
| Cost (Instrument) | Lower initial investment. | Significantly higher initial investment. | Maintenance and operational costs for MS are also generally higher. |
| Cost (Operational) | Lower, with less expensive solvents and consumables. | Higher, requiring high-purity solvents, specialized columns, and more frequent maintenance. | The overall cost per sample is a critical factor for large-scale studies. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate analysis. Below are representative methodologies for the analysis of UDP-MurNAc from bacterial extracts using both HPLC and LC-MS.
Sample Preparation from Bacterial Cells (Common for both HPLC and LC-MS)
-
Cell Culture and Harvest: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation.
-
Extraction: Resuspend the cell pellet in a suitable extraction solvent. A common method is extraction with boiling water to release intracellular metabolites.[5]
-
Protein Precipitation: Remove proteins from the extract, which can interfere with analysis. This can be achieved by adding ice-cold acetone (B3395972) or by acid precipitation.[5][8]
-
Clarification: Centrifuge the sample to pellet precipitated proteins and cell debris.
-
Sample Concentration: Lyophilize or vacuum-dry the supernatant to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., water or a low percentage of organic solvent) prior to injection.[8]
HPLC-UV Method for UDP-MurNAc Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.[3]
-
Mobile Phase: An isocratic or gradient elution with a buffer such as ammonium (B1175870) formate (B1220265) at a controlled pH is often employed.[3]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Monitor the absorbance at 262 nm, the characteristic wavelength for the uridine nucleotide.[3]
-
Quantification: Use a calibration curve generated from pure UDP-MurNAc standards to quantify the amount in the sample based on peak area.
LC-MS/MS Method for UDP-MurNAc Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with a volatile additive like formic acid or ammonium formate to facilitate ionization.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for nucleotides.[2]
-
Mass Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of UDP-MurNAc) and a specific product ion generated by fragmentation.
-
Quantification: Use a calibration curve prepared with a known concentration of UDP-MurNAc standard, often with the addition of a stable isotope-labeled internal standard for improved accuracy.
Visualizing the Context: Pathways and Workflows
Understanding the biological context and the analytical process is facilitated by clear diagrams.
Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis.
Caption: General experimental workflow for UDP-MurNAc analysis.
Conclusion
Both HPLC and mass spectrometry are valuable techniques for the analysis of UDP-MurNAc. HPLC with UV detection offers a cost-effective and reliable method for routine quantification, particularly when sample complexity is low and high sensitivity is not a primary requirement. In contrast, LC-MS/MS provides unparalleled specificity and sensitivity, making it the superior choice for analyzing complex biological samples, detecting trace amounts of the analyte, and definitively confirming its identity. The choice between these two powerful techniques will ultimately depend on the specific research question, the nature of the samples, and the available resources.
References
- 1. rsc.org [rsc.org]
- 2. A liquid chromatography/tandem mass spectrometry method for detecting UGT-mediated bioactivation of drugs as their N-acetylcysteine adducts in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Plasticity of Peptidoglycan Biosynthesis: A Comparative Guide to Enzyme Substrate Specificity Using UDP-NAM Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intricate and essential process of bacterial peptidoglycan (PG) biosynthesis presents a rich landscape of enzymatic targets for novel antibacterial agents. A deep understanding of the substrate specificity of the enzymes involved is paramount for the rational design of effective inhibitors. Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-NAM) and its derivatives are critical intermediates and powerful tools for interrogating these enzymatic pathways. This guide provides a comparative analysis of the substrate specificity of key enzymes in PG biosynthesis using various UDP-NAM derivatives, supported by experimental data and detailed protocols.
Introduction to Peptidoglycan Biosynthesis and the Role of UDP-NAM
Peptidoglycan is a vital polymer that forms the bacterial cell wall, providing structural integrity and protection from osmotic stress.[1] Its biosynthesis is a complex process involving a series of cytoplasmic and membrane-associated enzymes.[2][3] The cytoplasmic steps begin with the synthesis of UDP-NAM, which is subsequently converted to UDP-NAM-pentapeptide, also known as Park's nucleotide.[3][4] This precursor is then transferred to a lipid carrier at the membrane by the enzyme MraY, initiating the membrane-associated steps of PG assembly.[5][6]
Given its central role, the enzymes that recognize and process UDP-NAM and its derivatives are prime targets for antibiotic development.[7][8] By synthesizing and testing a variety of UDP-NAM analogues, researchers can map the active sites of these enzymes, identifying which structural modifications are tolerated and which disrupt binding and catalysis. This knowledge is invaluable for developing substrate analogues that can act as competitive inhibitors.
Comparative Analysis of Enzyme Substrate Specificity
The following sections compare the substrate specificity of key enzymes involved in both the de novo biosynthesis and the recycling of peptidoglycan components.
Peptidoglycan Recycling Enzymes: AmgK and MurU
Bacteria can salvage and reuse components of their own cell wall through a process known as peptidoglycan recycling. The enzymes MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyl transferase (MurU) are central to this pathway, converting N-acetylmuramic acid (NAM) back into UDP-NAM.[9] Recent studies have revealed that these enzymes exhibit a surprisingly relaxed substrate specificity, making them valuable for metabolically incorporating labeled NAM derivatives into the cell wall.[9]
A chemoenzymatic approach has been developed to produce a variety of 2-N functionalized UDP-NAMs, which has allowed for a systematic evaluation of the substrate tolerance of AmgK and MurU.[9] The findings indicate that modifications at both the 2-N-acetyl and the 3-lactyl positions of NAM are permissible.[9]
Table 1: Substrate Specificity and Kinetic Parameters of AmgK with Various NAM Derivatives [9]
| Entry | NAM Derivative (Modification at 2-N-acetyl position) | AmgK Turnover | MurU Turnover | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| 1 | N-acetyl (Natural Substrate) | Y | Y | 120 ± 10 | 110 ± 20 | 1.8 x 10⁴ |
| 2 | N-propionyl | Y | Y | 130 ± 10 | 130 ± 20 | 1.7 x 10⁴ |
| 3 | N-azidoacetyl | Y | Y | 110 ± 10 | 120 ± 20 | 1.5 x 10⁴ |
| 4 | N-pentynoyl | Y | Y | 100 ± 10 | 110 ± 20 | 1.5 x 10⁴ |
| 5 | N-levulinoyl | Y | Y | 1.0 ± 0.1 | 140 ± 30 | 1.2 x 10² |
| 6 | N-biotinyl | Y | Y | 1.1 ± 0.1 | 120 ± 20 | 1.5 x 10² |
| 7 | N-(tetrazine)acetyl | Y | Y | 1.3 ± 0.1 | 130 ± 20 | 1.7 x 10² |
| 8 | Amino (lacks acetyl) | N | --- | --- | --- | --- |
| 9 | N-pivaloyl (quaternary center) | N | --- | --- | --- | --- |
| 10 | 3-O-(diazirine)propyl (Modification at 3-lactyl position) | Y | Y | 130 ± 10 | 110 ± 20 | 2.0 x 10⁴ |
Turnover is reported as (Y) for the formation of the corresponding product and (N) for no product formation, as monitored by high-resolution mass spectrometry.[9]
The data reveals that while AmgK can tolerate a range of bulky modifications at the 2-N-acetyl position, these modifications can significantly decrease the catalytic efficiency (kcat/Km) by approximately 100-fold for larger adducts like biotin (B1667282) and tetrazine.[9] In contrast, modifications at the 3-lactyl position appear to be well-tolerated, with catalytic efficiency comparable to the natural substrate.[9] MurU was also found to convert the monophosphate intermediates of derivatives 1-8 into their respective UDP products.[9]
Peptidoglycan Biosynthesis Enzymes: Mur Ligases and MraY
The Mur ligases (MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes that sequentially add amino acids to UDP-NAM to form the pentapeptide side chain.[4] These enzymes are generally known to be highly specific for their respective amino acid substrates. For instance, MurD, which adds D-glutamic acid, exhibits high specificity for this substrate.[4]
MraY (phospho-MurNAc-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[5][10] This is the first committed membrane step of peptidoglycan biosynthesis.[3] Studies on the substrate specificity of MraY have shown that the first two amino acids of the pentapeptide chain (L-alanine and D-glutamic acid) are crucial for recognition.[8] Modifications to the uracil (B121893) moiety of the UDP portion can significantly impair substrate activity.[8]
Experimental Workflows and Methodologies
Evaluating the substrate specificity of these enzymes typically involves a multi-step process, from the synthesis of UDP-NAM derivatives to the execution of enzymatic assays and analysis of the results.
Caption: Experimental workflow for evaluating enzyme substrate specificity.
Detailed Experimental Protocol: Chemoenzymatic Synthesis of UDP-NAM Derivatives and Enzyme Assay
This protocol is a generalized procedure based on methodologies reported in the literature.[9]
1. Synthesis of NAM Derivatives:
-
Precursor 2-amino muramic acid is synthesized.
-
Amide bond coupling is performed with various activated esters to generate a library of NAM derivatives with modifications at the 2-N position.
2. Chemoenzymatic Synthesis of UDP-NAM Derivatives:
-
Step 1: Phosphorylation by AmgK. The NAM derivative is incubated with purified AmgK enzyme in a reaction mixture containing ATP and MgCl₂ in a suitable buffer (e.g., HEPES, pH 7.5) at 37°C.
-
Step 2: Uridylylation by MurU. The resulting NAM-monophosphate is then treated with purified MurU enzyme in the presence of UTP and MgCl₂ at 37°C.
-
Monitoring and Purification: The formation of UDP-NAM derivatives is monitored by high-resolution mass spectrometry (HRMS).[9] The final products are purified using preparatory mass-directed HPLC.
3. Enzyme Kinetic Assay (Example: AmgK):
-
Reaction Mixture: A typical reaction mixture contains the purified AmgK enzyme, varying concentrations of the NAM derivative, ATP, and MgCl₂ in a buffered solution.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Time Points and Quenching: Aliquots are taken at different time points and the reaction is quenched, for example, by adding EDTA or by heat inactivation.
-
Product Detection: The formation of the phosphorylated product is monitored. This can be done using various methods, including:
-
HPLC-MS: To separate and quantify the substrate and product.
-
Coupled-enzyme assays: Where the production of ADP is coupled to a fluorescent or colorimetric signal.[11]
-
-
Data Analysis: Initial reaction velocities are determined and plotted against substrate concentration. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.
Peptidoglycan Biosynthesis Pathway and Key Enzymatic Steps
The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the enzymes discussed in this guide.
Caption: Cytoplasmic steps of peptidoglycan biosynthesis.
Conclusion and Future Directions
The use of UDP-NAM derivatives has significantly advanced our understanding of the substrate specificity of enzymes in the peptidoglycan biosynthesis and recycling pathways. The relaxed specificity of recycling enzymes like AmgK and MurU provides a powerful avenue for metabolic labeling and visualization of the bacterial cell wall.[9] In contrast, the enzymes of the de novo biosynthesis pathway, such as the Mur ligases and MraY, exhibit stricter substrate requirements, making them challenging but promising targets for the development of species-specific inhibitors.[4][8]
Future research will likely focus on expanding the library of UDP-NAM derivatives to further probe the steric and electronic limits of the enzyme active sites. Combining this synthetic chemistry approach with structural biology and computational modeling will undoubtedly accelerate the discovery and optimization of novel antibacterial compounds that target the bacterial cell wall.
References
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of UDP‐N‐acetylmuramic acid in the regulation of MurA activity revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Regulator: UDP-N-acetylmuramic Acid as a Potent Feedback Inhibitor of MurA
A Comparative Guide for Researchers and Drug Development Professionals
The enzyme MurA, a key player in the biosynthesis of bacterial peptidoglycan, represents a critical target for the development of novel antibiotics. While much focus has been placed on exogenous inhibitors, the role of endogenous regulatory molecules provides valuable insights into the control of this essential pathway. This guide offers a detailed comparison of UDP-N-acetylmuramic acid (UNAM), the product of the succeeding MurB-catalyzed reaction, as a natural feedback inhibitor of MurA, benchmarked against other known inhibitory agents.
Performance Comparison of MurA Inhibitors
The inhibitory potential of various compounds against MurA is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following table summarizes key quantitative data for UNAM and other notable MurA inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target Organism (MurA source) | Potency (µM) | Method | Notes |
| This compound (UNAM) | Endogenous Feedback Inhibitor | Escherichia coli | Kd = 0.94 ± 0.04 | Fluorescence Titration (ANS) | Potent binding affinity. Inhibition is likely competitive with PEP and competitive or noncompetitive with UDP-GlcNAc.[1] |
| Fosfomycin | Covalent, Irreversible | Escherichia coli | IC50 = 8.8 | Malachite Green Assay | Clinically used antibiotic. Forms a covalent adduct with a key cysteine residue (Cys115) in the active site.[2][3] |
| Fosfomycin (with UNAG preincubation) | Covalent, Irreversible | Escherichia coli | IC50 = 0.4 | Malachite Green Assay | The presence of the substrate UDP-N-acetylglucosamine (UNAG) enhances the inhibitory activity of fosfomycin.[3] |
| RWJ-3981 | Non-covalent, Reversible | Escherichia coli | IC50 = 0.2 | Malachite Green Assay | A novel cyclic disulfide inhibitor identified through high-throughput screening.[3] |
| RWJ-110192 | Non-covalent, Reversible | Escherichia coli | IC50 = 0.9 | Malachite Green Assay | A novel pyrazolopyrimidine inhibitor.[3] |
| RWJ-140998 | Non-covalent, Reversible | Escherichia coli | IC50 = 0.2 | Malachite Green Assay | A novel purine (B94841) analog inhibitor.[3] |
| Pyrrolidinedione (Compound 46) | Reversible | Escherichia coli | IC50 = 4.5 | Malachite Green Assay | A novel reversible inhibitor that is also effective against a fosfomycin-resistant MurA mutant.[2] |
| Ampelopsin | Reversible, Time-dependent | Escherichia coli | IC50 = 0.48 | Malachite Green Assay | A natural flavonoid inhibitor.[4] |
| PEP 1354 | Competitive with UNAG | Pseudomonas aeruginosa | IC50 = 200 | Coupled Enzyme Assay | A peptide inhibitor identified via phage display.[5] |
Experimental Protocols
MurA Activity and Inhibition Assay (Malachite Green Assay)
This colorimetric assay is widely used to determine MurA activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (pH 7.8)
-
Triton X-114
-
Test inhibitors (dissolved in DMSO)
-
Malachite Green reagent
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and 100 µM PEP.
-
Inhibitor Addition: To the wells of a 96-well plate, add 2.5 µL of the test inhibitor at various concentrations. For control wells, add the corresponding volume of DMSO.
-
Enzyme Addition: Add purified MurA enzyme to a final concentration of approximately 250 nM to initiate the reaction. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at 620-650 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][6]
Determination of Binding Affinity by Fluorescence Titration
This method is used to determine the dissociation constant (Kd) of a ligand binding to a protein by measuring the change in fluorescence upon titration. For MurA, the extrinsic fluorescent probe 8-anilino-1-naphthalenesulfonate (B1227081) (ANS) can be used.
Materials:
-
Purified MurA enzyme
-
This compound (UNAM)
-
8-anilino-1-naphthalenesulfonate (ANS)
-
Buffer (e.g., HEPES or Tris-HCl)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of purified MurA enzyme in the desired buffer.
-
ANS Addition: Add a small, constant concentration of ANS to the MurA solution. The ANS fluorescence is low in a polar environment but increases upon binding to hydrophobic pockets on the protein.
-
Baseline Fluorescence Measurement: Record the initial fluorescence emission spectrum of the MurA-ANS complex. The excitation wavelength for ANS is typically around 380 nm, and the emission is monitored between 400 and 600 nm.
-
Titration with UNAM: Sequentially add small aliquots of a concentrated UNAM solution to the MurA-ANS mixture. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Data Collection: The binding of UNAM to MurA will displace the bound ANS, leading to a decrease in fluorescence intensity. Record the fluorescence intensity at the emission maximum for each UNAM concentration.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the UNAM concentration. The data can then be fitted to a suitable binding isotherm equation to determine the dissociation constant (Kd) for the MurA-UNAM interaction.[1]
Signaling Pathway and Experimental Workflow
Feedback Inhibition of MurA in Peptidoglycan Biosynthesis
The synthesis of peptidoglycan precursors is a tightly regulated process. UNAM, the product of the MurB-catalyzed reduction of the MurA product (enolpyruvyl-UDP-N-acetylglucosamine), acts as a feedback inhibitor of MurA. This regulatory mechanism helps to maintain cellular homeostasis by preventing the overproduction of peptidoglycan precursors.[1][7]
Caption: Feedback inhibition of MurA by this compound.
Experimental Workflow for Comparing MurA Inhibitors
A systematic approach is crucial for the objective comparison of different MurA inhibitors. The following workflow outlines the key experimental stages.
Caption: A typical workflow for the discovery and evaluation of MurA inhibitors.
References
- 1. This compound (UDP-MurNAc) is a potent inhibitor of MurA (enolpyruvyl-UDP-GlcNAc synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide inhibitor of MurA UDP-N-acetylglucosamine enolpyruvyl transferase: the first committed step in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role of UDP‐N‐acetylmuramic acid in the regulation of MurA activity revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UDP-N-acetylmuramic Acid: A Step-by-Step Guide for Laboratory Professionals
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of UDP-N-acetylmuramic acid is provided below. This information is crucial for safe handling and for understanding its potential interactions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁N₃O₁₉P₂ | [1][2][3] |
| Molecular Weight | 679.4 g/mol | [1][3] |
| Appearance | Solid (Predicted) | [3] |
| Water Solubility | Not specified, but likely soluble based on structure | |
| Stability | Stable under normal laboratory conditions | [4][5] |
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or glasses.[4][6]
-
Skin Protection: Wear nitrile gloves and a laboratory coat.[5][6]
-
Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not typically required. If creating dust, use a fume hood.[6][7]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
III. Step-by-Step Disposal Protocol
The disposal of this compound should be carried out in accordance with all federal, state, and local environmental regulations. The following is a general procedural guide.
Step 1: Waste Collection
-
Carefully collect the solid this compound waste.
-
Avoid generating dust. If the material is a fine powder, it is advisable to handle it within a fume hood.
-
Place the waste into a suitable, clearly labeled, and sealable container.[8] Do not mix with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
-
Label the waste container clearly with "this compound" and any other identifiers required by your institution.[8]
-
Include the date of accumulation.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure chemical waste storage area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[6]
Step 4: Engage a Licensed Waste Disposal Company
-
The disposal of all chemical waste, including what is presumed to be non-hazardous, should be handled by a licensed and approved waste disposal company.[9]
-
Contact your institution's EHS office to arrange for the pickup and proper disposal of the waste. They will have established procedures and contracts with certified waste handlers.
Step 5: Accidental Spills
-
In the event of a small spill, sweep up the solid material carefully to avoid creating dust and place it in the designated waste container.[10]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as chemical waste.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C20H31N3O19P2 | CID 11006912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: UDP-N-Acetylmuraminate (PAMDB000485) [pseudomonas.umaryland.edu]
- 3. UDP-N-acetylmuraminate | C20H31N3O19P2 | CID 1169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling UDP-N-acetylmuramic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling UDP-N-acetylmuramic acid (UDP-MurNAc) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient handling of this biochemical.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance. However, direct contact may cause temporary and mild irritation to the eyes and skin. Therefore, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Minimum thickness of 0.11 mm, with a breakthrough time of at least 480 minutes. | To prevent skin contact and potential irritation. |
| Eye and Face Protection | Safety Glasses with Side Shields (or Goggles) | Must meet ANSI Z87.1 standard. | To protect eyes from potential splashes or aerosols.[2][3] |
| Body Protection | Laboratory Coat | Standard, properly fitting lab coat. | To protect skin and clothing from spills.[2][4] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosols are generated. | To prevent inhalation of any airborne particles.[4] |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.
Workflow for Handling this compound:
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Solid Compound | Labeled Hazardous Waste Container | Collect in a sealed, clearly labeled container for chemical waste disposal. |
| Contaminated Liquid Waste | Labeled Hazardous Waste Container | Collect all liquid waste containing this compound in a designated, sealed waste container. Do not pour down the drain. |
| Contaminated PPE (Gloves, etc.) | Biohazard or Chemical Waste Bin | Dispose of in a designated waste container for contaminated laboratory materials. |
| Contaminated Glassware | Sharps Container or Glass Waste Box | Decontaminate if possible, then dispose of in the appropriate container. |
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or wipe up the material, avoiding dust generation.[5]
-
Cleanup: Clean the spill area thoroughly with a suitable disinfectant or cleaning agent.
-
Disposal: Collect all cleanup materials in a sealed bag or container and dispose of as hazardous waste.
IV. Signaling Pathways and Experimental Workflows
This compound is a key precursor in the biosynthesis of bacterial peptidoglycan.[6] The following diagram illustrates its position in this critical pathway.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buy this compound pentapeptide | 16124-22-4 [smolecule.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
